molecular formula C15H28O3 B8797406 13-Hydroxy-oxacyclohexadecan-2-one CAS No. 32539-79-0

13-Hydroxy-oxacyclohexadecan-2-one

Cat. No.: B8797406
CAS No.: 32539-79-0
M. Wt: 256.38 g/mol
InChI Key: FDGKLOJAQCXSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Hydroxy-oxacyclohexadecan-2-one is a macrocyclic lactone (macrolactone) derivative of research interest. Macrocyclic lactones are cyclic esters with a ring size of at least 12 atoms, a structural feature that imparts unique chemical properties and conformational flexibility, making them valuable for binding to challenging biological targets . The core structure of this compound is based on a 16-membered oxacyclohexadecan-2-one ring, also known as ω-pentadecalactone (PDL) . This class of compounds is known for its diverse array of biological activities and is a focal point for developing new therapeutic agents, agricultural chemicals, and functional materials . The saturated analogue, ω-pentadecalactone (Oxacyclohexadecan-2-one), is well-studied and has a soft, sweet musky odour, making it valuable in the fragrance and cosmetic industries . It is also FEMA/FDA-approved as a trace flavour ingredient . Furthermore, its hydrophobicity and high crystallinity render it an excellent monomer for the synthesis of polyesters, which are used in applications ranging from absorbable sutures and drug-delivery systems to anticorrosive coatings and bio-based 3D printing resins . The presence of a hydroxy group in the 13-position of this compound provides a reactive site for further chemical modification, making it a versatile intermediate for synthetic chemistry and materials science research. Researchers can utilize this compound to create novel derivatives, explore structure-activity relationships, or develop new polymers with tailored properties. This product is intended for research purposes only and is not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32539-79-0

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

13-hydroxy-oxacyclohexadecan-2-one

InChI

InChI=1S/C15H28O3/c16-14-10-7-5-3-1-2-4-6-8-12-15(17)18-13-9-11-14/h14,16H,1-13H2

InChI Key

FDGKLOJAQCXSKC-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)OCCCC(CCCC1)O

Origin of Product

United States

Foundational & Exploratory

What is ω-Pentadecalactone?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ω-Pentadecalactone for Researchers and Drug Development Professionals

Introduction

ω-Pentadecalactone, also known as 15-hydroxypentadecanoic acid lactone or Exaltolide®, is a macrocyclic lactone naturally found in sources like angelica root oil.[1][2] It is widely recognized for its pleasant, musk-like aroma, which has led to its extensive use as a fragrance ingredient in cosmetics and perfumes.[3][4] Beyond its olfactory properties, ω-pentadecalactone has garnered significant attention in the scientific community as a versatile monomer for the synthesis of biodegradable and biocompatible polyesters.[3][5] These polymers, particularly poly(ω-pentadecalactone) (PPDL), exhibit promising characteristics for applications in materials science and drug development, including the formulation of sustained-release drug delivery systems.[6][7] This technical guide provides a comprehensive overview of ω-pentadecalactone, focusing on its chemical and physical properties, synthesis of its corresponding polymer, and its applications relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

ω-Pentadecalactone is a white, crystalline solid at room temperature with a characteristic sweet, musky odor.[2][4] Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.

PropertyValueReferences
Molecular Formula C₁₅H₂₈O₂[3]
Molecular Weight 240.39 g/mol [3]
CAS Number 106-02-5[3]
Appearance White solid[3]
Melting Point 34-38 °C[1]
Boiling Point 136-138 °C[3]
Density 0.918 g/mL at 25 °C[1][8]
Solubility Soluble in alcohol and dipropylene glycol; Insoluble in water.[2]
Flash Point 160 °C (closed cup)[1]

Synthesis of Poly(ω-pentadecalactone)

Poly(ω-pentadecalactone) (PPDL) is primarily synthesized through Ring-Opening Polymerization (ROP) of the ω-pentadecalactone monomer. This process can be achieved through various catalytic methods, including enzymatic and metal-catalyzed polymerizations.

Experimental Protocols

Enzymatic ROP offers a green and biocompatible route to PPDL synthesis, often utilizing lipases as catalysts.

  • Materials:

    • ω-Pentadecalactone (monomer)

    • Immobilized lipase (e.g., Novozym-435, Candida antarctica lipase B)

    • Toluene (solvent)

    • Dry nitrogen atmosphere

  • Procedure:

    • In a dried reaction flask equipped with a magnetic stirrer and under a dry nitrogen atmosphere, dissolve a known quantity of ω-pentadecalactone in toluene.

    • Add the immobilized lipase to the monomer solution. The enzyme-to-monomer ratio can be varied to optimize the polymerization.

    • The reaction mixture is heated to a specific temperature (e.g., 80°C) and stirred for a designated period (e.g., 6 hours).[3]

    • After the reaction, the enzyme is removed by filtration.

    • The polymer is precipitated by adding a non-solvent (e.g., cold methanol), filtered, and dried under vacuum to yield poly(ω-pentadecalactone).

Metal-based catalysts are also effective for the ROP of ω-pentadecalactone, often leading to high molecular weight polymers.

  • Materials:

    • ω-Pentadecalactone (monomer)

    • 1,4-Butanediol (initiator)

    • Dibutyltin dilaurate (catalyst)

  • Procedure:

    • In a dried round-bottom flask equipped with a calcium chloride tube, combine ω-pentadecalactone, 1,4-butanediol, and dibutyltin dilaurate.[5]

    • The molar ratio of monomer to initiator can be adjusted to control the polymer's molecular weight.[5]

    • The reaction mixture is heated to 100°C and maintained at this temperature for an extended period (e.g., 48 hours) with constant stirring.[5]

    • After cooling to room temperature, the solidified polymer is obtained and can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

Applications in Drug Development

The biodegradable and biocompatible nature of PPDL and its copolymers makes them highly attractive for various applications in drug development, particularly in the field of drug delivery.

Sustained-Release Nanoparticles

Copolymers of ω-pentadecalactone, such as PEG-poly(ω-pentadecalactone-co-p-dioxanone), have been successfully formulated into nanoparticles for the sustained release of therapeutic agents.[6] These nanoparticles can encapsulate drugs and release them over extended periods, which is particularly beneficial for localized therapies, such as in the treatment of brain tumors.[6]

Biodegradable Microspheres

Enzymatically synthesized copolymers of ω-pentadecalactone have been used to produce biodegradable microspheres via an emulsion solvent evaporation method.[9] These microspheres have the potential to be loaded with drugs for modified-release drug delivery applications.[9] The surface morphology of these microspheres, which can be smooth or porous, can be controlled by adjusting manufacturing parameters, offering a way to modulate drug release kinetics.[9]

Visualizations

Experimental Workflow: Enzymatic ROP of ω-Pentadecalactone

Enzymatic_ROP_Workflow start Start dissolve Dissolve ω-Pentadecalactone in Toluene start->dissolve add_enzyme Add Immobilized Lipase dissolve->add_enzyme react Heat and Stir (e.g., 80°C, 6h) add_enzyme->react filter Remove Enzyme by Filtration react->filter precipitate Precipitate Polymer in Cold Methanol filter->precipitate dry Dry Polymer under Vacuum precipitate->dry end Poly(ω-pentadecalactone) dry->end

Caption: Workflow for the enzymatic synthesis of poly(ω-pentadecalactone).

Experimental Workflow: Nanoparticle Formulation for Drug Delivery

Nanoparticle_Formulation_Workflow start Start dissolve_polymer Dissolve PPDL Copolymer and Drug in Organic Solvent start->dissolve_polymer emulsify Emulsify in Aqueous Surfactant Solution dissolve_polymer->emulsify evaporate Evaporate Organic Solvent emulsify->evaporate collect Collect Nanoparticles by Centrifugation evaporate->collect wash Wash and Resuspend Nanoparticles collect->wash end Drug-Loaded Nanoparticles wash->end

Caption: Workflow for formulating drug-loaded PPDL copolymer nanoparticles.

Logical Relationships of ω-Pentadecalactone Applications

Applications_Relationship cluster_monomer ω-Pentadecalactone (Monomer) cluster_polymer Poly(ω-pentadecalactone) & Copolymers cluster_applications Drug Development Applications monomer Fragrance & Flavor Ingredient polymers Biodegradable Polymers monomer->polymers Polymerization drug_delivery Sustained Drug Delivery (Nanoparticles, Microspheres) polymers->drug_delivery Formulation biomaterials Biocompatible Materials (e.g., for medical devices) polymers->biomaterials Processing

Caption: Relationship between ω-pentadecalactone and its applications.

Safety and Toxicology

ω-Pentadecalactone has been reviewed for its safety as a fragrance ingredient.[9] Toxicological and dermatological data, including acute toxicity, skin irritation, and sensitization, have been evaluated.[9] It is not considered to be phototoxic or photoallergenic.[6] For detailed safety information, it is recommended to consult the specific material safety data sheets (MSDS) and relevant toxicological reviews.

Conclusion

ω-Pentadecalactone is a multifaceted molecule with established use in the fragrance industry and burgeoning potential in the fields of materials science and drug development. Its ability to be polymerized into biodegradable and biocompatible polyesters opens up a wide array of possibilities for creating advanced drug delivery systems and medical devices. The synthetic versatility of poly(ω-pentadecalactone) and its copolymers allows for the tuning of their properties to meet specific therapeutic needs. As research in this area continues, ω-pentadecalactone-based polymers are poised to become increasingly important materials in the development of innovative healthcare solutions.

References

Cyclopentadecanolide: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadecanolide, also known as ω-pentadecalactone or by trade names such as Exaltolide®, is a macrocyclic lactone renowned for its distinct and persistent musk-like aroma.[1] This colorless, crystalline solid (melting point 34-38 °C) is a valued ingredient in the fragrance and flavor industries, serving as a high-quality substitute for animal-derived musk.[1][2] Beyond its olfactory properties, cyclopentadecanolide and related macrocyclic lactones have garnered interest for their potential biological activities. This technical guide provides an in-depth overview of the natural sources of cyclopentadecanolide, its occurrence with available quantitative data, and detailed experimental protocols for its extraction and analysis.

Natural Sources and Occurrence

Cyclopentadecanolide is found in trace amounts in various plant and animal sources. Its biosynthesis in these organisms is a complex process, and the compound often co-occurs with other structurally related macrocyclic lactones.

Plant Kingdom

The primary plant sources of cyclopentadecanolide are concentrated in the essential oils of specific species.

  • Angelica archangelica L. (Angelica Root Oil): The essential oil extracted from the roots and seeds of Angelica archangelica is a well-documented natural source of cyclopentadecanolide.[1][3] The compound is a significant contributor to the oil's characteristic musky scent.[1] Quantitative analysis has shown that the concentration of macrocyclic lactones, including cyclopentadecanolide, is higher in the root oil compared to the seed oil.[3]

  • Malania oleifera Chum: While not a direct source of cyclopentadecanolide, the oil from the fruits of Malania oleifera is rich in 15-tetracosenoic acid (nervonic acid), which serves as a valuable precursor for the chemical synthesis of cyclopentadecanolide.[5] This highlights the potential of leveraging natural resources for the semi-synthesis of this important fragrance compound.

Animal Kingdom

The occurrence of cyclopentadecanolide itself in the animal kingdom is not as clearly documented as its ketone analog, cyclopentadecanone.

  • Muskrat (Ondatra zibethicus): The scent glands of the male North American muskrat are known to secrete musk, which contains a variety of volatile compounds, including macrocyclic ketones like cyclopentadecanone.[6][7] While structurally related and also possessing a musk odor, cyclopentadecanone is a ketone, not a lactone. The seasonal development of these glands and the secretion of musk are regulated by testosterone.[7]

Microbial World

While the microbial production of various flavor and fragrance compounds is an active area of research, specific microorganisms that naturally produce cyclopentadecanolide are not prominently documented in scientific literature. However, microbial transformation processes can be employed to synthesize such compounds.[5]

Quantitative Data on Cyclopentadecanolide Occurrence

The concentration of cyclopentadecanolide in natural sources can vary significantly based on factors such as the plant part, geographical location, and harvesting time. The following table summarizes the available quantitative data for Angelica archangelica.

Natural SourcePlant PartCompoundConcentration (% of Essential Oil)Reference
Angelica archangelica L.RootPentadecano-15-lactone1.3% (total macrocyclic lactones)[3]
Angelica archangelica L.SeedPentadecano-15-lactone0.4% (total macrocyclic lactones)[3]
Angelica archangelica L.Root (highest boiling fraction)Pentadecano-15-lactone3.5%[3]

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of cyclopentadecanolide from Angelica archangelica root, based on established techniques for essential oil analysis.

Extraction of Essential Oil by Steam Distillation

This protocol is adapted from standard methods for essential oil extraction from plant materials.

1. Sample Preparation:

  • Freshly harvested roots of Angelica archangelica are thoroughly washed to remove soil and debris.
  • The cleaned roots are then coarsely chopped or ground to increase the surface area for efficient extraction.

2. Steam Distillation Apparatus Setup:

  • A Clevenger-type apparatus is assembled for steam distillation.
  • The ground root material is placed in the distillation flask with a sufficient amount of distilled water.

3. Distillation Process:

  • The mixture is heated to boiling. The steam and volatile compounds, including cyclopentadecanolide, will rise and pass into the condenser.
  • The condensate (hydrosol and essential oil) is collected in the separator.
  • The distillation is continued for a period of 3-4 hours to ensure complete extraction of the volatile components.

4. Essential Oil Collection and Drying:

  • The upper layer of essential oil is carefully separated from the hydrosol.
  • The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
  • The dried oil is stored in a sealed, dark glass vial at 4°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for identifying and quantifying cyclopentadecanolide in the extracted essential oil.

1. GC-MS System and Conditions:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent.
  • Mass Spectrometer: An Agilent 5977C GC/MSD system or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 3°C/min to 240°C.
  • Hold at 240°C for 10 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-400.

2. Sample and Standard Preparation:

  • Sample Solution: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) at a known concentration (e.g., 1 µL/mL).
  • Standard Solution: A certified reference standard of cyclopentadecanolide is prepared in the same solvent at a series of known concentrations to create a calibration curve.

3. Injection and Analysis:

  • 1 µL of the prepared sample or standard solution is injected into the GC-MS system in splitless mode.
  • The data is acquired using the instrument's software.

4. Data Analysis and Quantification:

  • Identification: The cyclopentadecanolide peak in the sample chromatogram is identified by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of cyclopentadecanolide will show a characteristic fragmentation pattern.
  • Quantification: The peak area of the identified cyclopentadecanolide is measured. The concentration in the sample is determined by using the calibration curve generated from the standard solutions. The final concentration is expressed as a percentage of the total essential oil.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the extraction and analysis of cyclopentadecanolide from Angelica archangelica root.

Experimental_Workflow start Start: Angelica archangelica Root prep Sample Preparation (Washing, Grinding) start->prep distillation Steam Distillation prep->distillation separation Separation of Essential Oil from Hydrosol distillation->separation drying Drying of Essential Oil (Anhydrous Na2SO4) separation->drying sample_prep_gc Sample Preparation for GC-MS (Dilution in Solvent) drying->sample_prep_gc gcms_analysis GC-MS Analysis sample_prep_gc->gcms_analysis data_analysis Data Analysis (Identification & Quantification) gcms_analysis->data_analysis result Result: Concentration of Cyclopentadecanolide data_analysis->result end End result->end

Figure 1. Workflow for Cyclopentadecanolide Extraction and Analysis.

Conclusion

Cyclopentadecanolide is a naturally occurring macrocyclic lactone with significant importance in the fragrance and flavor industries. While its presence is confirmed in several plant species, particularly Angelica archangelica, quantitative data remains limited for many sources. The provided experimental protocols for steam distillation and GC-MS analysis offer a robust framework for researchers to extract and quantify this compound from natural matrices. Further research into the microbial production and potential biological activities beyond its sensory properties could unveil new applications for this fascinating molecule.

References

The Enduring Allure of a Molecule: A Technical Guide to the Discovery and History of Exaltolide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the intricate world of fragrance chemistry, few molecules possess the historical significance and enduring appeal of Exaltolide® (Pentadecanolide). A quintessential macrocyclic musk, its discovery fundamentally altered the understanding of large-ring molecular structures and provided the perfume industry with a stable, elegant, and powerful fixative that remains a cornerstone of modern perfumery. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic evolutions of Exaltolide, tailored for researchers, chemists, and professionals in the fields of fragrance and drug development.

Discovery and Natural Occurrence

Exaltolide, chemically known as pentadecanolide or oxacyclohexadecan-2-one, was first identified in 1926. It exists in trace amounts in the essential oil of Angelica root (Angelica archangelica) and the seeds of Ambrette (Abelmoschus moschatus).[1][2] Its discovery was contemporaneous with the groundbreaking work of Croatian chemist Leopold Ružička on other macrocyclic musk compounds, namely muscone and civetone, which he successfully identified in 1926.[3] This period marked a turning point in chemistry, as Ružička's structural elucidation of these large 15- and 17-membered rings effectively disproved the prevailing theory that rings with more than eight members were too strained to exist.[3] This pioneering work in macrocyclic chemistry would earn him the Nobel Prize in Chemistry in 1939.[3] The trade name Exaltolide® was registered and protected by the Swiss fragrance company Firmenich in 1949 and has since become synonymous with this elegant musk.[2]

Foundational Synthetic Methodologies

The challenge following the discovery of macrocyclic musks was their synthesis. The low abundance in natural sources made extraction impractical for commercial use. Early synthetic chemistry, therefore, focused on two primary challenges: forming a large ring without inducing polymerization and functionalizing a long aliphatic chain.

The Ruzicka Large-Ring Synthesis

Leopold Ružička developed one of the first general methods for synthesizing large-ring ketones, which was conceptually foundational for macrocycle chemistry.[4] The classic Ruzicka synthesis involves the high-temperature pyrolysis of thorium or calcium salts of long-chain dicarboxylic acids to yield a cyclic ketone.[4] While primarily used for ketones like civetone and muscone, the underlying principle of intramolecular cyclization of a long, bifunctional chain was a critical conceptual leap.

Ziegler-Ruggli High Dilution Principle

The primary obstacle in forming large rings is that the two reactive ends of a single long molecule are statistically less likely to find each other than they are to react with the end of another molecule, leading to linear polymers. The Ziegler-Ruggli high dilution principle, a cornerstone of macrocyclic synthesis, addresses this challenge directly.

By conducting the cyclization reaction at very low concentrations (typically ~1 mM), the probability of intermolecular reactions is drastically reduced, favoring the desired intramolecular ring-closing reaction.[2] This is often achieved by the slow addition of the precursor (in this case, 15-hydroxypentadecanoic acid) to a large volume of solvent, ensuring the concentration of the reactant remains vanishingly low throughout the process.

Logical Workflow: High Dilution Lactonization

G cluster_prep Precursor Preparation cluster_reaction Cyclization Reaction cluster_outcome Reaction Outcome cluster_product Final Product start 15-Hydroxypentadecanoic Acid addition Slow Syringe-Pump Addition of Precursor Solution start->addition solvent Large Volume of High-Boiling Solvent (e.g., Xylene) reaction Reflux with Acid Catalyst (e.g., p-TSA) solvent->reaction addition->reaction intra Intramolecular Cyclization (Favored) reaction->intra High Dilution inter Intermolecular Polymerization (Suppressed) reaction->inter Low Concentration node2 node2 product Exaltolide (Pentadecanolide) intra->product

Caption: Workflow for the Ziegler-Ruggli high dilution lactonization.

Depolymerization of Polyesters

A clever and historically significant industrial method for producing macrocyclic lactones was developed based on the principles of polymer chemistry, most notably by Wallace Carothers at DuPont in the 1930s.[2][4] This method relies on the equilibrium between linear polyesters and their corresponding cyclic monomers and oligomers.

The process involves two main stages:

  • Polymerization: 15-hydroxypentadecanoic acid is polymerized to form a linear polyester with a moderate molecular weight.

  • Depolymerization: The polyester is then heated under high vacuum in the presence of a transesterification catalyst (e.g., stannous chloride or other metal salts). At high temperatures, the polymer chain can "bite back," leading to the formation of the thermodynamically stable, strain-free 16-membered cyclic monomer (Exaltolide). The high vacuum is crucial as it allows the more volatile monomeric lactone to be continuously distilled out of the reaction mixture, shifting the equilibrium towards depolymerization.

Modern Synthetic Methodology: Ring-Closing Metathesis (RCM)

The advent of olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the synthesis of cyclic molecules, including Exaltolide. Ring-Closing Metathesis (RCM) provides a highly efficient and functional-group-tolerant route to macrocycles. The first reported RCM synthesis of an Exaltolide precursor was by Dider Villemin in 1980.

The general strategy involves synthesizing a linear ester precursor containing two terminal double bonds. This diene is then treated with a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, which mediates the intramolecular cyclization.

Experimental Workflow: Synthesis of Exaltolide via RCM

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Ring-Closing Metathesis cluster_step3 Step 3: Reduction start1 10-Undecenoic Acid ester Esterification (e.g., DCC, DMAP) start1->ester start2 5-Hexen-1-ol start2->ester diene Diene Ester Precursor ester->diene rcm RCM Reaction diene->rcm unsat_lactone Unsaturated Macrocyclic Lactone rcm->unsat_lactone catalyst Grubbs II Catalyst (2-5 mol%) Solvent: CH2Cl2 or Toluene Conditions: Reflux, Dilute Conc. catalyst->rcm h2 Hydrogenation unsat_lactone->h2 product Exaltolide (Final Product) h2->product h2_cond H2, Pd/C Solvent: EtOH or EtOAc h2_cond->h2

Caption: A representative three-step workflow for modern Exaltolide synthesis via RCM.

Comparative Analysis of Synthetic Routes

The evolution of synthetic methods for Exaltolide reflects broader trends in organic chemistry, moving from brute-force physical methods to elegant, catalyst-driven transformations.

ParameterDepolymerization of PolyestersHigh-Dilution LactonizationRing-Closing Metathesis (RCM)
Principle Polymer-Monomer EquilibriumKinetically Favoring Intramolecular CyclizationCatalytic Olefin Metathesis
Starting Material 15-Hydroxypentadecanoic Acid15-Hydroxypentadecanoic Acidω-Unsaturated Acid & Alcohol
Key Conditions High Temperature (>250°C), High Vacuum, Catalyst (e.g., SnCl₂)High Dilution (~0.001 M), Slow Addition, RefluxRuthenium Catalyst (e.g., Grubbs II), Inert Atmosphere
Typical Yields Moderate to Good (Industrially Optimized)Low to ModerateGood to Excellent (>70%)
Advantages Industrially scalable, uses a single precursor.Conceptually straightforward, avoids polymerization.High yields, excellent functional group tolerance, modular.
Disadvantages Requires specialized high-vacuum/high-temp equipment.Requires vast solvent volumes, slow reaction times.Cost of catalyst, requires multi-step precursor synthesis.

Detailed Experimental Protocols

Protocol: Representative Ring-Closing Metathesis (RCM) Synthesis

The following is a representative, generalized protocol for the synthesis of Exaltolide via RCM, based on common laboratory procedures.

Step A: Synthesis of 5-Hexenyl 10-Undecenoate (Diene Precursor)

  • To a solution of 10-undecenoic acid (1.0 eq) and 5-hexen-1-ol (1.1 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the mixture to remove the dicyclohexylurea byproduct and wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the diene ester.

Step B: Ring-Closing Metathesis

  • In a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve the diene ester from Step A in degassed, anhydrous dichloromethane or toluene to a concentration of 0.01 M.

  • Add the Grubbs 2nd Generation catalyst (2-5 mol%).

  • Heat the mixture to reflux (approx. 40 °C for DCM) and monitor the reaction by TLC or GC-MS. The reaction is driven by the release of ethylene gas.

  • Upon completion (typically 4-12 hours), cool the reaction and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the solvent and purify the resulting unsaturated macrocyclic lactone by column chromatography.

Step C: Hydrogenation to Exaltolide

  • Dissolve the unsaturated lactone from Step B in ethanol or ethyl acetate.

  • Add Palladium on Carbon (Pd/C, 10 wt. %) catalyst.

  • Purge the flask with hydrogen gas (H₂) and maintain a positive pressure with a balloon or hydrogenator.

  • Stir vigorously at room temperature until the reaction is complete (monitored by the disappearance of the starting material).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and rinse with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, Exaltolide, which can be further purified by distillation or recrystallization.

Conclusion

The journey of Exaltolide, from its discovery in trace natural quantities to its efficient, catalyst-driven modern synthesis, encapsulates over a century of progress in organic chemistry. The initial challenges of macrocycle synthesis were overcome by the physical principles of high-dilution and depolymerization, enabling its first commercial applications. The subsequent development of ring-closing metathesis has provided a versatile and high-yielding route, cementing Exaltolide's place as an indispensable tool for the fragrance industry. Its history serves as a compelling case study in the interplay between fundamental chemical theory, synthetic innovation, and industrial application.

References

A Comprehensive Technical Guide to the Physical Properties of 15-Hydroxypentadecanoic Acid Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypentadecanoic acid lactone, a macrocyclic lactone, is a versatile molecule with significant applications in the fragrance and flavor industries. Also known by synonyms such as Pentadecanolide, Exaltolide®, and Cyclopentadecanolide, its characteristic musky scent has made it a valuable synthetic substitute for natural musk.[1][2] Beyond its olfactory properties, recent research has begun to explore the biological activities of related musk compounds, revealing interactions with key cellular signaling pathways. This technical guide provides an in-depth overview of the physical properties of 15-Hydroxypentadecanoic acid lactone, detailed experimental protocols for their determination, and an exploration of the signaling pathways influenced by the closely related compound, Muscone.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 15-Hydroxypentadecanoic acid lactone are summarized in the tables below. These properties are crucial for its application in various formulations and for understanding its behavior in different environments.

Table 1: General Properties of 15-Hydroxypentadecanoic Acid Lactone
PropertyValueReferences
Chemical Name oxacyclohexadecan-2-one[3][4]
Synonyms 15-Pentadecanolide, Exaltolide, Cyclopentadecanolide[2][5][6]
CAS Number 106-02-5[3][5][7]
Molecular Formula C₁₅H₂₈O₂[4][5][7]
Molecular Weight 240.38 g/mol [3][8]
Appearance White to pale yellow crystalline solid[5][7][9]
Odor Musky, sweet, animalic, powdery[1][4][5]
Table 2: Physicochemical Data of 15-Hydroxypentadecanoic Acid Lactone
PropertyValueConditionsReferences
Melting Point 34-38 °C[8]
Boiling Point 137 °Cat 2 mmHg[7][8]
315 °Cat 760 mmHg[5]
Density 0.918 g/mLat 25 °C[8]
Refractive Index 1.4669at 33 °C[7]
Vapor Pressure 0.0003 hPaat 20 °C[7]
Flash Point >110 °C
Solubility Soluble in alcohol and dipropylene glycol. Insoluble in water.[10][11]
Log P (o/w) 5.79[7]

Experimental Protocols

The accurate determination of the physical properties of 15-Hydroxypentadecanoic acid lactone is essential for its quality control and application. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry 15-Hydroxypentadecanoic acid lactone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • Sample Preparation: A small amount of liquid 15-Hydroxypentadecanoic acid lactone (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.

  • Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Sample Preparation: An excess amount of solid 15-Hydroxypentadecanoic acid lactone is added to a known volume of the solvent (e.g., ethanol, water) in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the lactone in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Reporting: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to 15-Hydroxypentadecanoic acid lactone.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Cyclododecanone step1 Radical Addition of Allyl Alcohol start->step1 step2 Acid-Catalyzed Dehydration step1->step2 step3 Peroxide Addition step2->step3 step4 Heating in Xylene step3->step4 end_synthesis Crude 15-Pentadecanolide step4->end_synthesis step5 Hydrogenation end_synthesis->step5 step6 Filtration step5->step6 end_purification Pure 15-Pentadecanolide step6->end_purification

Caption: Synthesis and Purification Workflow for 15-Pentadecanolide.

Signaling Pathway Involvement

While 15-Hydroxypentadecanoic acid lactone itself is primarily studied for its fragrance properties, the closely related and structurally similar compound, Muscone (3-methylcyclopentadecanone), has been shown to modulate several key intracellular signaling pathways. These findings suggest potential pharmacological applications for this class of macrocyclic compounds.

Muscone's Influence on the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10] Dysregulation of this pathway is implicated in various diseases, including cancer and diabetes. Studies have shown that Muscone can modulate this pathway, suggesting a potential therapeutic role.[4]

PI3K_Akt_mTOR_Pathway Muscone Muscone PI3K PI3K Muscone->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Muscone's modulation of the PI3K/Akt/mTOR signaling pathway.

Muscone's Role in MAPK and STAT3 Signaling

The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are critical in regulating inflammation, cell proliferation, and survival. Muscone has been found to inhibit the activation of these pathways, which may contribute to its anti-inflammatory and cardioprotective effects.[9]

MAPK_STAT3_Pathway Muscone Muscone Receptor Cell Surface Receptor Muscone->Receptor Inhibits MAPK MAPK Cascade (ERK, JNK, p38) Receptor->MAPK STAT3 STAT3 Receptor->STAT3 Inflammation Inflammation MAPK->Inflammation Proliferation Cell Proliferation STAT3->Proliferation

Caption: Inhibitory effect of Muscone on MAPK and STAT3 signaling pathways.

Muscone's Impact on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the immune and inflammatory responses. Muscone has been demonstrated to suppress the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. For instance, in one study, 6 μg/ml of muscone significantly suppressed the lipopolysaccharide (LPS)-induced increase in IL-1β, TNF-α, and IL-6 in bone marrow-derived macrophages.[7]

NFkB_Pathway Muscone Muscone (e.g., 6 µg/ml) TLR4 TLR4 Muscone->TLR4 Inhibits LPS LPS LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines

Caption: Muscone's inhibition of the NF-κB signaling pathway.

Conclusion

15-Hydroxypentadecanoic acid lactone is a molecule of significant industrial importance, with well-defined physical properties that are critical to its function. The methodologies for determining these properties are well-established and ensure the quality and consistency of the compound. Furthermore, the emerging research into the biological activities of the related compound, Muscone, opens up new avenues for the potential application of this class of macrocyclic lactones in the fields of medicine and drug development. The modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, STAT3, and NF-κB suggests that these molecules may have therapeutic potential beyond their current use as fragrance compounds. Further research is warranted to fully elucidate the mechanisms of action and therapeutic efficacy of 15-Hydroxypentadecanoic acid lactone and its derivatives.

References

An In-depth Technical Guide to 13-Hydroxy-oxacyclohexadecan-2-one (CAS 106-02-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxy-oxacyclohexadecan-2-one, with the CAS number 106-02-5, is a macrocyclic lactone also widely known by synonyms such as Pentadecanolide, Cyclopentadecanolide, and Exaltolide.[1] Its IUPAC name is oxacyclohexadecan-2-one.[1] This compound is a colorless to white crystalline solid with a characteristic musk-like odor.[1][2] While it has a history of extensive use as a fragrance and flavoring agent, emerging research has highlighted its potential as a selective inhibitor of cyclic AMP-dependent protein kinase (cAK), suggesting a broader scope for its application in biochemical research and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activity, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 106-02-5[1]
Molecular Formula C₁₅H₂₈O₂[3]
Molecular Weight 240.38 g/mol [3]
Appearance White crystalline solid[1][2]
Melting Point 34-38 °C[4]
Boiling Point 137 °C at 2 mmHg[4]
Density 0.918 g/mL at 25 °C[4]
Flash Point >230 °F[1]
Solubility Insoluble in water; Soluble in alcohol and dipropylene glycol[2]
Vapor Pressure 6.18E-06 mmHg at 25°C[2]

Synthesis

Several synthetic routes for this compound have been described in the literature. One common method involves the ring-opening polymerization of the corresponding hydroxy acid, followed by depolymerization. Another approach is the ring expansion of a smaller cyclic ketone. A chemoenzymatic synthesis from stearic acid has also been reported.

General Experimental Protocol for Synthesis from Vegetable Oil

A novel synthesis method has been developed utilizing a renewable plant resource, Malania oleifera Chum oil, which is rich in 15-tetracosenic acid. This method involves a three-step process: ozonization and reduction, cyclization, and finally, separation and purification.

Materials:

  • Malania oleifera Chum oil

  • Hexane

  • Ethanol

  • Potassium borohydride

  • Hydrochloric acid

  • Glycerol

  • Mixed catalyst (e.g., CH₃ONa/NaOH)

Procedure:

  • Ozonolysis and Reduction: A solution of Malania oleifera Chum oil in a mixture of hexane and ethanol is subjected to ozonolysis at 0°C. The resulting product is then reduced with potassium borohydride. The reaction is neutralized with hydrochloric acid, filtered, washed, and dried to yield ω-hydroxycarboxylic acid triglyceride.

  • Cyclization: The ω-hydroxycarboxylic acid triglyceride is mixed with a catalyst and glycerol. The mixture is heated under vacuum to distill off the glycerol, driving the cyclization reaction to form the crude cyclopentadecanolide. A mixed catalyst system of sodium methoxide and sodium hydroxide has been shown to give a high yield of 63%.[5]

  • Purification: The resulting mixture is purified by distillation and recrystallization from ethanol to yield pure this compound.[5]

G cluster_synthesis Synthesis Workflow start Start: Malania oleifera Chum oil ozonolysis Ozonolysis and Reduction (Hexane, Ethanol, O3, KBH4) start->ozonolysis cyclization Cyclization (Glycerol, Catalyst) ozonolysis->cyclization purification Purification (Distillation, Recrystallization) cyclization->purification end End Product: This compound purification->end

A simplified workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound of interest to drug development professionals is its selective inhibition of cyclic AMP-dependent protein kinase (cAK), also known as Protein Kinase A (PKA).

Inhibition of cAMP-Dependent Protein Kinase (cAK/PKA)

Research by Wang and Polya (1996) identified pentadecanolide as a selective inhibitor of rat liver cAK with an IC₅₀ value of 20 μM.[6] PKA is a key enzyme in numerous signal transduction pathways, regulating processes such as gene expression, metabolism, and cell growth and division. The inhibition of PKA can therefore have significant downstream cellular effects.

Proposed Signaling Pathway

The inhibition of PKA by this compound would be expected to disrupt the canonical PKA signaling pathway. In a typical scenario, an extracellular signal (e.g., a hormone) binds to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Activated PKA proceeds to phosphorylate various downstream target proteins. By inhibiting the catalytic subunit of PKA, this compound would prevent the phosphorylation of these downstream targets, thereby blocking the cellular response to the initial signal.

G cluster_pathway Proposed PKA Signaling Pathway Inhibition Extracellular_Signal Extracellular Signal (e.g., Hormone) GPCR GPCR Extracellular_Signal->GPCR Adenylyl_Cyclase Adenylyl Cyclase GPCR->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP produces ATP ATP ATP->Adenylyl_Cyclase converts PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Downstream_Targets Downstream Targets PKA_active->Downstream_Targets phosphorylates Pentadecanolide This compound Pentadecanolide->PKA_active inhibits Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Proposed mechanism of action via inhibition of the PKA signaling pathway.

Experimental Protocols

General Protocol for cAMP-Dependent Protein Kinase (PKA) Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound against PKA, based on radiometric methods.

Materials:

  • Purified PKA enzyme

  • PKA substrate (e.g., Kemptide)

  • [γ-³²P]ATP

  • Assay buffer (e.g., containing MgCl₂, ATP)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, PKA substrate, and the test compound (this compound) at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

  • Enzyme Addition: Add the purified PKA enzyme to initiate the reaction.

  • Phosphorylation Reaction: Add [γ-³²P]ATP to start the phosphorylation reaction. Incubate the mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition at each concentration of the test compound and calculate the IC₅₀ value.

G cluster_assay PKA Inhibition Assay Workflow start Start: Prepare Reagents setup Set up reaction (Buffer, Substrate, Inhibitor) start->setup add_enzyme Add PKA Enzyme setup->add_enzyme add_atp Add [γ-³²P]ATP & Incubate add_enzyme->add_atp spot Spot onto P81 paper add_atp->spot wash Wash paper spot->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC₅₀) count->analyze end End: Determine Inhibition analyze->end

References

An In-depth Technical Examination of ω-Pentadecalactone: Molecular Weight and Chemical Formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a focused overview of the fundamental chemical properties of ω-Pentadecalactone, a macrocyclic lactone of significant interest to researchers, scientists, and professionals in drug development and fragrance chemistry.

Core Molecular Attributes

ω-Pentadecalactone, also known by synonyms such as Exaltolide, Pentadecanolide, and 15-Hydroxypentadecanoic acid lactone, is a 15-membered ring lactone.[1] Its molecular structure and composition are foundational to its chemical behavior and physical properties.

Quantitative Molecular Data

The precise molecular weight and elemental formula are critical for stoichiometric calculations, analytical characterization, and formulation development. The table below summarizes these key quantitative attributes.

PropertyValueCitations
Molecular FormulaC₁₅H₂₈O₂[1][2][3]
Molecular Weight240.38 g/mol [4][5]
CAS Number106-02-5[2][5]
AppearanceWhite solid or colorless liquid[2][3]
Melting Point34-38 °C[3][5]
Boiling Point137 °C at 2 mmHg[3][5]

Below is a diagram illustrating the direct relationship between ω-Pentadecalactone and its fundamental molecular properties.

molecular_properties ω-Pentadecalactone ω-Pentadecalactone Molecular Formula Molecular Formula ω-Pentadecalactone->Molecular Formula has Molecular Weight Molecular Weight ω-Pentadecalactone->Molecular Weight has C15H28O2 C15H28O2 Molecular Formula->C15H28O2 is 240.38 g/mol 240.38 g/mol Molecular Weight->240.38 g/mol is

Molecular Properties of ω-Pentadecalactone

References

A Technical Guide to the Solubility Profile of Cyclopentadecanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of Cyclopentadecanolide (CAS: 106-02-5), a widely used macrocyclic musk in the fragrance industry. Due to its application in various product formulations, understanding its solubility in different organic solvents is critical. This guide summarizes available solubility data, presents a detailed experimental protocol for solubility determination, and provides a visual workflow to aid in experimental design.

Introduction to Cyclopentadecanolide

Cyclopentadecanolide, also known under trade names like Exaltolide®, is a synthetic musk that occurs naturally in small amounts in angelica root oil[1][2]. It is a white, crystalline solid at room temperature with a low melting point, typically between 32°C and 38°C[1][2][3][4]. Its chemical structure, (CH₂)₁₄CO₂, classifies it as a macrolide lactone[5]. Valued for its persistent and delicate musk-like odor, it serves as a fixative and fragrance component in perfumes, cosmetics, and other scented products[1][5].

Solubility Profile

The only specific quantitative data point found pertains to its solubility in water, which is extremely low. This underscores its hydrophobic character.

SolventTemperature (°C)SolubilityReference Guideline
Water200.0003 g/LOECD Test Guideline 105[6]

Data from various chemical suppliers and databases provide a general understanding of its solubility in common organic solvents. This information is summarized below for easy comparison.

SolventSolubility Description
Alcohols
EthanolSoluble[1][2][3]
MethanolSlightly Soluble[1][2][4][7]
Glycols
Dipropylene GlycolSoluble[1][2][3][4][7]
Chlorinated Solvents
ChloroformSlightly Soluble[1][2][4][7]
Esters
Ethyl AcetateSlightly Soluble[1][2][4][7]
Aqueous
WaterInsoluble[1][2][3][4][7]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, an experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of solid compounds and is highly recommended[8]. The following protocol is a detailed methodology based on established practices[9][10][11].

Objective: To determine the saturation solubility of Cyclopentadecanolide in a specific organic solvent at a controlled temperature.

Materials:

  • Cyclopentadecanolide (solid, high purity)

  • Solvent of interest (analytical grade)

  • Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)

  • Thermostatic shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.

Methodology:

  • Preparation:

    • Prepare a series of standard solutions of Cyclopentadecanolide in the chosen solvent at known concentrations to generate a calibration curve.

    • Add an excess amount of solid Cyclopentadecanolide to several flasks. An amount sufficient to ensure a solid phase remains after equilibrium is crucial[8].

    • Precisely add a known volume or mass of the solvent to each flask.

  • Equilibration:

    • Seal the flasks tightly to prevent solvent evaporation.

    • Place the flasks in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the flasks for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is common, though preliminary tests may be needed to determine the optimal time[9][11].

  • Sample Separation:

    • After equilibration, cease agitation and allow the flasks to rest in the temperature-controlled bath for several hours to let undissolved solids settle.

    • Carefully withdraw a sample from the clear supernatant of each flask using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Analysis:

    • Prepare one or more dilutions of the filtered saturated solution with the solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a calibrated HPLC or GC method to determine the precise concentration of Cyclopentadecanolide.

    • Using the calibration curve, calculate the concentration of Cyclopentadecanolide in the original saturated solution, accounting for any dilutions made. The result represents the solubility at that temperature.

Visualization of Experimental Workflow

The logical flow of the shake-flask solubility determination method is illustrated below. This diagram outlines the key steps from preparation to final analysis.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Sample Separation cluster_analysis 4. Analysis A Add Excess Solid (Cyclopentadecanolide) B Add Known Volume of Solvent A->B C Seal Flask and Place in Thermostatic Shaker B->C D Agitate at Constant Temp (e.g., 24-48 hours) C->D E Cease Agitation and Allow Solid to Settle D->E F Withdraw Supernatant E->F G Filter Sample (e.g., 0.45 µm Syringe Filter) F->G H Dilute Saturated Solution G->H I Analyze Concentration (e.g., HPLC/GC) H->I J Calculate Solubility from Calibration Curve I->J

References

Spectroscopic Profile of Exaltolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Exaltolide, a synthetic macrocyclic musk, is a cornerstone of the fragrance industry, prized for its elegant and persistent musky odor with subtle fruity and animalic undertones. Chemically designated as pentadecanolide, this 15-membered ring lactone is a valuable component in a wide array of consumer products, from fine fragrances to laundry detergents.[1][2][3][4][5][6][7][8] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals involved in drug development and quality control to ensure its identity, purity, and proper application. This technical guide provides an in-depth look at the spectroscopic data of Exaltolide, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and data visualization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of Exaltolide.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Exaltolide

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.12t2H-O-CH ₂-
~2.32t2H-CH ₂-C(=O)-
~1.63m4H-O-CH₂-CH ₂- and -CH ₂-CH₂-C(=O)-
~1.25br s18H-(CH ₂)₉-

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Exaltolide

Chemical Shift (δ) ppmAssignment
173.9C=O
63.6-O-C H₂-
34.4-C H₂-C(=O)-
28.9Methylene Chain
27.2Methylene Chain
26.5Methylene Chain
26.3Methylene Chain
26.2Methylene Chain
25.9Methylene Chain
25.1Methylene Chain
24.8Methylene Chain
21.9Methylene Chain

Table 3: Infrared (IR) Spectroscopy Data for Exaltolide

Wavenumber (cm⁻¹)IntensityAssignment
2925StrongC-H stretch (asymmetric)
2854StrongC-H stretch (symmetric)
1735StrongC=O stretch (ester)
1463MediumC-H bend (methylene scissoring)
1245StrongC-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data for Exaltolide

m/zRelative Intensity (%)Assignment
24015[M]⁺ (Molecular Ion)
98100[C₆H₁₀O]⁺
8485[C₅H₈O]⁺
6970[C₅H₉]⁺
5595[C₄H₇]⁺
4180[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of Exaltolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the Exaltolide molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of solid Exaltolide.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-15 ppm

  • Number of Scans: 16 to 64, depending on concentration.

  • Relaxation Delay: 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Referencing: The residual solvent peak of CDCl₃ is used as an internal standard (δ = 7.26 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Referencing: The solvent peak of CDCl₃ is used as an internal standard (δ = 77.16 ppm).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H spectrum.

  • Pick and label the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Exaltolide.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid Exaltolide directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Data Processing:

  • The resulting interferogram is automatically converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) via a Fourier transform.

  • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Exaltolide.

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Preparation:

  • Dissolve a small amount of Exaltolide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Acquisition Parameters (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI).[9][10][11][12]

  • Electron Energy: 70 eV.[9][10][11][12]

  • Ion Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: A typical scan speed allows for the acquisition of several spectra across a chromatographic peak if GC-MS is used.

Data Processing:

  • The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structural elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Exaltolide.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of Exaltolide A Sample Preparation (Solid Exaltolide) B Dissolution in Deuterated Solvent (e.g., CDCl3) A->B For NMR D IR Spectroscopy (ATR) A->D Direct Analysis E Mass Spectrometry (EI-MS) A->E Dissolution in Volatile Solvent C NMR Spectroscopy (¹H and ¹³C) B->C F Data Acquisition (FID) C->F G Data Acquisition (Interferogram) D->G H Data Acquisition (Mass Spectrum) E->H I Data Processing (Fourier Transform, Phasing, etc.) F->I J Data Processing (Fourier Transform) G->J K Data Processing (m/z vs. Intensity) H->K L Structural Elucidation and Data Interpretation I->L J->L K->L

Caption: General workflow for the spectroscopic analysis of Exaltolide.

References

13-Hydroxy-oxacyclohexadecan-2-one material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the material safety of 13-Hydroxy-oxacyclohexadecan-2-one is challenging to compile as the substance appears to be more commonly known by other names, leading to ambiguity. The most relevant compounds found are Oxacyclohexadecan-2-one (CAS 106-02-5) and 11-Oxahexadecan-16-olide (CAS 3391-83-1). This guide provides a consolidated overview of the safety data for these two related macrocyclic musks, intended for researchers, scientists, and drug development professionals.

Chemical Identification

A clear identification of the chemical substance is the first step in understanding its safety profile. The following table summarizes the key identifiers for the two relevant compounds.

IdentifierOxacyclohexadecan-2-one11-Oxahexadecan-16-olide
Common Name Pentadecanolide, ExaltolideMusk R-1
CAS Number 106-02-53391-83-1
Molecular Formula C15H28O2C15H28O3
Molecular Weight 240.38 g/mol 256.38 g/mol
Synonyms Cyclopentadecanolide, Thibetolide, Muskalactone1,7-dioxacycloheptadecan-8-one

Physical and Chemical Properties

The physical and chemical properties of a substance are crucial for determining its potential hazards and for developing appropriate handling procedures.

PropertyOxacyclohexadecan-2-one11-Oxahexadecan-16-olide
Appearance White crystalline solidOpaque crystalline mass
Odor Musk-like, sweetCreamy, powdery musk
Melting Point 32 - 38 °C35 °C
Boiling Point 137 °C @ 2 mmHg339.62 °C (rough estimate)
Flash Point >110 °C; 148 °C> 100.00 °C
Density 0.918 g/mL at 25 °C1.0509 (rough estimate)
Solubility Insoluble in water; Soluble in alcohol and oilsAlmost insoluble in water, soluble in alcohol and oils
Vapor Pressure 0.00085 hPa @ 25°C5.72E-07mmHg at 25°C

Toxicological Data

Toxicological data provides information on the potential health effects of a substance.

TestOxacyclohexadecan-2-one11-Oxahexadecan-16-olide
Acute Oral LD50 (Rat) > 5 g/kgLow toxicity by ingestion.
Acute Dermal LD50 (Rabbit) > 5 g/kgLow toxicity by skin contact.
Skin Irritation May cause skin irritation.A skin irritant.
Eye Irritation May cause eye irritation.Avoid contact with eyes.
Sensitization May cause an allergic skin reaction.Not classified as a sensitizer.

Hazard Identification and Classification

Oxacyclohexadecan-2-one

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Oxacyclohexadecan-2-one is considered hazardous.

  • Hazard Statements: May cause an allergic skin reaction. Toxic to aquatic life with long lasting effects.

  • Signal Word: Warning

  • Precautionary Statements:

    • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. Avoid release to the environment.

    • Response: IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. Collect spillage.

    • Disposal: Dispose of contents/container to an approved waste disposal plant.

11-Oxahexadecan-16-olide

This substance is not classified as hazardous according to the GHS.

  • Hazard Statements: None found.

  • Signal Word: No signal word.

  • Precautionary Statements:

    • S2: Keep out of the reach of children.

    • S24/25: Avoid contact with skin and eyes.

    • S36: Wear suitable protective clothing.

Experimental Protocols

Visualizations

Hazard Communication and Management Flowchart

The Biological Genesis of ω-Pentadecalactone in Angelica Root Oil: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ω-Pentadecalactone, a macrocyclic lactone, is a significant contributor to the characteristic aroma of Angelica root oil and possesses various biological activities, making it a molecule of interest for the pharmaceutical and fragrance industries. While its presence in Angelica species, such as Angelica archangelica, is well-documented, the precise biosynthetic pathway of this C15 lactone within the plant remains to be fully elucidated. This technical guide synthesizes the current understanding of fatty acid metabolism in plants to propose a putative biosynthetic pathway for ω-pentadecalactone. We detail the key enzymatic steps, precursor molecules, and provide comprehensive experimental protocols for the elucidation and validation of this pathway. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of macrocyclic lactones in medicinal plants.

Introduction

Angelica species, belonging to the Apiaceae family, are renowned for their rich phytochemical profiles, which include a variety of bioactive compounds such as coumarins, essential oils, and polysaccharides. The essential oil extracted from the roots of these plants is particularly valued for its aromatic properties and therapeutic applications. A key component of this oil is ω-pentadecalactone (also known as exaltolide), a 16-membered ring macrolide that imparts a distinct musky aroma. Beyond its olfactory significance, ω-pentadecalactone and other macrocyclic lactones have garnered attention for their potential pharmacological activities.

The biosynthesis of such specialized metabolites in plants is a complex process involving multiple enzymatic reactions and metabolic pathways. Understanding the biological origin of ω-pentadecalactone in Angelica root is crucial for several reasons. It can enable the metabolic engineering of plants or microbial systems for enhanced production, provide insights into the regulation of secondary metabolism in medicinal plants, and potentially lead to the discovery of novel enzymes with biotechnological applications.

This whitepaper outlines a putative biosynthetic pathway for ω-pentadecalactone in Angelica root, drawing upon established principles of fatty acid metabolism and modification in plants. We provide detailed experimental methodologies that can be employed to investigate and confirm this proposed pathway, from the identification of precursor molecules to the characterization of the enzymes involved.

Proposed Biosynthetic Pathway of ω-Pentadecalactone

The formation of ω-pentadecalactone in Angelica root is hypothesized to originate from the plant's primary fatty acid metabolism. The proposed pathway involves two key enzymatic transformations: the ω-hydroxylation of a C15 fatty acid followed by an intramolecular esterification (lactonization) to form the macrocyclic lactone.

Step 1: ω-Hydroxylation of Pentadecanoic Acid

The likely precursor for ω-pentadecalactone is pentadecanoic acid (C15:0), a saturated fatty acid. The initial and rate-limiting step in the pathway is proposed to be the hydroxylation of the terminal methyl group (ω-carbon) of pentadecanoic acid to yield 15-hydroxypentadecanoic acid. This reaction is catalyzed by a specific type of enzyme known as a fatty acid ω-hydroxylase.

In plants, fatty acid ω-hydroxylases are predominantly members of the cytochrome P450 (CYP) superfamily of monooxygenases. Specifically, enzymes belonging to the CYP86 and CYP94 families have been shown to catalyze the ω-hydroxylation of various fatty acids. These enzymes are typically membrane-bound and require a partnering CPR (cytochrome P450 reductase) to transfer electrons from NADPH.

Step 2: Intramolecular Esterification (Lactonization)

Following ω-hydroxylation, the resulting 15-hydroxypentadecanoic acid undergoes an intramolecular esterification reaction. In this step, the terminal hydroxyl group attacks the carboxyl group of the same molecule, leading to the formation of a cyclic ester, which is ω-pentadecalactone, with the concomitant release of a water molecule.

The enzymatic basis for this lactonization step in plants is less well-characterized than ω-hydroxylation. It could be a spontaneous, pH-dependent cyclization under specific cellular conditions or, more likely, catalyzed by an esterase or a yet-to-be-identified lactone synthase.

ω-Pentadecalactone Biosynthesis Pathway Pentadecanoic Acid Pentadecanoic Acid 15-Hydroxypentadecanoic Acid 15-Hydroxypentadecanoic Acid Pentadecanoic Acid->15-Hydroxypentadecanoic Acid Fatty Acid ω-Hydroxylase (Cytochrome P450) ω-Pentadecalactone ω-Pentadecalactone 15-Hydroxypentadecanoic Acid->ω-Pentadecalactone Lactone Synthase (or spontaneous cyclization) Isotopic Labeling Workflow cluster_0 Preparation & Administration cluster_1 Incubation & Extraction cluster_2 Analysis & Data Interpretation Labeled Precursor Labeled Precursor Angelica Root Culture Angelica Root Culture Labeled Precursor->Angelica Root Culture Incubation Incubation Angelica Root Culture->Incubation Metabolite Extraction Metabolite Extraction Incubation->Metabolite Extraction GC-MS/LC-MS Analysis GC-MS/LC-MS Analysis Metabolite Extraction->GC-MS/LC-MS Analysis Data Analysis Data Analysis GC-MS/LC-MS Analysis->Data Analysis

Foundational Research on 15-Membered Ring Lactones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research surrounding 15-membered ring lactones. This class of macrocycles, most notably represented by the macrolide antibiotic azithromycin, exhibits a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This document details their mechanisms of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Biological Activities and Therapeutic Potential

Fifteen-membered ring lactones are a significant class of natural and synthetic compounds with diverse therapeutic applications. Their biological activities stem from their unique macrocyclic structure, which allows for specific interactions with various biological targets.

Antibacterial Activity

The most well-established therapeutic use of 15-membered ring lactones is in the treatment of bacterial infections. Azithromycin, a prominent member of this class, is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.

Mechanism of Action: 15-membered macrolides bind to the 50S ribosomal subunit in bacteria, specifically interacting with the 23S rRNA. This binding occurs within the nascent peptide exit tunnel, effectively blocking the elongation of the polypeptide chain and thus halting protein synthesis.[3] This bacteriostatic action is highly selective for bacterial ribosomes, contributing to the favorable safety profile of these antibiotics.

Anticancer Activity

Emerging research has highlighted the potential of 15-membered ring lactones as anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5]

Mechanism of Action: The anticancer effects of macrolides are multifaceted. They have been shown to inhibit autophagy by blocking lysosomal acidification, leading to the accumulation of unfolded proteins and reactive oxygen species (ROS).[6][7] This triggers the integrated stress response (ISR), involving the activation of signaling pathways such as PERK/eIF2α/ATF4/CHOP, which can ultimately lead to apoptosis.[6][8]

Anti-inflammatory Activity

Certain 15-membered macrolides exhibit potent anti-inflammatory properties, independent of their antimicrobial effects. This has led to their investigation in the management of chronic inflammatory diseases.[9][10]

Mechanism of Action: The anti-inflammatory effects are mediated through the modulation of various signaling pathways. Macrolides can suppress the activation of key transcription factors like NF-κB and AP-1, which are central to the inflammatory response.[11][12] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[10][13]

Quantitative Data on Biological Activity

The following tables summarize the minimum inhibitory concentrations (MIC) for the antibacterial activity of azithromycin and the half-maximal inhibitory concentrations (IC50) for the anticancer activity of representative 15-membered ring lactones.

Table 1: Minimum Inhibitory Concentrations (MIC) of Azithromycin against Common Respiratory Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniae≤0.06 - 0.51.0 - >256[14][15][16]
Haemophilus influenzae1.0 - 2.02.0 - 4.0[14][16][17]
Moraxella catarrhalis≤0.03 - 0.12≤0.06 - 0.25[14][16][17]

Table 2: Anticancer Activity (IC50) of Representative 15-Membered Ring Lactones

CompoundCancer Cell LineIC50 (µM)Reference(s)
ParthenolideSiHa (Cervical Cancer)8.42 ± 0.76[5]
ParthenolideMCF-7 (Breast Cancer)9.54 ± 0.82[5]
Spongistatin 1Various Human Cancer Lines0.000037 - 0.0005[3]
Compound 1 HCT116 (Colon Cancer)22.4[18]
Compound 2 HCT116 (Colon Cancer)0.34[18]
Compound 7 MCF-7 (Breast Cancer)<10[19]
Compound 8 MCF-7 (Breast Cancer)<10[19]
Compound 9 MCF-7 (Breast Cancer)<10[19]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 15-membered ring lactone and the determination of its biological activity.

Synthesis of a Novel 15-Membered "11a-Azalide"

This protocol is adapted from the synthesis of (13R)-benzyloxymethyl-11a-azalide, a novel 15-membered macrolide.[20]

Materials:

  • 9-dihydroerythromycin A derivative (seco-acid 8)

  • Triethylamine (Et3N)

  • 2,4,6-trichlorobenzoyl chloride

  • 4-dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

Procedure:

  • To a solution of the seco-acid 8 (1 equiv) in anhydrous THF (to a concentration of 50 mM), add triethylamine (1.2 equiv).

  • To this solution, add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) and stir the mixture at room temperature for 1 hour to form the mixed anhydride.

  • In a separate flask, prepare a refluxing solution of 4-dimethylaminopyridine (25 equiv) in anhydrous toluene (at a concentration that is ten times the volume of the mixed anhydride solution).

  • Add the solution of the mixed anhydride dropwise to the refluxing DMAP solution over a period of 4 hours using a syringe pump.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1 hour.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 15-membered macrolide 9 .

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial strain.[21][22][23][24][25]

Materials:

  • Test compound (15-membered ring lactone)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial suspension.

  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only) on each plate.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by 15-membered ring lactones.

Antibacterial Mechanism of Action

Antibacterial_Mechanism Macrolide 15-Membered Macrolide Ribosome Bacterial 50S Ribosomal Subunit Macrolide->Ribosome Binds to 23S rRNA Tunnel Nascent Peptide Exit Tunnel Macrolide->Tunnel Blocks Ribosome->Tunnel Forms part of Protein_Synthesis Protein Synthesis Tunnel->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Required for Anticancer_Pathway Macrolide 15-Membered Macrolide Lysosome Lysosomal Acidification Macrolide->Lysosome Inhibits ROS Reactive Oxygen Species (ROS) Macrolide->ROS Induces Autophagy Autophagic Flux Lysosome->Autophagy Required for UPR Unfolded Protein Accumulation Autophagy->UPR Clears ISR Integrated Stress Response (ISR) UPR->ISR Activates ROS->ISR Activates Apoptosis Apoptosis ISR->Apoptosis Leads to Anti_inflammatory_Pathway Macrolide 15-Membered Macrolide NFkB NF-κB Activation Macrolide->NFkB Inhibits AP1 AP-1 Activation Macrolide->AP1 Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->Pro_inflammatory_Cytokines Induces Transcription AP1->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammatory Response Pro_inflammatory_Cytokines->Inflammation Mediates

References

Preliminary Investigation of Exaltolide's Biological Activity: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Exaltolide®, a macrocyclic musk, is a widely utilized synthetic ingredient in the fragrance and cosmetics industries, prized for its persistent, sweet, and musky scent profile.[1][2][3] While its olfactory properties and applications in perfumery are well-documented, a significant knowledge gap exists regarding its broader biological activities. This technical guide outlines a proposed framework for a preliminary investigation into the potential therapeutic properties of Exaltolide, specifically focusing on its anticancer, antimicrobial, and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals, providing a structured approach to exploring the untapped biological potential of this commonly used compound.

Introduction to Exaltolide

Exaltolide, chemically known as pentadecanolide, is a 15-membered ring macrocyclic lactone.[4] It is a synthetic musk that is also found in trace amounts in natural sources like angelica root oil.[5][6] Its primary commercial application lies in its ability to act as a fixative and fragrance enhancer in a variety of consumer products, including perfumes, lotions, and soaps.[2][7] Despite its widespread use and human exposure, there is a paucity of publicly available data on its specific biological effects beyond its role as a fragrance ingredient. The potential for macrocyclic lactones to possess other bioactivities warrants a systematic investigation into Exaltolide.

Proposed Areas of Biological Investigation

This framework proposes a tiered screening approach to assess the biological activity of Exaltolide in three key areas with significant therapeutic implications: oncology, microbiology, and immunology.

Anticancer Activity

The investigation into the potential anticancer properties of Exaltolide would begin with in vitro cytotoxicity screening against a panel of human cancer cell lines. A positive hit would lead to more detailed mechanistic studies.

Experimental Workflow for Anticancer Activity Screening

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis and Cell Cycle Analysis cluster_2 Phase 3: Preliminary Mechanism of Action A Prepare Exaltolide Stock Solutions B Culture Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116) C MTT or CellTiter-Glo Assay A->C B->C D Determine IC50 Values C->D E Annexin V/PI Staining D->E F Caspase Activity Assays (Caspase-3/7, -8, -9) H Analyze Apoptosis Induction and Cell Cycle Arrest E->H G Cell Cycle Analysis by Flow Cytometry F->H G->H I Western Blot for Apoptotic Markers (e.g., Bcl-2, Bax, Cleaved PARP) H->I J Kinase Profiling Assays K Identify Potential Signaling Pathways I->K J->K

Figure 1: Proposed experimental workflow for investigating the anticancer activity of Exaltolide.

Table 1: Hypothetical Data Presentation for Exaltolide Cytotoxicity

Cell LineTissue of OriginExaltolide IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast AdenocarcinomaTBDTBD
A549Lung CarcinomaTBDTBD
HCT116Colorectal CarcinomaTBDTBD
HepG2Hepatocellular CarcinomaTBDTBD
PC-3Prostate AdenocarcinomaTBDTBD
Antimicrobial Activity

The antimicrobial potential of Exaltolide can be assessed against a panel of pathogenic bacteria and fungi. A standard broth microdilution method would be employed to determine the minimum inhibitory concentration (MIC).

Experimental Workflow for Antimicrobial Activity Screening

cluster_0 Phase 1: MIC Determination cluster_1 Phase 2: MBC/MFC Determination A Prepare Serial Dilutions of Exaltolide B Inoculate with Bacterial and Fungal Strains (e.g., S. aureus, E. coli, C. albicans) C Incubate and Measure Optical Density A->C B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Plate Samples from MIC Wells onto Agar D->E F Incubate and Count Colonies E->F G Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) F->G

Figure 2: Proposed experimental workflow for evaluating the antimicrobial activity of Exaltolide.

Table 2: Hypothetical Data Presentation for Exaltolide Antimicrobial Activity

Microbial StrainTypeExaltolide MIC (µg/mL)Control MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaTBDVancomycin
Escherichia coliGram-negative BacteriaTBDGentamicin
Pseudomonas aeruginosaGram-negative BacteriaTBDGentamicin
Candida albicansFungi (Yeast)TBDFluconazole
Aspergillus nigerFungi (Mold)TBDAmphotericin B
Anti-inflammatory Activity

The anti-inflammatory effects of Exaltolide can be investigated using a lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines, such as RAW 264.7.

Experimental Workflow for Anti-inflammatory Activity Screening

cluster_0 Phase 1: Cytotoxicity in Macrophages cluster_1 Phase 2: Measurement of Inflammatory Mediators cluster_2 Phase 3: Signaling Pathway Analysis A Treat RAW 264.7 Macrophages with Exaltolide B MTT Assay to Determine Non-toxic Concentrations A->B C Pre-treat Macrophages with Exaltolide B->C D Induce Inflammation with LPS C->D E Measure Nitric Oxide (NO) Production (Griess Assay) D->E F Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA D->F G Western Blot for NF-κB and MAPK Pathway Proteins (e.g., p-p65, p-ERK, p-JNK) F->G H Determine Effect on Key Inflammatory Pathways G->H

Figure 3: Proposed experimental workflow for assessing the anti-inflammatory activity of Exaltolide.

Table 3: Hypothetical Data Presentation for Exaltolide Anti-inflammatory Effects

TreatmentNO Production (% of LPS Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle ControlTBDTBDTBD
LPS (1 µg/mL)100%TBDTBD
Exaltolide (X µM) + LPSTBDTBDTBD
Dexamethasone + LPSTBDTBDTBD

Detailed Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Exaltolide (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for MIC
  • Prepare a two-fold serial dilution of Exaltolide in a 96-well microtiter plate with appropriate growth medium.

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (microbe only) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of Exaltolide that visibly inhibits microbial growth.

Griess Assay for Nitric Oxide
  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of Exaltolide for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Conclusion and Future Directions

The widespread use of Exaltolide in consumer products necessitates a deeper understanding of its biological activities. The proposed research framework provides a comprehensive, albeit preliminary, approach to systematically investigate the potential anticancer, antimicrobial, and anti-inflammatory properties of this macrocyclic lactone. Positive results from these initial screenings would justify further in-depth mechanistic studies, including the elucidation of specific molecular targets and signaling pathways. This line of inquiry could potentially repurpose a well-known fragrance ingredient into a lead compound for novel therapeutic development.

References

Exploring the chemical space of synthetic musk compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Space of Synthetic Musk Compounds

Abstract

Synthetic musk compounds are a cornerstone of the modern fragrance industry, prized for their ability to impart persistent, pleasant aromas to a vast array of consumer products. Initially developed as ethical and cost-effective alternatives to natural animal-derived musks, their chemical landscape has evolved significantly since the late 19th century. This technical guide provides a comprehensive exploration of the chemical space of synthetic musks, targeting researchers, scientists, and professionals in drug development. It covers the classification, physicochemical properties, synthesis, and analytical determination of these compounds. Furthermore, it delves into their biological interactions, particularly their potential as endocrine disruptors, and outlines key experimental protocols. The guide aims to serve as a detailed resource, presenting quantitative data in structured tables and illustrating complex processes through standardized diagrams to facilitate understanding and further research.

Classification and Chemical Structures

Synthetic musks are broadly categorized into four main classes based on their chemical structure: nitro musks, polycyclic musks, macrocyclic musks, and alicyclic musks. This classification reflects the historical development and evolving safety and environmental profiles of these fragrance ingredients.

  • Nitro Musks : The first generation of synthetic musks, discovered accidentally by Albert Baur in 1888. These are nitrated aromatic compounds. While effective odorants, their use has been heavily restricted due to concerns about their potential toxicity and environmental persistence.

  • Polycyclic Musks (PCMs) : Developed as replacements for nitro musks, these compounds feature complex, interconnected ring structures. Galaxolide (HHCB) and Tonalide (AHTN) are among the most produced and widely used synthetic musks globally, though they also face scrutiny for their bioaccumulation and persistence.

  • Macrocyclic Musks (MCMs) : These compounds have a large ring structure (often 10-15 carbon atoms) and are structurally most similar to the natural musk compounds muscone and civetone. They are highly valued in perfumery for their soft and warm scents but have historically been more expensive to produce.

  • Alicyclic Musks (ACMs) : A newer class of musks designed with improved biodegradability to address the environmental concerns associated with older classes. Compounds like Helvetolide feature saturated ring structures and are considered more eco-friendly alternatives.

G cluster_main Classification of Synthetic Musks Musks Synthetic Musks Nitro Nitro Musks Musks->Nitro First Generation Polycyclic Polycyclic Musks (PCMs) Musks->Polycyclic Second Generation Macrocyclic Macrocyclic Musks (MCMs) Musks->Macrocyclic Structurally Natural-like Alicyclic Alicyclic Musks (ACMs) Musks->Alicyclic Newer Generation (Biodegradable Focus) MK Musk Ketone Nitro->MK MX Musk Xylene Nitro->MX Galaxolide Galaxolide (HHCB) Polycyclic->Galaxolide Tonalide Tonalide (AHTN) Polycyclic->Tonalide Muscone Muscone (natural analog) Macrocyclic->Muscone Helvetolide Helvetolide Alicyclic->Helvetolide

Caption: Classification of synthetic musks into four main chemical groups.

Physicochemical Properties and Quantitative Data

The utility and environmental fate of synthetic musks are dictated by their physicochemical properties. They are generally semi-volatile, lipophilic, and resistant to degradation.[1] Their high octanol-water partition coefficients (log Kow) are indicative of their tendency to bioaccumulate in fatty tissues. These properties are crucial for their function as long-lasting fragrances but also contribute to their environmental persistence.

Table 1: Physicochemical Properties of Common Synthetic Musks

Class Compound Name Abbreviation CAS No. Molecular Formula Mol. Weight ( g/mol ) Log Kow Odor Profile
Nitro Musk Ketone MK 81-14-1 C₁₄H₁₈N₂O₅ 294.30 3.5-4.3 Sweet, warm, powdery musk
Musk Xylene MX 81-15-2 C₁₂H₁₅N₃O₆ 297.27 4.5-4.9 Fatty, sweet musk
Polycyclic Galaxolide HHCB 1222-05-5 C₁₈H₂₆O 258.40 5.3-5.9 Clean, powdery, floral musk
Tonalide AHTN 21145-77-7 C₁₈H₂₆O 258.40 5.7-6.2 Warm, woody, powdery musk
Macrocyclic Muscone - 541-91-3 C₁₆H₃₀O 238.41 ~5.9 Animalic, warm, rich musk

| Alicyclic | Helvetolide | - | 41199-19-3 | C₁₃H₂₄O₃ | 228.33 | ~4.6 | Fruity, pear-like musk |

Note: Log Kow values can vary based on experimental or estimation methods.

The widespread use of these compounds in consumer products leads to significant human exposure and environmental release.

Table 2: Representative Concentrations of Synthetic Musks in Consumer Products

Product Category HHCB (Galaxolide) AHTN (Tonalide) MK (Musk Ketone) MX (Musk Xylene)
Perfumes Up to 22,000 µg/g Up to 8,000 µg/g Up to 0.5 µg/g Up to 26 µg/g
Body Lotions Up to 22,000 µg/g Up to 8,000 µg/g Up to 0.5 µg/g Up to 26 µg/g
Deodorants High levels reported High levels reported Low levels reported Low levels reported
Shower Products Lower levels reported Lower levels reported Low levels reported Low levels reported

Source: Data compiled from studies on personal care products.

Synthesis of Synthetic Musks

The synthesis of musk compounds varies significantly between classes, reflecting their structural diversity.

Nitro Musks

The synthesis of nitro musks, such as Musk Ketone, typically involves a multi-step process starting with Friedel-Crafts alkylation and acylation, followed by nitration.

G start m-Xylene step1 Step 1: Friedel-Crafts Alkylation (t-butyl chloride, FeCl₃) start->step1 inter1 tert-Butyl-3,5- dimethylbenzene step1->inter1 step2 Step 2: Friedel-Crafts Acylation (acetyl chloride, AlCl₃) inter1->step2 inter2 4-tert-Butyl-2,6- dimethylacetophenone step2->inter2 step3 Step 3: Nitration (HNO₃, H₂SO₄) inter2->step3 end Musk Ketone step3->end

Caption: General synthetic workflow for the preparation of Musk Ketone.

Experimental Protocol: Synthesis of Musk Ketone

This protocol is based on established laboratory procedures for the multi-step synthesis of Musk Ketone.

  • Step 1: Friedel-Crafts Alkylation of m-Xylene

    • Objective: To produce tert-butyl-3,5-dimethylbenzene.

    • Procedure: To a flask containing m-xylene and a Lewis acid catalyst (e.g., FeCl₃), tert-butyl chloride is added slowly under stirring. The reaction proceeds via an electrophilic aromatic substitution mechanism where the tert-butyl cation acts as the electrophile. The reaction is typically run at a controlled temperature and monitored until completion.

  • Step 2: Friedel-Crafts Acylation

    • Objective: To synthesize 4-tert-Butyl-2,6-dimethylacetophenone.

    • Procedure: The product from Step 1 is reacted with acetyl chloride in the presence of a strong Lewis acid like aluminum chloride (AlCl₃). The acetyl chloride and AlCl₃ form an acylium ion, which then acylates the aromatic ring. The reaction mixture is cooled, and the reagents are added dropwise. After the reaction, the complex is hydrolyzed by pouring it onto a mixture of ice and hydrochloric acid.

  • Step 3: Nitration

    • Objective: To produce 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone (Musk Ketone).

    • Procedure: The aromatic ketone from Step 2 is subjected to double nitration using a nitrating mixture, typically fuming nitric acid and sulfuric acid. The reaction is highly exothermic and must be performed at low temperatures (e.g., in an ice-salt bath) with slow addition of the ketone to the acid mixture. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) electrophile. The final product is then isolated by pouring the reaction mixture into water/ice, followed by filtration and purification.

Analytical Methodologies

The determination of synthetic musks in various matrices (e.g., cosmetics, environmental samples, biological tissues) is predominantly performed using gas chromatography coupled with mass spectrometry (GC-MS) due to the compounds' volatility and the method's high sensitivity and selectivity.

Table 3: Summary of Common Analytical Methods for Synthetic Musk Determination

Parameter Description
Sample Matrix Cosmetics (perfumes, lotions), environmental (water, soil), biological (blood, milk)
Extraction Ultrasonic extraction (with acetone/hexane), QuEChERS, Solid-Phase Microextraction (SPME)
Cleanup Solid-Phase Extraction (SPE) with cartridges (e.g., silica, CNWBOND Si)
Instrument Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS)
GC Column Typically a low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Ionization Electron Impact (EI) or Negative Chemical Ionization (NCI) for nitro musks
MS Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity
Quantification Internal standard method (e.g., using deuterated analogs like d₁₅-musk xylene)

| LODs | Typically in the range of ng/g to µg/g, depending on the matrix and method |

G sample 1. Sample Collection (e.g., Cosmetic Product) spike 2. Spiking with Internal Standard (e.g., d₁₅-MX) sample->spike extract 3. Extraction (e.g., Ultrasonic with Hexane) spike->extract cleanup 4. Extract Cleanup (e.g., SPE Cartridge) extract->cleanup concentrate 5. Concentration (Nitrogen Evaporation) cleanup->concentrate inject 6. GC-MS/MS Analysis (MRM Mode) concentrate->inject data 7. Data Processing (Quantification vs. Calibration Curve) inject->data result 8. Final Concentration Report data->result

Caption: Experimental workflow for GC-MS/MS analysis of synthetic musks.

Experimental Protocol: GC-MS/MS Determination of Musks in Cosmetics

This protocol provides a generalized procedure for the quantitative analysis of synthetic musks in a cosmetic matrix.

  • Sample Preparation and Extraction:

    • Weigh approximately 1 g of the cosmetic sample into a centrifuge tube.

    • Spike the sample with a known amount of an isotopic internal standard solution (e.g., d₃-AHTN, d₁₅-MX) to correct for matrix effects and procedural losses.

    • Add an appropriate extraction solvent (e.g., 2 mL of n-hexane) and a salting-out agent (e.g., saturated NaCl solution).

    • Perform ultrasonic extraction for approximately 20 minutes to ensure efficient transfer of analytes from the matrix to the solvent.

    • Centrifuge the mixture (e.g., at 8000 rpm for 5 minutes) to separate the organic and aqueous/solid phases.

  • Cleanup and Concentration:

    • Carefully transfer the upper organic layer (n-hexane) to a clean tube. Repeat the extraction on the remaining sample twice more, combining all organic extracts.

    • (Optional but recommended) Pass the combined extract through a solid-phase extraction (SPE) cartridge (e.g., silica gel) to remove interfering matrix components.

    • Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of solvent (e.g., 100 µL of n-hexane) for GC injection.

  • Instrumental Analysis (GC-MS/MS):

    • Injector: Splitless mode, 250 °C.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 60 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.

    • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity. Pre-determine precursor-to-product ion transitions for each target analyte and internal standard.

    • Data Analysis: Identify and integrate peaks based on retention time and specific MRM transitions. Quantify analyte concentrations by constructing a calibration curve using the response ratio of the analyte to its corresponding internal standard.

Biological Activity and Signaling Pathways

While valued for their scent, some synthetic musks are scrutinized for their potential biological activity, particularly as endocrine-disrupting chemicals (EDCs). Polycyclic musks like Galaxolide and Tonalide have been shown to exhibit weak estrogenic, antiestrogenic, and antiandrogenic activities in vitro. This activity is believed to occur through interaction with nuclear hormone receptors, such as the estrogen receptor (ER).

The proposed mechanism involves the musk molecule binding to the ligand-binding domain of the ER, which can either mimic the natural hormone (agonist effect) or block it (antagonist effect). This can lead to the inappropriate activation or inhibition of estrogen-responsive genes, potentially disrupting normal endocrine function.

G Musk Synthetic Musk (e.g., Galaxolide) Cell Cell Membrane ER Estrogen Receptor (ER) in Cytoplasm Complex Musk-ER Complex ER->Complex Binding & HSP90 Dissociation HSP HSP90 HSP->ER Nucleus Nucleus Complex->Nucleus Translocation Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding to DNA Transcription Transcription (mRNA Synthesis) ERE->Transcription Response Altered Gene Expression & Cellular Response Transcription->Response

Caption: Postulated signaling pathway for endocrine disruption by a synthetic musk.

Conclusion and Future Outlook

The chemical space of synthetic musks is a dynamic field, driven by the dual needs for fragrance performance and environmental safety. While nitro and polycyclic musks have dominated the market for decades, their environmental persistence and potential for biological activity have spurred innovation. The future of musk chemistry is increasingly focused on designing biodegradable molecules, such as alicyclic and some newer macrocyclic musks, that retain desirable scent profiles while minimizing ecological impact. Furthermore, biotechnological approaches, using engineered microorganisms for fermentation, are emerging as sustainable methods for producing complex musk molecules. For researchers and developers, the challenge lies in balancing molecular properties—volatility, lipophilicity, and receptor affinity—to create the next generation of safe, effective, and sustainable fragrance ingredients.

References

Methodological & Application

Synthesis of ω-Pentadecalactone via Ring-Expansion Macrocyclization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Pentadecalactone, also known as Exaltolide®, is a macrocyclic lactone highly valued in the fragrance industry for its intense and persistent musk scent. Beyond its olfactory properties, the 16-membered ring structure of ω-pentadecalactone serves as a key scaffold in the synthesis of various bioactive molecules and natural products. Ring-expansion macrocyclization represents a powerful and efficient strategy for the synthesis of this and other large-ring compounds, overcoming some of the challenges associated with traditional end-to-end cyclization methods, such as the need for high dilution to avoid polymerization.

This document provides detailed application notes and experimental protocols for the synthesis of ω-pentadecalactone via ring-expansion macrocyclization, with a primary focus on the Baeyer-Villiger oxidation of cyclopentadecanone. Alternative ring-expansion strategies are also discussed.

Key Ring-Expansion Strategy: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a cornerstone of macrocyclic lactone synthesis. This reaction involves the oxidation of a cyclic ketone with a peroxy acid or a peroxide to yield a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. In the context of ω-pentadecalactone synthesis, the readily available cyclopentadecanone is the typical precursor.

Reaction Pathway

The synthesis of ω-pentadecalactone via the Baeyer-Villiger oxidation of cyclopentadecanone proceeds as follows:

baeyer_villiger_pathway cyclopentadecanone Cyclopentadecanone criegee Criegee Intermediate cyclopentadecanone->criegee + Oxidant oxidant [Oxidant] pentadecalactone ω-Pentadecalactone criegee->pentadecalactone Rearrangement

Caption: Baeyer-Villiger oxidation of cyclopentadecanone.

Data Presentation: Comparison of Baeyer-Villiger Oxidation Protocols

The following table summarizes various experimental conditions for the Baeyer-Villiger oxidation of cyclopentadecanone to ω-pentadecalactone, providing a comparative overview of different reagents and their efficiencies.

Oxidizing AgentCatalyst/AdditiveSolventTemperature (°C)Reaction TimeYield (%)Reference
m-CPBA-DichloromethaneRoom Temp.12 h~85-95General Protocol[1]
Peracetic Acid-Acetic Acid25-304-6 hHighGeneral Protocol[1]
Hydrogen PeroxideLewis Acids (e.g., Sn-β zeolite)-50-902-24 hVariableCatalytic Methods[2]
Hydrogen PeroxideBrønsted Acids-VariableVariableVariableCatalytic Methods
Whole-cellsCyclopentadecanone monooxygenaseBuffer25-3024-48 hup to 53Enzymatic Method[3]

Note: Yields are highly dependent on the specific reaction conditions and purity of reagents.

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol outlines a general procedure for the synthesis of ω-pentadecalactone using the widely adopted m-CPBA as the oxidant.

Materials:

  • Cyclopentadecanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve cyclopentadecanone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxide.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ω-pentadecalactone.

Protocol 2: Enzymatic Baeyer-Villiger Oxidation

This protocol describes a greener approach using a whole-cell biocatalyst expressing cyclopentadecanone monooxygenase.

Materials:

  • Cyclopentadecanone

  • Recombinant E. coli cells expressing cyclopentadecanone monooxygenase

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Glucose (for cofactor regeneration)

  • NADP+

  • Glucose-6-phosphate dehydrogenase

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, prepare a suspension of the recombinant whole cells in the buffer solution.

  • Add glucose, NADP+, and glucose-6-phosphate dehydrogenase to the cell suspension.

  • Add a solution of cyclopentadecanone in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

  • Incubate the reaction mixture at 25-30 °C with shaking for 24-48 hours.

  • Monitor the conversion of the substrate by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ω-pentadecalactone.

Alternative Ring-Expansion Strategies

While the Baeyer-Villiger oxidation is the most common route, other ring-expansion methodologies can be employed for the synthesis of ω-pentadecalactone and its precursors.

Dowd-Beckwith Ring Expansion

The Dowd-Beckwith reaction is a radical-mediated ring expansion of a cyclic β-keto ester.[4] This method can be used to expand a smaller ring, such as cyclododecanone, to the 15-membered carbocyclic precursor of ω-pentadecalactone. The general strategy involves the formation of a haloalkyl-substituted β-keto ester followed by a radical-initiated cyclization and subsequent ring expansion.

dowd_beckwith_workflow start Cyclic β-Keto Ester alkylation Alkylation with Dihaloalkane start->alkylation radical Radical Initiation (e.g., AIBN, Bu3SnH) alkylation->radical cyclization Intramolecular Cyclization radical->cyclization expansion Ring Expansion cyclization->expansion product Ring-Expanded Ketone expansion->product

Caption: General workflow of the Dowd-Beckwith ring expansion.

Ring Expansion of Cyclododecanone Derivatives

Various methods have been developed to expand the readily available 12-membered ring of cyclododecanone to the 15-membered ring of cyclopentadecanone, which can then be converted to ω-pentadecalactone via Baeyer-Villiger oxidation.[5] These multi-step sequences often involve the introduction of a three-carbon unit to the cyclododecanone framework followed by rearrangement and cyclization.

Conclusion

Ring-expansion macrocyclization, particularly through the Baeyer-Villiger oxidation of cyclopentadecanone, provides an effective and widely utilized pathway for the synthesis of ω-pentadecalactone. The choice of methodology, whether a classical chemical oxidation with peroxy acids or a biocatalytic approach, will depend on the desired scale, purity requirements, and environmental considerations of the intended application. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the fields of organic synthesis and drug development to successfully synthesize this important macrocyclic lactone.

References

Application Notes and Protocols for the Depolymerization of Poly(15-hydroxypentadecanoic acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the depolymerization of poly(15-hydroxypentadecanoic acid), a long-chain aliphatic polyester. The protocols described herein cover enzymatic, chemical (acid and base-catalyzed), and thermal methods for breaking down the polymer into its constituent monomer, 15-hydroxypentadecanoic acid. These methods are essential for researchers in materials science, polymer chemistry, and drug delivery, enabling polymer recycling, monomer recovery, and structural analysis.

Introduction

Poly(15-hydroxypentadecanoic acid) is a biodegradable and biocompatible polyester with potential applications in drug delivery systems, medical implants, and specialty plastics. The ability to control its depolymerization is crucial for understanding its degradation profile, designing novel materials with specific lifespans, and developing sustainable recycling strategies. This document outlines various laboratory-scale protocols for the controlled breakdown of this polymer.

Data Presentation

The following tables summarize the key quantitative parameters for the different depolymerization methods. These values are derived from studies on analogous long-chain aliphatic polyesters and should be considered as starting points for optimization for poly(15-hydroxypentadecanoic acid).

Table 1: Enzymatic Depolymerization Parameters

ParameterValueNotes
EnzymeLipase (e.g., from Candida antarctica, Pseudomonas sp.)Immobilized lipases are often more stable and reusable.
Substrate Concentration1-10 mg/mLHigher concentrations may lead to substrate inhibition.
Enzyme Concentration0.1-1 mg/mLTo be optimized based on enzyme activity.
SolventToluene, Toluene/Water (biphasic)Organic solvents can facilitate the dissolution of the polymer.
Temperature37-60 °COptimal temperature depends on the specific lipase used.
pH7.0-8.5 (in aqueous phase)Maintained with a phosphate or Tris buffer.
Reaction Time24-96 hoursMonitored by techniques like GPC or HPLC.
Expected Monomer YieldModerate to HighHighly dependent on reaction conditions and enzyme activity.

Table 2: Chemical Depolymerization Parameters

ParameterAcid HydrolysisBase HydrolysisTransesterification
CatalystHCl, H₂SO₄NaOH, KOHSodium Methoxide, Tin(II) Octoate
Catalyst Concentration0.1 - 1 M0.1 - 1 M0.1 - 1% (w/w)
SolventDioxane/Water, THF/WaterEthanol/Water, MethanolMethanol, Ethanol
Temperature60-100 °C60-80 °C60-70 °C
Reaction Time12-48 hours4-24 hours2-12 hours
Expected Monomer YieldHighHighHigh (yields methyl/ethyl ester)

Table 3: Thermal Depolymerization Parameters

ParameterValueNotes
Temperature Range200-300 °CHigher temperatures can lead to charring and side reactions.
AtmosphereInert (Nitrogen, Argon)To prevent oxidative degradation.
CatalystNone or Metal Oxides (e.g., MgO, SnO)Catalysts can lower the degradation temperature.
Reaction Time0.5-4 hoursDependent on temperature and sample size.
Expected ProductsMonomer, Oligomers, Cyclic EstersProduct distribution is temperature-dependent.

Experimental Protocols

Enzymatic Depolymerization Protocol (Lipase-Catalyzed)

This protocol describes the use of lipase to hydrolyze poly(15-hydroxypentadecanoic acid).

Materials:

  • Poly(15-hydroxypentadecanoic acid)

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Toluene

  • Potassium Phosphate Buffer (0.1 M, pH 7.5)

  • Ethanol

  • Magnetic stirrer with heating

  • Reaction vessel (e.g., round-bottom flask) with condenser

  • Centrifuge

Procedure:

  • Weigh 100 mg of poly(15-hydroxypentadecanoic acid) and add it to the reaction vessel.

  • Add 10 mL of toluene to dissolve the polymer. Gentle heating (40-50 °C) and stirring may be required.

  • Once the polymer is dissolved, add 10 mL of 0.1 M potassium phosphate buffer (pH 7.5).

  • Add 10 mg of immobilized CALB to the biphasic mixture.

  • Heat the reaction mixture to 50 °C and stir vigorously to ensure adequate mixing of the two phases.

  • Allow the reaction to proceed for 48 hours.

  • After the reaction, stop the stirring and heating.

  • Separate the aqueous phase from the organic phase.

  • To the organic phase, add 20 mL of ethanol to precipitate any remaining polymer/oligomers.

  • Centrifuge the mixture and collect the supernatant containing the monomer.

  • The aqueous phase can be analyzed directly for the presence of the water-soluble monomer salt.

  • Quantify the monomer yield using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.

Chemical Depolymerization Protocols

Materials:

  • Poly(15-hydroxypentadecanoic acid)

  • 1 M Hydrochloric Acid (HCl) in 1,4-Dioxane/Water (9:1 v/v)

  • 1,4-Dioxane

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve 100 mg of poly(15-hydroxypentadecanoic acid) in 10 mL of 1,4-dioxane in a round-bottom flask.

  • Add 10 mL of 1 M HCl solution.

  • Reflux the mixture at 90 °C for 24 hours.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Extract the aqueous mixture three times with 20 mL of ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The resulting solid is the crude 15-hydroxypentadecanoic acid monomer.

  • Purify the monomer by recrystallization or column chromatography.

Materials:

  • Poly(15-hydroxypentadecanoic acid)

  • 1 M Sodium Hydroxide (NaOH) in Ethanol/Water (8:2 v/v)

  • Ethanol

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

Procedure:

  • Suspend 100 mg of poly(15-hydroxypentadecanoic acid) in 20 mL of 1 M ethanolic NaOH solution in a round-bottom flask.

  • Reflux the mixture at 70 °C for 8 hours. The polymer should gradually dissolve as it saponifies.

  • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dissolve the remaining residue in 20 mL of distilled water.

  • Acidify the solution to pH ~2 with 1 M HCl. A white precipitate of 15-hydroxypentadecanoic acid should form.

  • Extract the acidified mixture three times with 20 mL of diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent to obtain the monomer.

Thermal Depolymerization Protocol

Materials:

  • Poly(15-hydroxypentadecanoic acid)

  • Tube furnace with temperature controller

  • Quartz or glass tube

  • Inert gas supply (Nitrogen or Argon)

  • Cold trap (e.g., a U-tube immersed in liquid nitrogen or a dry ice/acetone bath)

Procedure:

  • Place 50 mg of poly(15-hydroxypentadecanoic acid) in the center of the quartz tube.

  • Insert the tube into the furnace.

  • Connect one end of the tube to the inert gas supply and the other end to the cold trap.

  • Purge the system with the inert gas for 15 minutes to remove any oxygen.

  • Heat the furnace to 250 °C at a rate of 10 °C/min under a slow flow of the inert gas.

  • Hold the temperature at 250 °C for 1 hour. The depolymerization products will volatilize and be carried by the gas stream into the cold trap.

  • After the reaction, cool the furnace to room temperature.

  • Collect the condensed products from the cold trap.

  • Analyze the products by GC-MS to identify the monomer and any other degradation products.

Mandatory Visualizations

G Experimental Workflow: Enzymatic Depolymerization A Polymer Dissolution (Toluene) B Addition of Aqueous Buffer (pH 7.5) A->B C Addition of Immobilized Lipase B->C D Incubation (50 °C, 48h) C->D E Phase Separation D->E F Organic Phase (Monomer + Oligomers) E->F G Aqueous Phase (Monomer Salt) E->G H Precipitation of Oligomers (Ethanol) F->H K Analysis (HPLC/GC-MS) G->K I Centrifugation H->I J Supernatant (Monomer) I->J J->K

Caption: Workflow for the enzymatic depolymerization of poly(15-hydroxypentadecanoic acid).

G Logical Relationship: Chemical Hydrolysis Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Saponification Polymer Poly(15-hydroxypentadecanoic acid) Protonation Protonation of Carbonyl Oxygen Polymer->Protonation H₃O⁺ NucAttackBase Nucleophilic Attack by Hydroxide Polymer->NucAttackBase OH⁻ NucleophilicAttack Nucleophilic Attack by Water Protonation->NucleophilicAttack MonomerAcid 15-Hydroxypentadecanoic Acid NucleophilicAttack->MonomerAcid SaltFormation Carboxylate Salt Formation NucAttackBase->SaltFormation Acidification Acidification SaltFormation->Acidification MonomerBase 15-Hydroxypentadecanoic Acid Acidification->MonomerBase

Caption: Pathways for acid and base-catalyzed hydrolysis of the polyester.

Asymmetric Synthesis of Chiral Macrocyclic Lactones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral macrocyclic lactones are a prominent class of organic compounds frequently found in natural products and pharmaceuticals, exhibiting a wide range of biological activities. Their unique three-dimensional structures, constrained by the macrocyclic ring, often lead to high binding affinity and selectivity for biological targets. Consequently, the development of efficient and stereoselective methods for their synthesis is a significant focus in modern organic chemistry and drug discovery.

This document provides detailed application notes and protocols for several key catalytic asymmetric methods used to synthesize chiral macrocyclic lactones. The methodologies covered include metal-catalyzed, organocatalyzed, and biocatalyzed transformations, as well as ring-closing metathesis.

I. Metal-Catalyzed Asymmetric Macrolactonization

Transition metal catalysis offers a powerful toolkit for the enantioselective construction of macrocyclic lactones. Copper and Iridium-based catalytic systems have demonstrated remarkable efficiency and selectivity in various transformations.

A. Copper(II)-Catalyzed Asymmetric Cascade Synthesis of Macrocyclic Dilactones

This method, developed by Wang and coworkers, utilizes a chiral Copper(II)-bisoxazoline complex to catalyze an asymmetric cascade reaction of β,γ-unsaturated α-keto tryptophol esters, leading to the formation of macrocyclic dilactones with excellent enantioselectivity.[1][2][3][4]

Experimental Protocol: Synthesis of Macrocyclic Dilactone (General Procedure)

  • Materials:

    • Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)

    • Chiral bisoxazoline ligand (e.g., L9 as described in the source)

    • β,γ-Unsaturated α-keto tryptophol ester (Substrate)

    • Dichloromethane (DCM), anhydrous

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere, add Cu(OTf)₂ (0.01 mmol, 5 mol%) and the chiral bisoxazoline ligand (0.012 mmol, 6 mol%).

    • Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 30 minutes.

    • Add a solution of the β,γ-unsaturated α-keto tryptophol ester (0.2 mmol) in anhydrous DCM (1.0 mL).

    • Stir the reaction mixture at 40 °C for the time specified for the particular substrate (typically 12-24 hours), monitoring the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired macrocyclic dilactone.

    • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.

Quantitative Data Summary:

Substrate VariationYield (%)dree (%)
Phenyl substituted93>20:199
4-Methylphenyl substituted85>20:198
4-Methoxyphenyl substituted88>20:199
4-Fluorophenyl substituted91>20:199
2-Thienyl substituted82>20:197

Catalytic Cycle Diagram:

Cu_Catalyzed_Cascade Cu_L Cu(II)-L* Intermediate1 Coordination Complex Cu_L->Intermediate1 + Substrate Substrate1 Substrate (1 eq.) Substrate1->Intermediate1 Intermediate2 Friedel-Crafts Alkylation Intermediate Intermediate1->Intermediate2 Friedel-Crafts Alkylation Substrate2 Substrate (1 eq.) Intermediate3 N-Hemiketalization Intermediate Substrate2->Intermediate3 + Substrate Intermediate2->Intermediate3 N-Hemiketalization Intermediate4 Second Friedel-Crafts Alkylation Intermediate Intermediate3->Intermediate4 Intramolecular Friedel-Crafts Alkylation Intermediate5 Second N-Hemiketalization Intermediate Intermediate4->Intermediate5 Intramolecular N-Hemiketalization Intermediate5->Cu_L Catalyst Regeneration Product Macrocyclic Dilactone Intermediate5->Product Release

Caption: Proposed catalytic cycle for the Cu(II)-catalyzed asymmetric cascade synthesis of macrocyclic dilactones.

B. Iridium-Catalyzed Asymmetric Cascade Allylation/Macrolactonization

This protocol, developed by Dong, Wang, and coworkers, describes an Iridium-catalyzed cascade reaction between vinylethylene carbonate (VEC) and isatoic anhydride derivatives to generate C₂-symmetric chiral aza-macrodiolides.[5][6]

Experimental Protocol: Synthesis of Chiral Aza-macrodiolides (General Procedure)

  • Materials:

    • [Ir(COD)Cl]₂ (Bis(1,5-cyclooctadiene)diiridium(I) dichloride)

    • Chiral phosphoramidite ligand (e.g., (R,R)-f-spiroPhos)

    • Vinylethylene carbonate (VEC)

    • Isatoic anhydride derivative

    • Cesium carbonate (Cs₂CO₃)

    • Tetrahydrofuran (THF), anhydrous

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a glovebox, to a flame-dried Schlenk tube, add [Ir(COD)Cl]₂ (0.005 mmol, 2.5 mol%) and the chiral ligand (0.012 mmol, 6 mol%).

    • Add anhydrous THF (1.0 mL) and stir at room temperature for 30 minutes.

    • Add Cs₂CO₃ (0.3 mmol, 1.5 equiv).

    • Add a solution of the isatoic anhydride derivative (0.2 mmol) and VEC (0.5 mmol, 2.5 equiv) in anhydrous THF (1.0 mL).

    • Stir the reaction at the specified temperature (e.g., 60 °C) for the required time (typically 12-24 hours).

    • After cooling to room temperature, filter the reaction mixture through a short pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by preparative thin-layer chromatography (PTLC) to afford the aza-macrodiolide.

    • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.

Quantitative Data Summary:

Isatoic Anhydride SubstituentYield (%)dree (%)
H75>20:199
5-Me78>20:199
5-F72>20:199
5-Cl70>20:199
5-Br68>20:199

Reaction Workflow Diagram:

Ir_Catalyzed_Workflow Start Start Prepare_Catalyst Prepare Ir-catalyst precursor ([Ir(COD)Cl]₂ + Chiral Ligand in THF) Start->Prepare_Catalyst Add_Reagents Add Cs₂CO₃, Isatoic Anhydride, and VEC Prepare_Catalyst->Add_Reagents Reaction Heat reaction mixture (e.g., 60 °C, 12-24h) Add_Reagents->Reaction Workup Cool, filter through Celite, and concentrate Reaction->Workup Purification Purify by PTLC Workup->Purification Analysis Analyze by Chiral HPLC (ee, dr) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the Iridium-catalyzed asymmetric synthesis of aza-macrodiolides.

II. Organocatalyzed Asymmetric Macrolactonization

Organocatalysis provides a metal-free alternative for the synthesis of chiral macrocyclic lactones, often with high enantioselectivity and functional group tolerance. Chiral Brønsted acids are particularly effective in this regard.

A. Confined Imidodiphosphorimidate (IDPi)-Catalyzed Asymmetric Hydrolactonization

This method, reported by List and coworkers, employs a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst for the asymmetric hydrolactonization of unsaturated carboxylic acids.[7][8][9][10][11]

Experimental Protocol: Asymmetric Hydrolactonization (General Procedure)

  • Materials:

    • Confined IDPi catalyst

    • γ,δ-Unsaturated carboxylic acid

    • Anhydrous solvent (e.g., chloroform, toluene)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dried vial under an inert atmosphere, add the IDPi catalyst (1-5 mol%).

    • Add the anhydrous solvent (to achieve a concentration of ~0.1 M).

    • Add the γ,δ-unsaturated carboxylic acid (1.0 equiv).

    • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (typically 24-72 hours).

    • Monitor the reaction progress by TLC or ¹H NMR.

    • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to obtain the chiral lactone.

    • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Quantitative Data Summary:

Substrate Aryl GroupYield (%)ee (%)
Phenyl9594
4-Tolyl9295
4-Methoxyphenyl8896
4-Chlorophenyl9093
Naphthyl8592

Catalytic Cycle Diagram:

IDPi_Catalyzed_Hydrolactonization IDPi_H IDPi-H⁺ Protonation Protonation of Alkene IDPi_H->Protonation + Substrate Substrate Unsaturated Carboxylic Acid Substrate->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Cyclization Intramolecular Cyclization Carbocation->Cyclization Nucleophilic attack by Carboxylate Product_Complex Product-Catalyst Complex Cyclization->Product_Complex Product_Complex->IDPi_H Catalyst Regeneration Product Chiral Lactone Product_Complex->Product Release CPA_Macrocyclization_Logic Substrate Hydroxy-allenamide Substrate Activation Dual Activation by CPA (Protonation of Allene & H-bonding with OH) Substrate->Activation CPA Chiral Phosphoric Acid (CPA) CPA->Activation Transition_State Stereodetermining Intramolecular Cyclization Activation->Transition_State Product Planar-Chiral Macrocycle Transition_State->Product RCM_Cycle Catalyst [Ru]=CHPh Coordination Alkene Coordination Catalyst->Coordination + Diene Diene Diene Ester Precursor Diene->Coordination Metallacyclobutane1 [2+2] Cycloaddition Coordination->Metallacyclobutane1 Intermediate_Carbene Intermediate Ruthenium Carbene Metallacyclobutane1->Intermediate_Carbene Cycloreversion Intramolecular_Coord Intramolecular Alkene Coordination Intermediate_Carbene->Intramolecular_Coord Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Intramolecular_Coord->Metallacyclobutane2 Product_Complex Product Coordination Metallacyclobutane2->Product_Complex Cycloreversion Product_Complex->Catalyst Catalyst Regeneration Product Macrocyclic Lactone + Ethylene Product_Complex->Product Release

References

Application Notes and Protocols for the Quantification of Cyclopentadecanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Cyclopentadecanolide, a synthetic macrocyclic musk widely used in fragrances, cosmetics, and other consumer products. The following protocols are designed to offer robust and reliable methods for the determination of Cyclopentadecanolide in various matrices.

Introduction

Cyclopentadecanolide, also known as Exaltolide®, is a key fragrance ingredient valued for its persistent and warm musk scent. Its widespread use necessitates accurate and sensitive analytical methods for quality control, pharmacokinetic studies, and environmental monitoring. This document outlines detailed protocols for the quantification of Cyclopentadecanolide using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and effective technique for volatile and semi-volatile compounds. Additionally, a general protocol for High-Performance Liquid Chromatography (HPLC) is provided as an alternative analytical approach.

Analytical Methods Overview

The primary methods for the quantification of Cyclopentadecanolide are based on chromatographic techniques. GC-MS is particularly well-suited for this analysis due to the volatility of Cyclopentadecanolide. HPLC can also be employed, especially for samples in complex matrices that may require less volatile mobile phases.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the quantification of Cyclopentadecanolide. It offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.

High-Performance Liquid Chromatography (HPLC): While less common for Cyclopentadecanolide, HPLC with UV or MS detection can be a viable alternative, particularly when analyzing formulations where GC is not suitable.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of macrocyclic musks, including compounds structurally similar to Cyclopentadecanolide. These values are representative of what can be achieved with the described methods.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Macrocyclic Musk Analysis

ParameterTypical Value
Linearity Range5 - 1000 ng/g[1]
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.15 - 4.86 ng/g[1]
Limit of Quantification (LOQ)0.49 - 16.21 ng/g[1]
Recovery85.6% - 109%[1]
Precision (%RSD)< 9.8%[1]

Table 2: High-Performance Liquid Chromatography (LC-MS/MS) Performance Data for Macrocyclic Lactone Analysis in Biological Matrices

ParameterTypical Value
Linearity Range1 - 500 ng/mL[2]
Correlation Coefficient (r²)≥ 0.998[2]
Limit of Detection (LOD)0.02 - 0.58 ng/mL[2]
Limit of Quantification (LOQ)1 ng/mL[2]
RecoveryWithin acceptable ranges
Precision (%RSD)< 8.10%[2]

Experimental Protocols

Protocol 1: Quantification of Cyclopentadecanolide in Cosmetic Creams by GC-MS/MS

This protocol is adapted from a validated method for the analysis of synthetic musks in cream.[1]

1. Sample Preparation: Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE)

  • Extraction:

    • Weigh 0.5 g of the cream sample into a glass centrifuge tube.

    • Add a mixture of water and isopropanol.

    • Perform ultrasonic and mechanical shaking to ensure thorough extraction.[1]

    • Centrifuge the sample to separate the phases.

  • Purification:

    • Load the supernatant onto a Supported Liquid Extraction (SLE) column.

    • Elute the analytes with a suitable organic solvent.

    • Further purify the eluate using an LC-Alumina-N Solid-Phase Extraction (SPE) column.[1]

    • Evaporate the final eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., hexane) for GC-MS/MS analysis.

2. GC-MS/MS Analysis

  • Instrumentation: Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp at 10°C/min to 200°C, hold for 10 minutes.

    • Ramp at 10°C/min to 250°C, hold for 10 minutes.[3]

  • Injector: Splitless mode at 250°C.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Transfer Line Temperature: 230°C.[3]

    • Ion Source Temperature: 200°C.[3]

3. Quantification

  • Prepare a calibration curve using standard solutions of Cyclopentadecanolide of known concentrations.

  • The concentration of Cyclopentadecanolide in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Quantification of Cyclopentadecanolide in Wastewater by GC-MS/MS

This protocol is based on methods for the analysis of synthetic musks in environmental water samples.[3]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Filter the water sample (typically 1 liter) through a glass fiber filter to remove suspended solids.

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After loading, wash the cartridge with a methanol/water mixture to remove interferences.

  • Dry the cartridge under vacuum or with a stream of nitrogen.

  • Elute the Cyclopentadecanolide from the cartridge with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS/MS Analysis

  • Follow the GC-MS/MS analysis parameters as described in Protocol 1.

3. Quantification

  • Follow the quantification procedure as described in Protocol 1.

Protocol 3: General Protocol for Quantification of Cyclopentadecanolide by HPLC-UV

This protocol provides a general framework for developing an HPLC method for Cyclopentadecanolide. Optimization of the mobile phase, column, and detector wavelength will be necessary.

1. Sample Preparation

  • Sample preparation will vary depending on the matrix. For liquid samples, a simple dilution may be sufficient. For more complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interfering substances.

2. HPLC Analysis

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water. The exact ratio should be optimized to achieve good separation and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength where Cyclopentadecanolide has sufficient absorbance (e.g., around 210-220 nm, preliminary scans are recommended).

3. Quantification

  • Prepare a calibration curve using standard solutions of Cyclopentadecanolide.

  • Determine the concentration of Cyclopentadecanolide in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Cosmetic/Wastewater) Extraction Extraction (SLE/SPE) Sample->Extraction Purification Purification (SPE) Extraction->Purification Concentration Concentration Purification->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Cyclopentadecanolide quantification by GC-MS.

sample_prep_logic Matrix Sample Matrix Cosmetic Cosmetic Cream Matrix->Cosmetic Wastewater Wastewater Matrix->Wastewater Biological Biological Fluid Matrix->Biological SLE_SPE Supported Liquid Extraction (SLE) + Solid-Phase Extraction (SPE) Cosmetic->SLE_SPE is complex SPE Solid-Phase Extraction (SPE) Wastewater->SPE contains particulates LLE_or_PP Liquid-Liquid Extraction (LLE) or Protein Precipitation (PP) Biological->LLE_or_PP contains proteins

Caption: Logic for selecting a sample preparation method.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Exaltolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Exaltolide (Pentadecanolide), a widely used synthetic macrocyclic musk, by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Exaltolide is a key fragrance ingredient valued for its persistent, musky, and sweet odor. It is utilized extensively in perfumes, cosmetics, and other scented consumer products. Accurate and reliable analytical methods are essential for quality control, formulation analysis, and stability testing of products containing Exaltolide. GC-MS is a powerful and commonly employed technique for the separation, identification, and quantification of volatile and semi-volatile compounds like Exaltolide in complex matrices.[1]

Data Presentation

The following tables summarize key quantitative data for the GC-MS analysis of Exaltolide.

Table 1: Chromatographic and Spectrometric Data for Exaltolide

ParameterValueReference
Compound NameExaltolide (Oxacyclohexadecan-2-one)[2][3]
CAS Number106-02-5[2][3]
Molecular FormulaC₁₅H₂₈O₂[3]
Molecular Weight240.38 g/mol [3]
Kovats Retention Index (DB-5 column)1974[4]

Table 2: Mass Spectrometry Data (Electron Ionization - EI) for Exaltolide

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Ion Assignment (Tentative)
41100.0C₃H₅⁺
5595.0C₄H₇⁺
6965.0C₅H₉⁺
8350.0C₆H₁₁⁺
9880.0[C₆H₁₀O]⁺•
11130.0C₈H₁₅⁺
12520.0C₉H₁₇⁺
24015.0[M]⁺• (Molecular Ion)
Data obtained from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the sample preparation and GC-MS analysis of Exaltolide in a typical fragrance or cosmetic matrix.

3.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of Exaltolide from liquid samples such as perfumes, lotions, and oils.

  • Reagents and Materials:

    • Sample containing Exaltolide

    • Hexane (or other suitable non-polar solvent, GC grade)

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • Pipettes

    • Autosampler vials with inserts

  • Procedure:

    • Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.

    • Add 5 mL of hexane to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube using a pipette.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Transfer the dried extract into a 2 mL autosampler vial for GC-MS analysis.

3.2. GC-MS Analysis Protocol

This protocol outlines the instrumental parameters for the analysis of Exaltolide.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Capillary GC column: DB-5 or equivalent (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp to 200 °C at 10 °C/min

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

    • Total Run Time: Approximately 23.5 minutes

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Mass Scan Range: 40-400 amu

    • Solvent Delay: 5 minutes

Mandatory Visualizations

Diagram 1: Experimental Workflow for GC-MS Analysis of Exaltolide

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Perfume, Cosmetic) Extraction Liquid-Liquid Extraction (with Hexane) Sample->Extraction Drying Drying of Extract (Anhydrous Na₂SO₄) Extraction->Drying Vial Transfer to Autosampler Vial Drying->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation (DB-5 Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Quantification Quantification Chromatogram->Quantification LibrarySearch Library Search & Identification MassSpectrum->LibrarySearch

Caption: Workflow for the GC-MS analysis of Exaltolide.

Diagram 2: Logical Relationship of GC-MS Components

GCMS_Components cluster_gc Gas Chromatography cluster_ms Mass Spectrometry GC Gas Chromatograph MS Mass Spectrometer GC->MS Transfer Line DataSystem Data System MS->DataSystem Signal Injector Injector Column Column Injector->Column Separation IonSource Ion Source MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Filtering Detector Detector MassAnalyzer->Detector Detection

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of ω-Pentadecalactone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ω-Pentadecalactone, a widely used macrocyclic musk in the fragrance and cosmetic industries. This document provides a detailed protocol for sample preparation, chromatographic conditions, and data analysis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quality control and quantification of ω-Pentadecalactone in various sample matrices.

Introduction

ω-Pentadecalactone, also known as Exaltolide®, is a synthetic macrocyclic lactone highly valued for its strong and persistent musk fragrance. It is a key ingredient in a wide array of consumer products, including perfumes, cosmetics, soaps, and detergents. Accurate and precise quantification of ω-Pentadecalactone is crucial for ensuring product quality, consistency, and for regulatory compliance. High-performance liquid chromatography (HPLC) offers a robust and sensitive technique for the analysis of such compounds. This application note details a proposed HPLC method using a C18 stationary phase and UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Standard: ω-Pentadecalactone reference standard (purity ≥98%).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE syringe filters.

Chromatographic Conditions

A proposed set of chromatographic conditions for the analysis of ω-Pentadecalactone is summarized in the table below. These parameters are based on common practices for the analysis of macrocyclic lactones and should be optimized and validated for specific applications.

ParameterProposed Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 70% B; 5-15 min: 70-95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 25 minutes (including equilibration)

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of ω-Pentadecalactone reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a cosmetic cream is provided below.

  • Extraction: Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile.

  • Vortex and Sonicate: Vortex the mixture for 2 minutes, followed by sonication for 15 minutes in a water bath to facilitate the extraction of ω-Pentadecalactone.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with acetonitrile to bring the concentration of ω-Pentadecalactone within the calibration range.

Data Presentation

The following tables present typical data that would be generated during the validation of this proposed method.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 20005500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)0.8%
Table 2: Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%) Intra-day: < 1.5%, Inter-day: < 2.0%
Retention Time (RT) Approximately 12.5 min (subject to optimization)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh ω-Pentadecalactone Standard Dissolve Dissolve in Acetonitrile Standard->Dissolve Dilute_Std Prepare Working Standards Dissolve->Dilute_Std Inject Inject into HPLC Dilute_Std->Inject Sample Weigh Sample Extract Extract with Acetonitrile Sample->Extract Filter Filter Extract Extract->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify ω-Pentadecalactone Calibrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the HPLC analysis of ω-Pentadecalactone.

Logical Relationship of Method Development

method_development Analyte ω-Pentadecalactone (Macrocyclic Lactone) Properties Properties: - Low UV absorbance - High lipophilicity Analyte->Properties Column_Choice Column Selection: Reversed-Phase C18 Properties->Column_Choice Mobile_Phase Mobile Phase: Acetonitrile/Water Gradient Properties->Mobile_Phase Detection Detection: Low Wavelength UV (210 nm) Properties->Detection Method Proposed HPLC Method Column_Choice->Method Mobile_Phase->Method Detection->Method

Caption: Logical steps in developing the proposed HPLC method.

Conclusion

The proposed RP-HPLC method provides a framework for the reliable and accurate quantification of ω-Pentadecalactone. The detailed protocols for sample preparation and chromatographic conditions serve as a strong starting point for method development and validation. This application note is intended to aid researchers and quality control analysts in establishing a robust analytical procedure for ω-Pentadecalactone in various matrices. It is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH) before implementing this method for routine analysis.

Application Notes and Protocols: 13-Hydroxy-oxacyclohexadecan-2-one in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxy-oxacyclohexadecan-2-one, also known as ω-pentadecalactone (PDL), is a macrocyclic lactone that serves as a valuable monomer in polymer chemistry. Its ability to undergo ring-opening polymerization (ROP) yields high molecular weight aliphatic polyesters, namely poly(ω-pentadecalactone) (PPDL). PPDL is gaining significant attention due to its favorable properties, including biocompatibility, biodegradability, and thermoplastic characteristics resembling those of polyethylene.[1][2][3] These attributes make it a promising candidate for various applications, particularly in the biomedical field for drug delivery, tissue engineering, and the development of biodegradable devices.[4][5][6][7][8]

These application notes provide a comprehensive overview of the application of this compound in polymer chemistry, with a focus on its polymerization, the properties of the resulting polymers, and its use in creating advanced materials for biomedical applications.

Data Presentation

Thermal and Mechanical Properties of Poly(ω-pentadecalactone) (PPDL)

The thermal and mechanical properties of PPDL are highly dependent on its molecular weight. Generally, PPDL is a semi-crystalline polymer with a melting temperature (Tm) around 90-100°C and a glass transition temperature (Tg) below room temperature, typically around -27°C to -43°C.[1][9] This combination of properties results in a flexible and tough material at physiological temperatures.

Molecular Weight (Mw, g/mol )Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Reference
2.5 x 10⁴-----[2]
4.5 x 10⁴--Brittle--[2]
8.1 x 10⁴--Ductile--[2]
9.2 x 10⁴96-20300-[10]
18.9 x 10⁴--Strain-hardening--[2]
48.1 x 10⁴--60.8650-[2][11]
Properties of PPDL Copolymers

Copolymerization of ω-pentadecalactone with other cyclic monomers allows for the tuning of material properties to suit specific applications. For instance, copolymerization with p-dioxanone (DO) can modulate the degradation rate and thermal properties.[4][12]

Copolymer Composition (molar ratio)Melting Temperature (Tm, °C)CrystallinityDegradation BehaviorReference
PPDL-co-PDO (varying compositions)Varies with compositionSemicrystalline across all compositionsControlled hydrolytic degradation over months[4][5]
PPDL-co-δ-hexalactone (18-61% δ-HEX)55 - 90Varies with composition-[9]
PPDL-co-butylene-co-succinateVaries with composition, minimum at 35 mol% PDLHighly crystalline, isodimorphic-[13]

Experimental Protocols

Protocol 1: Ring-Opening Polymerization of ω-Pentadecalactone using a Metal Catalyst

This protocol describes a typical procedure for the bulk polymerization of ω-pentadecalactone using a metal-based catalyst, such as dibutyltin dilaurate or yttrium isopropoxide.[1][10]

Materials:

  • ω-Pentadecalactone (PDL) monomer

  • Dibutyltin dilaurate or Yttrium isopropoxide (catalyst)

  • 1,4-butanediol (initiator)

  • Dry, nitrogen-purged reaction vessel (e.g., Schlenk flask)

  • Vacuum line

  • Methanol or ethanol (for quenching and precipitation)

  • Chloroform or other suitable solvent for polymer dissolution

Procedure:

  • Monomer and Initiator Preparation: In a dried reaction vessel, add the desired amount of ω-pentadecalactone monomer and 1,4-butanediol initiator. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Catalyst Addition: Under a nitrogen atmosphere, add the catalyst to the reaction mixture. The catalyst concentration is typically in the range of 0.1 to 3 mol% relative to the monomer.[1]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 100-110°C) under a nitrogen atmosphere with stirring.[1][7] The polymerization time can range from 30 minutes to several days, depending on the catalyst, temperature, and desired conversion.[1][10]

  • Quenching and Precipitation: After the desired time, cool the reaction mixture to room temperature. Quench the reaction by adding an excess of methanol or ethanol. The polymer will precipitate out of the solution.

  • Purification: Dissolve the precipitated polymer in a suitable solvent like chloroform and re-precipitate it in an excess of cold methanol or ethanol. This step helps to remove unreacted monomer and catalyst residues.

  • Drying: Collect the purified polymer by filtration and dry it under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Characterize the resulting poly(ω-pentadecalactone) using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.[1]

Protocol 2: Enzymatic Ring-Opening Polymerization of ω-Pentadecalactone

This protocol outlines the use of an immobilized lipase, such as Novozym-435 (Candida antarctica lipase B), for the environmentally friendly synthesis of PPDL.[8][14]

Materials:

  • ω-Pentadecalactone (PDL) monomer

  • Immobilized Lipase (e.g., Novozym-435)

  • Anhydrous toluene or other suitable solvent (optional, for solution polymerization)

  • Supercritical carbon dioxide (optional, as a green solvent)[8]

  • Reaction vessel

  • Methanol or ethanol for washing

Procedure:

  • Enzyme Preparation: Dry the immobilized lipase under vacuum prior to use to remove any residual water, which can affect the polymerization.

  • Reaction Setup: In a reaction vessel, add the ω-pentadecalactone monomer and the dried immobilized lipase (typically 5-10 wt% of the monomer).[15] If performing a solution polymerization, add the anhydrous solvent.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-90°C) with stirring. Enzymatic polymerizations are typically slower than metal-catalyzed ones and may require longer reaction times (e.g., 24-48 hours).

  • Enzyme Removal: After polymerization, separate the immobilized enzyme from the polymer solution or molten polymer by filtration. The enzyme can often be reused.

  • Purification: Precipitate the polymer by adding the solution to an excess of cold methanol or ethanol. Wash the polymer repeatedly with methanol to remove any unreacted monomer.

  • Drying: Dry the purified polymer under vacuum until a constant weight is obtained.

  • Characterization: Analyze the polymer using GPC, NMR, and DSC as described in Protocol 1.

Visualization of Workflows

Ring-Opening Polymerization (ROP) Workflow

ROP_Workflow Monomer This compound (ω-Pentadecalactone) Polymerization Ring-Opening Polymerization (Bulk or Solution) Monomer->Polymerization Initiator Initiator (e.g., 1,4-butanediol) Initiator->Polymerization Catalyst Catalyst (Metal or Enzyme) Catalyst->Polymerization Purification Purification (Precipitation) Polymerization->Purification PPDL Poly(ω-pentadecalactone) (PPDL) Purification->PPDL Characterization Characterization (GPC, NMR, DSC) PPDL->Characterization

Caption: General workflow for the synthesis of poly(ω-pentadecalactone).

Application in Drug Delivery Workflow

Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_application Therapeutic Application PPDL PPDL or PPDL Copolymer Encapsulation Encapsulation Method (e.g., Emulsion Solvent Evaporation) PPDL->Encapsulation Drug Therapeutic Agent (e.g., Doxorubicin, siRNA) Drug->Encapsulation Nanoparticles Drug-Loaded Nanoparticles Encapsulation->Nanoparticles Administration Administration (e.g., Intracranial Delivery) Nanoparticles->Administration Release Sustained Drug Release Administration->Release Effect Therapeutic Effect (e.g., Tumor Inhibition) Release->Effect

Caption: Workflow for PPDL-based nanoparticle drug delivery systems.[4][16]

References

Application Notes and Protocols for the Ring-Opening Polymerization of Cyclopentadecanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadecanolide (CPD), also known as ω-pentadecalactone, is a 15-membered macrolide lactone. Its ring-opening polymerization (ROP) yields poly(cyclopentadecanolide), a biocompatible and biodegradable polyester.[1][2] These properties make it a highly attractive material for a variety of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of poly(cyclopentadecanolide) via enzymatic, metal-catalyzed, and organocatalyzed ring-opening polymerization.

Data Presentation

Table 1: Enzymatic Ring-Opening Polymerization of Cyclopentadecanolide
CatalystMonomer ConcentrationSolventTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDIReference
Novozym 435-Toluene700.33~80--[4]
Novozym 435-Toluene802480-10015,000-34,400-[4]
Novozym 4352:1 (monomer:CO2)Supercritical CO2702~6033,0003.8[1][5]
Novozym 435-scCO2 + Dichloromethane---52,400-[5]
Novozym 435-Dichloromethane702-42,300-[4]
Novozym 435-Chloroform702-51,900-[4]
Table 2: Metal-Catalyzed Ring-Opening Polymerization of Cyclopentadecanolide
CatalystInitiatorMonomer:Catalyst:Initiator RatioSolventTemperature (°C)TimeMonomer Conversion (%)Mn ( g/mol )PDIReference
Fe(II)-based complexROH-Toluene110----[6]
Mg(BHT)2(THF)2--------[7]

Further quantitative data for metal-catalyzed systems requires consulting the specific cited literature as it is often presented in graphical form rather than tables.

Table 3: Organocatalyzed Ring-Opening Polymerization of Cyclopentadecanolide
CatalystInitiatorMonomer:Catalyst:Initiator RatioSolventTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDIReference
t-BuP4Primary alcohol-Toluene (dilute)Room Temp->95--[8]
t-BuP4Primary alcohol-Bulk80->95--[8]
TBDBenzyl alcohol-Toluene100----[4]

Experimental Protocols

Protocol 1: Enzymatic Ring-Opening Polymerization of Cyclopentadecanolide using Novozym 435

This protocol describes the synthesis of poly(cyclopentadecanolide) using the immobilized lipase Novozym 435 as a catalyst.

Materials:

  • Cyclopentadecanolide (ω-pentadecalactone)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Toluene (anhydrous)

  • Methanol

  • Chloroform

  • Nitrogen gas supply

  • Schlenk flask and standard glassware

  • Magnetic stirrer with heating plate

  • Vacuum oven

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of nitrogen.

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, add cyclopentadecanolide (e.g., 1 g, 4.16 mmol).

  • Solvent Addition: Add anhydrous toluene (e.g., 2 mL) to dissolve the monomer.

  • Catalyst Addition: Add Novozym 435 (e.g., 10 wt% relative to the monomer, 100 mg).

  • Reaction: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.

  • Monitoring: Monitor the reaction progress by taking small aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination: After the desired time (e.g., 24 hours) or monomer conversion is reached, cool the reaction mixture to room temperature.

  • Purification:

    • Dilute the mixture with chloroform (e.g., 10 mL) to dissolve the polymer.

    • Filter to remove the immobilized enzyme (Novozym 435). The enzyme can be washed with chloroform and dried for potential reuse.

    • Precipitate the polymer by slowly adding the filtrate to a large excess of cold methanol (e.g., 100 mL) with vigorous stirring.

    • Collect the white polymer precipitate by filtration.

  • Drying: Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.

  • Characterization: Characterize the resulting poly(cyclopentadecanolide) for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and thermal properties using Differential Scanning Calorimetry (DSC).

Protocol 2: Metal-Catalyzed Ring-Opening Polymerization of Cyclopentadecanolide using an Fe(II) Complex

This protocol outlines a general procedure for the ROP of cyclopentadecanolide using a representative Fe(II)-based catalyst.[6] All operations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Materials:

  • Cyclopentadecanolide (ω-pentadecalactone), purified by recrystallization or sublimation.

  • Fe(II) precatalyst with bulky α-diimine ligands (synthesis required as per literature).

  • An initiator, such as benzyl alcohol, dried over molecular sieves.

  • Anhydrous toluene.

  • Methanol.

  • Nitrogen or Argon gas supply.

  • Schlenk line and glassware or a glovebox.

Procedure:

  • Preparation: Thoroughly dry all glassware and purify the monomer and solvent.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the Fe(II) precatalyst to a Schlenk tube.

  • Solvent and Initiator Addition: Add anhydrous toluene, followed by the initiator (e.g., benzyl alcohol).

  • Monomer Addition: Add the purified cyclopentadecanolide to the reaction mixture.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).[6]

  • Monitoring: The polymerization can be monitored by taking aliquots at various time points and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination: After the reaction is complete, cool the tube to room temperature and quench the reaction by exposing it to air or by adding a small amount of acidic methanol.

  • Purification:

    • Dilute the reaction mixture with a suitable solvent like chloroform.

    • Precipitate the polymer in a non-solvent such as cold methanol.

    • Filter and wash the polymer with methanol.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization: Analyze the polymer's molecular weight and PDI by GPC, and its thermal properties by DSC.

Mandatory Visualization

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (or Transfer) Catalyst Catalyst (Enzyme/Metal/Organo) Activated_Initiator Activated Initiator (e.g., Metal-Alkoxide) Catalyst->Activated_Initiator activates Initiator Initiator (e.g., R-OH) Initiator->Activated_Initiator Monomer Cyclopentadecanolide (Lactone Ring) Activated_Initiator->Monomer attacks Ring_Opening Ring-Opening Monomer->Ring_Opening Polymer_Chain Growing Polymer Chain Ring_Opening->Polymer_Chain adds monomer unit Polymer_Chain->Monomer attacks next monomer Quenching_Agent Quenching Agent (e.g., Water, Acid) Polymer_Chain->Quenching_Agent reacts with Final_Polymer Poly(cyclopentadecanolide) Quenching_Agent->Final_Polymer

Caption: Generalized mechanism of Ring-Opening Polymerization.

Experimental_Workflow cluster_characterization Polymer Analysis Monomer_Prep Monomer & Solvent Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Catalyst_Add Catalyst & Initiator Addition Reaction_Setup->Catalyst_Add Polymerization Polymerization (Heating & Stirring) Catalyst_Add->Polymerization Monitoring Reaction Monitoring (e.g., NMR) Polymerization->Monitoring Termination Termination & Quenching Polymerization->Termination Monitoring->Polymerization Purification Polymer Precipitation & Washing Termination->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization Drying->Characterization GPC GPC (Mn, Mw, PDI) Characterization->GPC NMR NMR (Structure) Characterization->NMR DSC DSC (Tm, Tg) Characterization->DSC

Caption: Experimental workflow for ROP of Cyclopentadecanolide.

Enzymatic_ROP_Pathway Enzyme { Lipase (e.g., Novozym 435) |  Ser-His-Asp Catalytic Triad} Monomer Cyclopentadecanolide Ester Bond Enzyme:active->Monomer Nucleophilic attack on carbonyl carbon AcylEnzyme Acyl-Enzyme Intermediate Ring-Opened Monomer Covalently Bound to Serine Monomer->AcylEnzyme Forms tetrahedral intermediate & ring opens Initiator Initiator (Water or Alcohol) AcylEnzyme->Initiator Nucleophilic attack by initiator GrowingChain Growing Polymer Chain (-OH terminus) AcylEnzyme->GrowingChain Chain propagation Initiator->GrowingChain Initiates chain growth Polymer Poly(cyclopentadecanolide) GrowingChain->Polymer

Caption: Signaling pathway for enzymatic ROP of CPD.

References

Exaltolide as a Monomer for Biodegradable Polyesters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exaltolide, also known as ω-pentadecalactone, is a 16-membered macrolide that serves as a valuable monomer for the synthesis of biodegradable and biocompatible polyesters. The resulting polymer, poly(ω-pentadecalactone) (PPDL), exhibits properties comparable to conventional polymers like polyethylene, but with the significant advantage of biodegradability, making it a promising candidate for a range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants. This document provides detailed application notes and experimental protocols for the polymerization of Exaltolide and the characterization of the resulting polyesters.

Properties of Poly(ω-pentadecalactone) (PPDL)

PPDL is a semi-crystalline aliphatic polyester with a unique combination of thermal and mechanical properties. Its characteristics can be tailored by controlling the molecular weight during polymerization. High molecular weight PPDL exhibits toughness and flexibility, making it suitable for applications requiring structural integrity.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis and properties of polyesters derived from Exaltolide.

Table 1: Enzymatic Ring-Opening Polymerization (e-ROP) of Exaltolide (ω-Pentadecalactone)

CatalystTemperature (°C)Time (h)SolventMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Novozym-435806Toluene-34,255-[1]
Lipase PS-30 (immobilized)708Bulk>9862,0001.9[2]
Novozym-435702Dichloromethane~9042,300-[3]
Novozym-435702Chloroform~9051,900-[3]
Novozym-4357026Toluene50-90>30,000 (Mw)-[4][5]

Table 2: Metal-Catalyzed Ring-Opening Polymerization of Exaltolide (ω-Pentadecalactone)

CatalystInitiatorTemperature (°C)Time (min)Monomer/Initiator RatioMn ( g/mol )PDI (Mw/Mn)Reference
Yttrium isopropoxide-100301000/192,000 (Mw)-[6]
Fe(II)-based complexLithium alkoxide110----[7]
Phosphazene superbase (t-BuP4)Primary alcohol80----[8][9]

Table 3: Thermal and Mechanical Properties of Poly(ω-pentadecalactone) (PPDL)

Molecular Weight (Mw) ( g/mol )Melting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
25,000 - 481,00091.4 - 97.1-27 to -3060.8~650[10][11]
92,00096-~20~300[6]
-55 - 90-35 to -43->764[12]

Table 4: Properties of Exaltolide-Based Copolymers and Nanoparticles for Drug Delivery

Copolymer SystemNanoparticle Size (nm)Drug Loading (%)Encapsulation Efficiency (%)Key FindingsReference
Poly(PDL-co-DO)---Biocompatible and biodegradable, suitable for drug carrier applications.[13][14][13][14]
PEG-poly(PDL-co-DO)<100--Provides long-term, sustained drug release for brain tumor treatment.[15][15]
Poly(PDL-co-butylene-co-succinate)100-30012-22~95Effective for delivering hydrophobic antitumor drugs.[16][16]

Experimental Protocols

Protocol 1: Enzymatic Ring-Opening Polymerization of Exaltolide

This protocol describes the synthesis of poly(ω-pentadecalactone) using an immobilized lipase catalyst.[1][2][3]

Materials:

  • Exaltolide (ω-pentadecalactone, PDL)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym-435)

  • Anhydrous toluene (or other suitable solvent)

  • Methanol

  • Chloroform

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Add Exaltolide monomer to the reaction flask.

  • Add anhydrous toluene to the flask (e.g., 200 wt% relative to the monomer).

  • Add the immobilized lipase (e.g., 5-10 wt% relative to the monomer).

  • Purge the flask with nitrogen for 15 minutes to create an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 70-90°C) with continuous stirring.

  • Maintain the reaction for the desired time (e.g., 2-24 hours).

  • After the reaction, cool the mixture to room temperature and dissolve it in chloroform.

  • Filter the solution to remove the enzyme catalyst.

  • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

  • Collect the white polymer precipitate by filtration.

  • Wash the polymer with fresh methanol several times.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Preparation of Poly(ω-pentadecalactone)-based Nanoparticles for Drug Delivery

This protocol outlines a modified single emulsion-solvent evaporation technique for fabricating drug-loaded nanoparticles.[16][17]

Materials:

  • Poly(ω-pentadecalactone) or its copolymer

  • Hydrophobic drug (e.g., Camptothecin)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 0.3% w/v in deionized water)

  • Deionized water

  • Trehalose

  • Sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Dissolve the polymer and the hydrophobic drug in dichloromethane to form the organic phase.

  • Prepare the aqueous phase containing the PVA surfactant.

  • Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of the dichloromethane.

  • Collect the formed nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water several times to remove excess PVA and unencapsulated drug.

  • Resuspend the nanoparticles in a cryoprotectant solution (e.g., 5% trehalose).

  • Freeze-dry the nanoparticle suspension to obtain a powder.

  • Store the lyophilized nanoparticles at -20°C.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_nanoparticle Nanoparticle Formulation cluster_application Application monomer Exaltolide Monomer polymerization Ring-Opening Polymerization monomer->polymerization catalyst Catalyst (Enzyme or Metal) catalyst->polymerization polymer Poly(Exaltolide) polymerization->polymer emulsification Emulsion Solvent Evaporation polymer->emulsification drug Drug Molecule drug->emulsification nanoparticles Drug-Loaded Nanoparticles emulsification->nanoparticles drug_delivery Controlled Drug Delivery nanoparticles->drug_delivery degradation_pathway PPDL Poly(ω-pentadecalactone) Hydrolysis Hydrolytic Degradation (in vitro / in vivo) PPDL->Hydrolysis Oligomers Oligomers and Dimers Hydrolysis->Oligomers Monomer ω-Hydroxypentadecanoic Acid Oligomers->Monomer Metabolism Metabolic Pathways Monomer->Metabolism Excretion Excretion Metabolism->Excretion

References

Application Notes and Protocols for Investigating the Anthelmintic Potential of Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anthelmintic potential of macrocyclic lactones (MLs), a critical class of drugs in veterinary and human medicine for controlling parasitic infections.[1] This document details their mechanism of action, summarizes their efficacy against various helminths, and provides standardized protocols for in vitro and in vivo evaluation.

Introduction to Macrocyclic Lactones

Macrocyclic lactones are a class of endectocides, effective against both internal (endoparasites) and external (ectoparasites) parasites.[1] They are broadly categorized into two groups: avermectins (e.g., ivermectin, doramectin, eprinomectin, selamectin) and milbemycins (e.g., moxidectin).[1][2] These compounds are products of fermentation by Streptomyces bacteria.[1] Their broad spectrum of activity and high potency have made them a cornerstone of parasite control programs worldwide.[3][4] However, the emergence of resistance to MLs is a growing concern, necessitating continued research and development of new anthelmintic agents and strategies.[5][6]

Mechanism of Action

The primary anthelmintic mechanism of macrocyclic lactones involves their interaction with glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[1][4] This interaction leads to the following cascade of events:

  • Binding to GluCls: MLs bind to GluCls present on the nerve and muscle cells of nematodes and arthropods.[7]

  • Chloride Ion Influx: This binding potentiates the opening of the chloride channels, leading to an increased influx of chloride ions into the cells.[1][7]

  • Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal and muscle cell membranes.

  • Paralysis and Death: Hyperpolarization blocks the transmission of electrical impulses, resulting in flaccid paralysis of the pharynx, body wall, and uterine muscles of the parasite.[1][7] The inability to feed ultimately leads to the parasite's death.[7]

In addition to their primary action on GluCls, some avermectins may also exert minor effects on GABA (gamma-aminobutyric acid) receptors in nematodes, further contributing to their paralytic effect.[1]

Signaling Pathway Diagram

Macrocyclic Lactone Mechanism of Action cluster_membrane Cellular Events ML Macrocyclic Lactone GluCl Glutamate-Gated Chloride Channel (GluCl) ML->GluCl Binds to Cl_ion Cl- Ions GluCl->Cl_ion Opens Channel Neuron Nematode Neuron/ Muscle Cell Membrane Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Flaccid Paralysis (Pharynx, Body Wall) Hyperpolarization->Paralysis Causes Death Parasite Death Paralysis->Death Leads to

Caption: Mechanism of action of macrocyclic lactones.

Data Presentation: Efficacy of Macrocyclic Lactones

The following tables summarize the efficacy of various macrocyclic lactones against common gastrointestinal nematodes in livestock. Efficacy is typically measured by the percentage reduction in fecal egg counts (FEC) or by the reduction in adult worm burden at necropsy.

Table 1: Efficacy of Injectable Macrocyclic Lactones against Gastrointestinal Nematodes in Cattle

Macrocyclic LactoneParasite SpeciesEfficacy (%)Reference
IvermectinHaemonchus placei88.9[8]
Cooperia punctataResistant[8]
Trichostrongylus axeiResistant[8]
Oesophagostomum radiatumSusceptible[8]
AbamectinH. placei76.9[8]
C. punctataResistant[8]
C. pectinataResistant[8]
O. radiatumResistant[8]
EprinomectinH. placei58.2[8]
C. punctataResistant[8]
C. pectinataResistant[8]
O. radiatumResistant[8]
DoramectinH. placei62.3[8]
C. punctataResistant[8]
C. pectinataResistant[8]
O. radiatumResistant[8]
MoxidectinH. placei92.5[8]
C. punctataSusceptible[8]
T. axei94.2[8]
O. radiatumInconclusive[8]

Table 2: Efficacy of Macrocyclic Lactones against Gastrointestinal Nematodes in Sheep

Macrocyclic LactoneParasite SpeciesDose (mg/kg)Efficacy (%)Reference
F28249-alpha (Nemadectin)Haemonchus contortus0.025>99[9]
Ostertagia circumcincta0.025>99[9]
Trichostrongylus axei0.025>99[9]
Trichostrongylus colubriformis0.025>99[9]
Cooperia curticei0.1100[9]
Cooperia oncophora≤0.1≤85[9]
Oesophagostomum columbianum0.029 (ED95)95[9]

Table 3: Efficacy of Pour-on vs. Injectable Macrocyclic Lactones in Goats

Macrocyclic Lactone (Formulation)EPG Reduction (%)Reference
Ivermectin (Injectable)80.8 - 93.6[10]
Eprinomectin (Pour-on)51.0 - 96.6[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for screening new macrocyclic lactone derivatives or for assessing resistance in parasite populations.

In Vitro Assays

1. Egg Hatch Assay (EHT)

  • Objective: To determine the ovicidal activity of a compound by assessing its ability to inhibit egg hatching. This assay is particularly useful for benzimidazoles but less so for macrocyclic lactones, which typically do not have strong ovicidal effects.[11]

  • Materials:

    • Freshly collected nematode eggs

    • 24-well microtiter plates

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

    • Culture medium (e.g., distilled water or a salt solution)

    • Positive control (e.g., thiabendazole)[11]

    • Negative control (culture medium with solvent)

    • Microscope

  • Procedure:

    • Recover nematode eggs from fresh fecal samples.

    • Prepare a suspension of eggs in culture medium.

    • Add approximately 100 eggs to each well of a 24-well plate.

    • Add various concentrations of the test compound to the wells. Include positive and negative controls.

    • Incubate the plates at 24°C in the dark for 48 hours.[11]

    • After incubation, count the number of hatched first-stage larvae (L1) and unhatched eggs in each well under a microscope.

    • Calculate the percentage of hatched eggs for each concentration.

2. Larval Development Test (LDT)

  • Objective: To evaluate the effect of a compound on the development of larvae from the first stage (L1) to the infective third stage (L3).

  • Materials:

    • Freshly hatched L1 larvae

    • 24-well microtiter plates

    • Test compound

    • Culture medium containing nutrients (e.g., yeast extract)

    • Positive and negative controls

    • Microscope

  • Procedure:

    • Hatch nematode eggs to obtain L1 larvae.

    • Add approximately 100 L1 larvae to each well of a 24-well plate.

    • Add the test compound at various concentrations.

    • Incubate the plates for 7 days to allow for larval development.[11]

    • After incubation, examine the wells under a microscope to determine the developmental stage of the larvae and count the number of L3 larvae.

3. Larval Motility/Paralysis Assay

  • Objective: To assess the paralytic effect of a compound on nematode larvae.

  • Materials:

    • L3 larvae

    • 96-well microtiter plates

    • Test compound

    • Culture medium

    • Automated motility tracking system or microscope

  • Procedure:

    • Add a defined number of L3 larvae to each well of a 96-well plate.

    • Add the test compound at various concentrations.

    • Incubate the plates and monitor larval motility at different time points (e.g., 24, 48, 72 hours).

    • Motility can be scored visually under a microscope or quantified using an automated tracking system.

    • Determine the concentration of the compound that causes paralysis or a significant reduction in motility.

In Vivo Assays

1. Fecal Egg Count Reduction Test (FECRT)

  • Objective: To determine the in vivo efficacy of an anthelmintic by measuring the reduction in fecal egg counts after treatment.

  • Materials:

    • Naturally or experimentally infected animals (e.g., sheep, cattle)

    • Test compound formulation (e.g., oral drench, injectable)

    • Fecal collection bags

    • McMaster slides or other egg counting equipment

    • Microscope

  • Procedure:

    • Select a group of animals with established nematode infections.

    • Collect individual fecal samples on day 0 (before treatment) to determine baseline egg counts (eggs per gram of feces).

    • Administer the test compound to the treated group at the desired dose. Leave a control group untreated.

    • Collect fecal samples again from all animals at a specified time post-treatment (e.g., 14 days for many macrocyclic lactones).[12]

    • Perform fecal egg counts on all samples.

    • Calculate the percentage reduction in fecal egg counts for the treated group compared to the control group.

2. Controlled Efficacy Test (CET)

  • Objective: To provide a more accurate measure of anthelmintic efficacy by determining the reduction in the number of adult worms in treated animals compared to controls.

  • Materials:

    • Experimentally infected animals

    • Test compound

    • Necropsy equipment

    • Microscope for worm identification and counting

  • Procedure:

    • Infect a group of parasite-naive animals with a known number of infective larvae.

    • Allow sufficient time for the infection to become patent.

    • Divide the animals into a treatment group and a control group.

    • Administer the test compound to the treatment group.

    • After a set period (e.g., 14 days), euthanize all animals and perform necropsies.[8]

    • Recover, identify, and count the adult worms from the gastrointestinal tract of each animal.

    • Calculate the percentage reduction in worm burden in the treated group compared to the control group.

Experimental Workflow Diagram

Anthelmintic Drug Discovery Workflow start Start in_vitro In Vitro Screening start->in_vitro eht Egg Hatch Assay in_vitro->eht ldt Larval Development Test in_vitro->ldt lpa Larval Paralysis Assay in_vitro->lpa in_vivo In Vivo Testing eht->in_vivo ldt->in_vivo lpa->in_vivo fecrt Fecal Egg Count Reduction Test in_vivo->fecrt cet Controlled Efficacy Test in_vivo->cet lead_opt Lead Optimization fecrt->lead_opt cet->lead_opt end End lead_opt->end

Caption: A typical workflow for anthelmintic drug discovery.

Resistance to Macrocyclic Lactones

Anthelmintic resistance to macrocyclic lactones is a significant and growing problem in livestock.[5][13] Resistance can arise through several mechanisms, including:

  • Alterations in Target Receptors: Mutations in the genes encoding the glutamate-gated chloride channels can reduce the binding affinity of macrocyclic lactones, thereby decreasing their efficacy.[14]

  • Increased Efflux: Overexpression of P-glycoprotein (P-gp) transporters can actively pump the drug out of the parasite's cells, preventing it from reaching its target site.[14]

  • Enhanced Drug Metabolism: Increased activity of metabolic enzymes, such as cytochrome P450s, may lead to faster detoxification of the drug.[14]

The development of resistance is an evolutionary process driven by the selection pressure exerted by frequent and widespread use of anthelmintics.[15] Strategies to mitigate the development of resistance include rotational use of different anthelmintic classes, targeted selective treatment of animals, and proper pasture management.[13]

Resistance Mechanisms Diagram

Macrocyclic Lactone Resistance Mechanisms cluster_mechanisms Resistance Mechanisms ML Macrocyclic Lactone Target_Site Target Site (GluCl) ML->Target_Site Normal Action Efflux_Pump P-glycoprotein Efflux Pump ML->Efflux_Pump Pumped out Metabolism Metabolic Enzymes (e.g., CYP450) ML->Metabolism Detoxified Reduced_Efficacy Reduced Efficacy Target_Site->Reduced_Efficacy Leads to Efflux_Pump->Reduced_Efficacy Contributes to Metabolism->Reduced_Efficacy Contributes to Target_Alteration Target Site Alteration (Mutation in GluCl genes) Target_Alteration->Target_Site Alters Increased_Efflux Increased Drug Efflux Increased_Efflux->Efflux_Pump Upregulates Enhanced_Metabolism Enhanced Drug Metabolism Enhanced_Metabolism->Metabolism Increases activity of

Caption: Key mechanisms of resistance to macrocyclic lactones.

References

Application Notes & Protocols: 15-Hydroxypentadecanoic Acid Lactone in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypentadecanoic acid lactone, a macrocyclic lactone also known as ω-pentadecalactone (PDL) or by its trade name Exaltolide®, is a biocompatible and biodegradable monomer. While traditionally used in the fragrance industry, its ability to undergo ring-opening polymerization (ROP) to form the aliphatic polyester, poly(ω-pentadecalactone) (PPDL), has positioned it as a valuable biomaterial for advanced drug delivery applications.

PPDL belongs to the same family of biodegradable polyesters as poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), which are well-established in FDA-approved therapeutic products. The key advantage of PPDL and its copolymers lies in their tunable physicochemical properties, including hydrophobicity and degradation rate. These characteristics can be precisely controlled by copolymerizing PDL with other monomers, such as p-dioxanone (DO), to create materials with a wide range of drug release profiles.[1][2]

These polymers can be formulated into nanoparticles (NPs) capable of encapsulating a diverse range of therapeutic agents, from small molecule hydrophobic drugs like camptothecin and doxorubicin to biologics such as siRNA.[2][3] The resulting nanoparticle systems offer sustained and controlled drug release over extended periods, enhancing therapeutic efficacy, improving drug stability, and minimizing systemic side effects.[1][3]

Applications in Drug Delivery

The primary application of 15-hydroxypentadecanoic acid lactone in drug delivery is as a monomer for the synthesis of biodegradable copolymers used to fabricate nanoparticles. These nanoparticles serve as versatile carriers for:

  • Sustained Release of Hydrophobic Drugs: The hydrophobic nature of the PPDL polymer backbone makes it an excellent candidate for encapsulating poorly water-soluble drugs. Nanoparticles formulated from PPDL-based copolymers have been shown to provide a low initial burst release followed by a sustained, continuous release of drugs like camptothecin and the radiosensitizer VE822 for over 40 days.[1][3]

  • Delivery of Anticancer Agents: Copolymers such as poly(ω-pentadecalactone-co-p-dioxanone) have been successfully used to encapsulate the potent anticancer drug doxorubicin, offering controlled release which is critical for reducing its cardiotoxic side effects.[2]

  • Gene Silencing (siRNA Delivery): The versatility of PPDL copolymers extends to the delivery of nucleic acids. Nanoparticles have been formulated to encapsulate small interfering RNA (siRNA), protecting it from degradation and facilitating its delivery to target cells for gene silencing applications.[2]

  • Brain Tumor Therapy: PEGylated PPDL-copolymer nanoparticles have been developed for treating brain tumors. When loaded with a radiosensitizer and administered via convection-enhanced delivery (CED), these nanoparticles provide widespread intracranial drug distribution and sustained release, significantly prolonging survival in preclinical models when combined with radiation therapy.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing PPDL-based copolymers for drug delivery.

Table 1: Physicochemical Properties of PEG-poly(PDL-co-DO) Nanoparticles

Copolymer Composition (PDL:DO Molar Ratio)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
70:3099.80.08-25.6
55:4577.20.11-24.8
40:6063.40.16-22.5
Data extracted from a study using PEG-poly(ω-pentadecalactone-co-p-dioxanone) block copolymers.[1]

Table 2: Drug Loading and Encapsulation Efficiency of PPDL-Based Nanoparticles

Polymer SystemDrugDrug Loading (%)Encapsulation Efficiency (%)
PPBS (80% PDL)Camptothecin~22%~95%
PPBS (50% PDL)Camptothecin~18%~95%
PPBS (20% PDL)Camptothecin~12%~93%
PEG-poly(PDL-co-DO) (70:30)VE8224.0%Not Reported
PEG-poly(PDL-co-DO) (55:45)VE8223.2%Not Reported
PEG-poly(PDL-co-DO) (40:60)VE8222.5%Not Reported
PPBS: poly(ω-pentadecalactone-co-butylene-co-succinate). Data compiled from multiple sources.[1][3]

Table 3: Summary of In Vitro Cumulative Drug Release Profiles

Polymer SystemDrugRelease at 24h (%)Release at 7 days (%)Sustained Release Duration
PPBS (50% PDL)Camptothecin~30%~50%> 40 days
PEG-poly(PDL-co-DO) (70:30)VE822~25%~45%> 28 days
PEG-poly(PDL-co-DO) (40:60)VE822~40%~70%> 28 days
Data are approximate values derived from published release profile graphs.[1][3]

Experimental Protocols & Visualizations

This section provides detailed protocols for the synthesis of PPDL-based polymers, their formulation into drug-loaded nanoparticles, and subsequent characterization.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_analysis Characterization & Evaluation Monomer ω-Pentadecalactone (PDL) + Co-monomer (e.g., DO) Polymerization Enzymatic Ring-Opening Polymerization (e-ROP) Monomer->Polymerization Polymer Purified PPDL-based Copolymer Polymerization->Polymer NP_Prep Emulsion-Solvent Evaporation Polymer->NP_Prep Drug Therapeutic Agent (e.g., Doxorubicin) Drug->NP_Prep NP_Crude Crude Nanoparticle Suspension NP_Prep->NP_Crude Purified_NP Purified Drug-Loaded NPs NP_Crude->Purified_NP Purification (Centrifugation) Characterization Physicochemical Characterization (Size, Zeta, etc.) Purified_NP->Characterization Evaluation Drug Loading & Release Studies Purified_NP->Evaluation

Caption: Overall experimental workflow from monomer to nanoparticle evaluation.

Protocol 1: Synthesis of Poly(ω-pentadecalactone)-based Copolymers

This protocol describes a general method for synthesizing PPDL copolymers via enzymatic ring-opening polymerization (e-ROP), which avoids the use of potentially toxic metal catalysts.[5][6]

Materials:

  • ω-pentadecalactone (PDL) monomer

  • Co-monomer (e.g., p-dioxanone, DO)

  • Immobilized lipase catalyst (e.g., Novozym 435)

  • Anhydrous toluene or other suitable organic solvent

  • Ethanol

  • Dichloromethane (DCM)

Procedure:

  • Reactor Setup: Add PDL monomer, co-monomer (at desired molar ratio), and immobilized lipase (typically 5-10% w/w of total monomers) to a dry, nitrogen-purged reaction vessel.

  • Solvent Addition: Add anhydrous toluene to achieve a specific monomer concentration (e.g., 0.5 M).

  • Polymerization Reaction: Heat the reaction mixture to 60-80°C with continuous stirring. Monitor the reaction progress over 24-72 hours.

  • Termination & Precipitation: Cool the reaction vessel to room temperature. Dilute the viscous solution with dichloromethane and filter to remove the enzyme catalyst.

  • Purification: Precipitate the polymer by slowly adding the solution to a large volume of cold ethanol with vigorous stirring.

  • Drying: Collect the precipitated white polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Confirm polymer structure and molecular weight using ¹H NMR and Gel Permeation Chromatography (GPC).

Protocol 2: Preparation of Drug-Loaded Nanoparticles (Emulsion-Solvent Evaporation)

This method is widely used for encapsulating hydrophobic drugs into polyester nanoparticles.[1][7]

Emulsion_Evaporation cluster_phase Phase Preparation cluster_process Process Organic Organic Phase: Polymer + Drug in Dichloromethane (DCM) Emulsify Add Organic to Aqueous + High-Energy Sonication Organic->Emulsify Aqueous Aqueous Phase: DI Water (Optional: Surfactant) Aqueous->Emulsify Evaporate Solvent Evaporation (Rotary Evaporator) Emulsify->Evaporate Forms O/W Emulsion Collect Nanoparticle Suspension (Purify via Centrifugation) Evaporate->Collect NPs Form via Polymer Precipitation

Caption: Workflow for nanoparticle preparation by emulsion-solvent evaporation.

Materials:

  • PPDL-based copolymer

  • Hydrophobic drug

  • Dichloromethane (DCM), HPLC grade

  • Deionized (DI) water

  • (Optional) Surfactant like polyvinyl alcohol (PVA)

Procedure:

  • Prepare Organic Phase: Dissolve 25 mg of the PPDL-based copolymer and the desired amount of drug (e.g., 1-2 mg) in 0.5 mL of DCM.

  • Prepare Aqueous Phase: Prepare 5 mL of DI water in a glass vial.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under strong vortexing or using a probe sonicator. Sonicate the mixture for 3 cycles of 10-20 seconds on ice to form a coarse oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Immediately dilute the emulsion with a larger volume of DI water (e.g., 15 mL) and transfer to a round-bottom flask. Remove the DCM using a rotary evaporator under reduced pressure. As the solvent evaporates, the polymer precipitates, forming solid nanoparticles.

  • Purification and Concentration: Transfer the final nanoparticle suspension to a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO). Centrifuge at 4,000 x g for 30-40 minutes to remove unencapsulated drug and any surfactant. Resuspend the nanoparticle pellet in fresh DI water. Repeat this washing step twice.

  • Storage: Store the final nanoparticle suspension at 4°C.

Protocol 3: Physicochemical Characterization of Nanoparticles

3.1 Particle Size, Polydispersity, and Zeta Potential [8][9]

  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer Nano ZS).

  • Sample Preparation: Dilute the purified nanoparticle suspension in DI water or 10 mM PBS to an appropriate concentration to achieve a stable count rate.

  • Measurement:

    • For size and PDI, perform measurements at 25°C. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates this to the hydrodynamic diameter. PDI values below 0.2 indicate a monodisperse population.

    • For zeta potential, use a dedicated capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the particles to determine the surface charge.

3.2 Morphology [10]

  • Instrumentation: Use a Transmission Electron Microscope (TEM).

  • Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow it to sit for 1-2 minutes.

  • Staining (Optional): Wick away the excess liquid with filter paper. For better contrast, add a drop of a negative staining agent (e.g., 2% phosphotungstic acid) for 30-60 seconds, then wick away the excess.

  • Imaging: Allow the grid to air-dry completely before inserting it into the TEM for imaging.

Protocol 4: Determination of Drug Loading and Encapsulation Efficiency (EE%)

This protocol uses indirect measurement by quantifying the amount of non-encapsulated drug.[11][12]

Procedure:

  • During the nanoparticle purification step (Protocol 2, Step 5), carefully collect all the filtrate (supernatant) that passes through the centrifugal filter.

  • Create a standard calibration curve of the free drug in the same aqueous medium using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λ_max).

  • Measure the absorbance of the collected filtrate and determine the concentration of the unencapsulated ("free") drug using the calibration curve.

  • Calculate the Drug Loading and EE% using the following equations:

    • Total Drug = Initial amount of drug added during formulation.

    • Free Drug = Amount of drug measured in the filtrate.

    • Encapsulated Drug = Total Drug - Free Drug.

    • Weight of Nanoparticles = Total weight of polymer and encapsulated drug.

    Encapsulation Efficiency (%) = (Encapsulated Drug / Total Drug) × 100

    Drug Loading (%) = (Encapsulated Drug / Weight of Nanoparticles) × 100

Protocol 5: In Vitro Drug Release Study

This protocol uses a dialysis-based method to simulate physiological release.[12][13]

Materials:

  • Purified drug-loaded nanoparticle suspension

  • Dialysis tubing or cassette (with a molecular weight cut-off well below the molecular weight of the polymer, e.g., 10-20 kDa)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator shaker set to 37°C

Procedure:

  • Sample Preparation: Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag. Securely clip both ends.

  • Release Setup: Submerge the dialysis bag into a larger container with a known volume of pre-warmed PBS (e.g., 50 mL). This large volume ensures sink conditions.

  • Incubation: Place the entire setup in an orbital shaker incubating at 37°C and a gentle speed (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours, and then daily for several weeks), withdraw a 1 mL aliquot from the external PBS buffer. Immediately replace it with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.

  • Quantification: Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling and the volume replacement.

Doxorubicin_Pathway NP Doxorubicin-Loaded Nanoparticle Cell Cancer Cell NP->Cell Cellular Uptake (Endocytosis) Dox Doxorubicin Cell->Dox Intracellular Release DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis DNA Damage TopoII->Apoptosis Blocks DNA Replication

Caption: Simplified signaling pathway for Doxorubicin delivered by nanoparticles.

References

Application Notes and Protocols for the Formulation of ω-Pentadecalactone Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ω-Pentadecalactone (PDL) is a biocompatible and biodegradable macrolide lactone that serves as a valuable monomer for the synthesis of aliphatic polyesters. These polyesters, including copolymers like poly(ω-pentadecalactone-co-butylene-co-succinate) (PPBS) and poly(glycerol adipate-co-ω-pentadecalactone) (PGA-co-PDL), are increasingly utilized in the development of advanced drug delivery systems.[1][2] Nanoparticles formulated from PDL-based polymers offer significant advantages, such as high drug encapsulation efficiency, sustained release profiles, and biocompatibility, making them promising carriers for therapeutic agents in fields like oncology.[1][3][4]

This document provides detailed application notes and experimental protocols for the formulation and characterization of ω-Pentadecalactone nanoparticles, intended for researchers, scientists, and professionals in drug development.

Application Note 1: Emulsion-Solvent Evaporation Method

The emulsion-solvent evaporation technique is a widely used method for preparing polymeric nanoparticles from preformed polymers.[5][6] It involves the emulsification of a polymer solution in a non-solvent phase, followed by the removal of the polymer's solvent, leading to nanoparticle formation.[7][8] Depending on the drug's solubility, either a single oil-in-water (o/w) or a double water-in-oil-in-water (w/o/w) emulsion can be employed.[2][5]

Experimental Protocol 1: Modified Oil-in-Water (o/w) Single Emulsion Technique

This protocol is adapted from the formulation of Camptothecin (CPT)-loaded poly(ω-pentadecalactone-co-butylene-co-succinate) (PPBS) nanoparticles.[1] It is suitable for encapsulating hydrophobic drugs.

Materials:

  • Poly(ω-pentadecalactone-co-butylene-co-succinate) (PPBS) copolymer

  • Camptothecin (CPT) or other hydrophobic drug

  • Dichloromethane (DCM) or a similar volatile organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

Equipment:

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PPBS polymer and 5-10 mg of Camptothecin in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution. Emulsify the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes or a sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water (e.g., 50 mL) and stir on a magnetic stirrer at room temperature for 4-6 hours to allow the dichloromethane to evaporate. A rotary evaporator can also be used at reduced pressure to accelerate this step.[7]

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at 15,000 x g for 20 minutes.

  • Washing: Wash the nanoparticle pellet twice with deionized water to remove excess surfactant and unencapsulated drug.

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, lyophilize the nanoparticles.

Experimental Protocol 2: Water-in-Oil-in-Water (w/o/w) Double Emulsion Method

This protocol is based on the formulation of Resveratrol-loaded poly(glycerol adipate-co-ω-pentadecalactone) (PGA-co-PDL) nanoparticles and is ideal for encapsulating hydrophilic drugs.[2]

Materials:

  • Poly(glycerol adipate-co-ω-pentadecalactone) (PGA-co-PDL) polymer

  • Resveratrol or other hydrophilic/amphiphilic drug

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Equipment:

  • Sonicator (probe or bath)

  • High-speed homogenizer

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Primary Emulsion (w/o): Dissolve 2.5 mg of Resveratrol in 200 µL of deionized water (inner aqueous phase, w1). Dissolve 50 mg of PGA-co-PDL polymer in 2 mL of dichloromethane (oil phase, o). Add the inner aqueous phase to the oil phase and sonicate for 2 minutes to form a water-in-oil (w1/o) primary emulsion.

  • Secondary Emulsion (w/o/w): Prepare 10 mL of a 2% (w/v) PVA solution in deionized water (outer aqueous phase, w2). Add the primary emulsion to the outer aqueous phase and immediately homogenize at high speed for 5 minutes to form the double emulsion (w1/o/w2).[2]

  • Solvent Evaporation: Stir the resulting double emulsion on a magnetic stirrer for 4-6 hours at room temperature to evaporate the dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water.

  • Storage: Resuspend the nanoparticles in a suitable medium or lyophilize for storage.

G cluster_proc Core Process cluster_post Post-Processing drug Drug emulsify Emulsification (Homogenization/Sonication) drug->emulsify polymer ω-Pentadecalactone Polymer polymer->emulsify org_solvent Organic Solvent (e.g., DCM) org_solvent->emulsify aq_phase Aqueous Phase (Surfactant Solution, e.g., PVA) aq_phase->emulsify evap Solvent Evaporation (Stirring/Rotary Evaporator) emulsify->evap Forms Emulsion collect Collection (Centrifugation) evap->collect Forms Nanoparticles wash Washing collect->wash final Final Nanoparticle Suspension/Powder wash->final

Caption: Workflow for the emulsion-solvent evaporation method.

Data Presentation: Emulsion-Solvent Evaporation
Polymer SystemDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug LoadingCitation
PPBSCamptothecin100 - 300~ -10Up to 9612 - 22%[1][3]
PGA-co-PDLResveratrol220 - 230Not Reported70 - 7839 - 70 µg/mg[2]
PEG-poly(PDL-co-DO)VE822< 100Not ReportedNot ReportedNot Reported[9]

Application Note 2: Nanoprecipitation (Solvent Displacement) Method

Nanoprecipitation is a simple and rapid method for preparing nanoparticles.[10] It involves dissolving the polymer and drug in a water-miscible organic solvent and then adding this solution dropwise into an aqueous non-solvent phase under stirring.[11] The rapid diffusion of the solvent into the non-solvent leads to polymer precipitation and the formation of nanoparticles.[10] This method is particularly suitable for hydrophobic drugs and polymers.

Experimental Protocol 3: General Nanoprecipitation

This is a general protocol that can be optimized for various ω-Pentadecalactone-based polymers.

Materials:

  • ω-Pentadecalactone-based polymer (e.g., PPDL, PPBS)

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., Acetone, Tetrahydrofuran (THF), Acetonitrile)

  • Aqueous non-solvent (Deionized water)

  • Stabilizer/Surfactant (optional, e.g., Poloxamer 188, PVA, Tween 80)

Equipment:

  • Magnetic stirrer

  • Syringe pump (for controlled addition)

  • Rotary evaporator or vacuum oven

Procedure:

  • Organic Phase Preparation: Dissolve 20-50 mg of the polymer and 2-5 mg of the drug in 5 mL of a suitable organic solvent (e.g., acetone).[11]

  • Aqueous Phase Preparation: Prepare 20 mL of deionized water. If a stabilizer is needed, dissolve it in the water at this stage (e.g., 0.5% w/v Poloxamer 188).[11]

  • Nanoprecipitation: Place the aqueous phase in a beaker on a magnetic stirrer with moderate stirring speed. Add the organic phase dropwise into the aqueous phase using a syringe pump at a controlled rate (e.g., 0.5 mL/min). Nanoparticles will form instantaneously.[10]

  • Solvent Removal: Allow the suspension to stir for 2-4 hours at room temperature to evaporate the organic solvent. A rotary evaporator at reduced pressure can be used for faster removal.

  • Concentration/Purification: The nanoparticle suspension can be concentrated and purified via centrifugation or tangential flow filtration to remove any unencapsulated drug or residual solvent.

  • Storage: Store the final aqueous suspension at 4°C or lyophilize for long-term stability.

G cluster_phases Phase Preparation cluster_main_process Core Process cluster_result Result organic_phase Organic Phase: Polymer + Drug in Water-Miscible Solvent (e.g., Acetone) addition Controlled Addition (Dropwise) organic_phase->addition aqueous_phase Aqueous Phase: Non-Solvent (Water) +/- Stabilizer stirring Magnetic Stirring aqueous_phase->stirring addition->stirring Induces Nanoprecipitation solvent_removal Solvent Removal (Evaporation) stirring->solvent_removal nanoparticles Nanoparticle Suspension solvent_removal->nanoparticles

Caption: Workflow for the nanoprecipitation method.

Data Presentation: Nanoprecipitation Parameters

While specific data for ω-Pentadecalactone nanoparticles via nanoprecipitation is not extensively published, the following table outlines key parameters and their expected influence on nanoparticle characteristics based on general principles.[10][12]

ParameterInfluence on Particle SizeGeneral Recommendation
Polymer Concentration Higher concentration generally increases size.Optimize between 1-10 mg/mL in the organic phase.
Solvent/Non-solvent Ratio Higher ratio can lead to smaller particles.Typically 1:2 to 1:5 (organic:aqueous).
Rate of Addition Slower addition often results in smaller, more uniform particles.Use a syringe pump for controlled, slow addition.
Stirring Speed Higher speed generally decreases size, but excessive speed can cause aggregation.Moderate stirring (400-800 rpm) is usually effective.
Type of Organic Solvent The miscibility and diffusion rate of the solvent affect particle formation.Acetone is a common and effective choice.
Stabilizer Concentration Increasing stabilizer concentration typically reduces particle size and prevents aggregation.Start with low concentrations (e.g., 0.1-1.0% w/v).

Protocol: Characterization of Nanoparticles

Proper characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.[13]

Experimental Protocol 4: Particle Size, PDI, and Zeta Potential Measurement

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water or a low molarity buffer (e.g., 10 mM NaCl) to an appropriate concentration to avoid multiple scattering effects.[14] The optimal concentration depends on the instrument and sample.

  • Particle Size and PDI Measurement:

    • Equilibrate the instrument and sample to the desired temperature (e.g., 25°C).

    • Place the diluted sample in a suitable cuvette.

    • Perform the measurement. The instrument uses the Brownian motion of the particles to calculate the hydrodynamic diameter (particle size) and the Polydispersity Index (PDI), which indicates the width of the size distribution. A PDI value < 0.3 is generally considered acceptable for drug delivery applications.

  • Zeta Potential Measurement:

    • Zeta potential is a measure of the surface charge of the nanoparticles and is a key indicator of suspension stability.[14][15]

    • Inject the diluted sample into a specific zeta potential cell.

    • The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility).

    • The zeta potential is calculated from this mobility using the Henry equation.[14] Values greater than +30 mV or less than -30 mV typically indicate good colloidal stability.

Other Characterization Techniques
  • Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface morphology of the nanoparticles.[16]

  • Encapsulation Efficiency (EE) and Drug Loading (DL): These are determined by separating the nanoparticles from the aqueous phase (containing unencapsulated drug) via centrifugation or filtration. The amount of free drug in the supernatant is quantified (e.g., by HPLC or UV-Vis spectroscopy).

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

  • In Vitro Drug Release: The nanoparticle formulation is placed in a release medium (e.g., PBS buffer at 37°C) within a dialysis bag or using a sample-and-separate method. Aliquots are taken at various time points and analyzed for drug content to determine the release profile.[1]

References

Application Notes and Protocols for 13-Hydroxy-oxacyclohexadecan-2-one as a Fragrance Fixative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 13-Hydroxy-oxacyclohexadecan-2-one as a fragrance fixative in research and development settings.

Introduction

This compound is a macrocyclic musk, a class of compounds highly valued in the fragrance industry for their pleasant, musk-like scent and, most importantly, their ability to act as effective fixatives. Fixatives are essential components in perfumery that reduce the evaporation rate of more volatile fragrance ingredients, thereby prolonging the scent's longevity and stability on a substrate.[1] The parent compound, oxacyclohexadecan-2-one (also known as pentadecanolide or Exaltolide®), is a well-studied macrocyclic musk with a delicate, sweet, and extremely tenacious odor.[2] The introduction of a hydroxyl group at the 13-position can potentially alter its polarity, solubility, and binding characteristics, offering new research avenues for advanced fragrance formulation and controlled release.

Beyond its role in perfumery, recent studies have explored the potential of oxacyclohexadecan-2-one in drug development, specifically as a potential antibacterial agent.[3] This opens up novel applications for its derivatives in medicated cosmetics or as a scaffold in drug discovery.

Physicochemical and Toxicological Data

Quantitative data for the parent compound, oxacyclohexadecan-2-one, is summarized below as a baseline for research on its hydroxylated derivative.

Table 1: Physicochemical Properties of Oxacyclohexadecan-2-one (CAS: 106-02-5)

Property Value Reference
Molecular Formula C₁₅H₂₈O₂ [4][5][6]
Molecular Weight 240.38 g/mol [5][6][7]
Appearance White to off-white crystals/solid [4]
Melting Point 34-38 °C [4]
Boiling Point 137 °C @ 2 mmHg [4]
Solubility Insoluble in water; Soluble in alcohol, dipropylene glycol [4][5]
Vapor Pressure 0.085 Pa @ 25°C [4]

| logP (Octanol/Water) | 5.79 |[7] |

Table 2: Toxicological Data for Oxacyclohexadecan-2-one

Test Species Result Reference
Acute Oral LD50 Rat > 5 g/kg [5][7][8]
Acute Dermal LD50 Rabbit > 5 g/kg [5][7][8]
Skin Sensitization Human May cause an allergic skin reaction [5][7]

| Genotoxicity (Ames test) | S. typhimurium | Not mutagenic |[9] |

Mechanism of Action as a Fragrance Fixative

The primary role of a fixative is to increase the longevity of a fragrance by reducing the volatility of its constituent components. This is achieved through non-covalent interactions, such as van der Waals forces, between the large, high molecular weight fixative molecule and the smaller, more volatile fragrance molecules. This relationship is depicted in the diagram below.

G cluster_0 Without Fixative cluster_1 With this compound A Volatile Fragrance Molecules B Rapid Evaporation A->B C Volatile Fragrance Molecules E Fragrance-Fixative Complex C->E Interaction D Fixative Molecule (this compound) D->E Interaction F Slow, Sustained Evaporation E->F

Diagram 1: Conceptual mechanism of fragrance fixation.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the efficacy of this compound as a fragrance fixative.

This protocol quantifies the reduction in the evaporation rate of a model fragrance compound in the presence of the fixative.

Materials:

  • Model volatile fragrance compound (e.g., Linalool, Limonene)

  • This compound

  • Ethanol (perfumer's grade)

  • Filter paper discs (e.g., Whatman No. 1)

  • 20 mL headspace vials with magnetic crimp caps

  • Micropipettes

  • Incubator or oven set to a constant temperature (e.g., 32°C, simulating skin temperature)

  • HS-GC-MS system

Procedure:

  • Solution Preparation:

    • Control Solution: Prepare a 1% (v/v) solution of the model fragrance compound in ethanol.

    • Test Solution: Prepare a solution containing 1% (v/v) model fragrance compound and a specified concentration of this compound (e.g., 2%, 5%, 10% w/v) in ethanol.

  • Sample Application:

    • Place one filter paper disc into each headspace vial.

    • Apply 50 µL of the Control Solution to a set of discs (n=3 for each time point).

    • Apply 50 µL of the Test Solution to another set of discs (n=3 for each time point).

    • Leave the vials uncapped in a fume hood for 2 minutes to allow for initial solvent evaporation.

  • Incubation and Sampling:

    • Crimp seal all vials.

    • Place the vials in the incubator at 32°C.

    • Analyze the headspace of the vials at designated time points (e.g., T=0, 1, 2, 4, 8, 12, 24 hours) using the HS-GC-MS.

  • HS-GC-MS Analysis:

    • Headspace Parameters: Equilibrate vials at 80°C for 15 minutes.

    • GC-MS Parameters: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to separate the fragrance compound. Use Scan mode for the MS to confirm identity and Selected Ion Monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Integrate the peak area of the model fragrance compound at each time point for both control and test samples.

    • Plot the average peak area against time for both sets of samples.

    • Calculate the evaporation rate and the percentage increase in fragrance retention in the presence of the fixative.

G start Start prep Prepare Control (Fragrance + Ethanol) & Test Solutions (Fragrance + Fixative + Ethanol) start->prep apply Apply 50µL of Solution to Filter Paper in Vials prep->apply incubate Incubate Vials at 32°C apply->incubate analyze Analyze Headspace at Time Points (T=0, 1, 2, 4... hrs) via GC-MS incubate->analyze data Integrate Peak Areas & Plot Concentration vs. Time analyze->data end End data->end

Diagram 2: Workflow for HS-GC-MS evaluation of fixative efficacy.

This protocol uses trained human assessors to evaluate the perceived intensity of a fragrance over time.

Materials:

  • Fragrance blotter strips

  • Control and Test fragrance solutions as prepared in Protocol 1

  • Panel of trained sensory assessors (n=10-15)

  • Odor-free evaluation room

  • Data collection software or forms

Procedure:

  • Sample Preparation:

    • Dip the end of a fragrance blotter into the Control Solution for 2 seconds.

    • Dip the end of a separate blotter into the Test Solution for 2 seconds.

    • Prepare one set of blotters (1 control, 1 test) for each panelist at each time point. Code the blotters with random three-digit numbers.

    • Allow the blotters to air-dry for 5 minutes.

  • Sensory Evaluation:

    • Present the coded blotters to the panelists at specified time intervals (e.g., T=0, 0.5, 1, 2, 4, 8 hours).

    • Ask panelists to rate the perceived intensity of the fragrance on a labeled magnitude scale (LMS) from 0 (no sensation) to 100 (strongest imaginable).

    • Panelists should cleanse their palate (smell coffee beans or un-fragranced skin) between samples.

  • Data Analysis:

    • Calculate the mean intensity score for both control and test samples at each time point.

    • Plot the mean intensity versus time.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference in perceived intensity between the control and test samples over time.

This protocol assesses the physical and chemical stability of a fragrance formulation containing the fixative under accelerated aging conditions.[10]

Materials:

  • Finished fragrance formulation (e.g., an eau de toilette) containing this compound.

  • Control formulation without the fixative.

  • Clear and amber glass vials.

  • Temperature-controlled chambers (4°C, 25°C, 40°C).

  • pH meter, viscometer.

  • GC-MS system.

Procedure:

  • Initial Analysis (T=0):

    • Record the initial appearance (color, clarity), pH, and viscosity of both the control and test formulations.

    • Run a GC-MS analysis to establish the initial chemical profile of the key fragrance components.

  • Accelerated Aging:

    • Store aliquots of both formulations in clear and amber vials at 4°C, 25°C (room temperature), and 40°C.

    • Additionally, expose one set of samples in clear vials to a light source (e.g., UV lamp) to assess photostability.

  • Periodic Evaluation:

    • At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), remove samples from each storage condition.

    • Visually inspect for any changes in color, clarity, or phase separation.

    • Measure pH and viscosity.

    • Perform GC-MS analysis to quantify the degradation of key fragrance analytes.

  • Data Analysis:

    • Tabulate the observed changes and measurements for each condition over time.

    • Compare the stability of the test formulation to the control to determine if this compound enhances or compromises the overall stability of the product.

Application in Drug Development

Recent in-silico studies have shown that the parent compound, oxacyclohexadecan-2-one, exhibits a high binding affinity for beta-lactamase proteins (NDM-1, NDM-5, and OXA-48) from carbapenem-resistant uropathogenic E. coli.[3] The docking scores were superior to that of the antibiotic Imipenem, suggesting a potential inhibitory effect.[3] This indicates that this compound could be investigated as a potential antibacterial agent or as a scaffold for developing new antibiotics.

G start Identify Lead Compound (this compound) in_silico In-Silico Screening (Molecular Docking against bacterial targets, e.g., β-lactamase) start->in_silico in_vitro In-Vitro Assays (MIC/MBC determination, enzyme inhibition kinetics) in_silico->in_vitro synthesis Derivative Synthesis (Structure-Activity Relationship studies) in_vitro->synthesis Iterative Optimization synthesis->in_vitro preclinical Preclinical Studies (In-vivo efficacy, ADME/Tox) synthesis->preclinical clinical Clinical Trials preclinical->clinical

Diagram 3: Research workflow for drug development applications.

Safety and Handling

Based on the data for the parent compound, this compound should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[8]

  • Skin Contact: May cause an allergic skin reaction.[5][7] In case of contact, wash the affected area immediately with soap and water.[5]

  • Inhalation: Avoid breathing dust or vapors. Ensure adequate ventilation.[5]

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[5]

References

Application Notes and Protocols for the Experimental Use of Exaltolide as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exaltolide®, the trade name for pentadecalactone, is a synthetic macrocyclic musk traditionally used in the fragrance industry for its persistent, sweet, and musky aroma. While its primary application has been in perfumery, its flavor profile, described as having vanilla, creamy, and mild fruity notes, presents an opportunity for its use as a novel flavoring agent in various food and beverage applications.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of Exaltolide as a flavoring agent.

Regulatory and Safety Information

Contrary to some sources primarily focused on fragrance applications, Exaltolide (listed as ω-Pentadecalactone) has been evaluated for use as a flavoring agent by major regulatory bodies. It is crucial to adhere to the established guidelines for its use in food products.

Regulatory Body Identifier Status Reference
FEMA 2840GRAS (Generally Recognized as Safe)[1][3][4]
JECFA 239No safety concern at current levels of intake when used as a flavouring agent.[1][2][4]
FDA (USA) 21 CFR 172.515Permitted for direct addition to food for human consumption.[1]
EU CoE No. 181Listed as a flavoring substance.[3]

Physicochemical and Sensory Properties

A summary of the key properties of Exaltolide is provided below.

Property Value Reference
Chemical Name Oxacyclohexadecan-2-one; ω-Pentadecalactone[3]
CAS Number 106-02-5[3]
Molecular Formula C15H28O2[5]
Molecular Weight 240.39 g/mol [5]
Appearance White crystalline solid[1]
Melting Point 32°C[5]
Boiling Point Not applicable (decomposes)[5]
Solubility Insoluble in water; soluble in ethanol.[1][5]
Odor Profile Musky, sweet, powdery, slightly fruity, ambrette-like.[1]
Flavor Profile Vanilla, creamy-lactonic, powdery almond (Heliotropin-like), mild licorice notes.[1][2]
Potential Applications Brown nuts, vanilla, red fruits, tropical fruits, sweet and alcoholic beverages.[2]

Experimental Protocols

The following protocols are provided as a starting point for the experimental evaluation of Exaltolide as a flavoring agent. Researchers should adapt these methodologies to their specific food matrix and research objectives.

Protocol for Sensory Evaluation: Threshold Detection

This protocol aims to determine the detection and recognition thresholds of Exaltolide in a specific food matrix.

Materials:

  • Exaltolide (food grade)

  • Ethanol (food grade, as a solvent)

  • Deionized water or the specific food base (e.g., sugar solution, milk, neutral-flavored beverage)

  • Glassware (beakers, volumetric flasks, pipettes)

  • Sensory panel of at least 10-15 trained panelists

  • Sensory evaluation software or data sheets

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Exaltolide in food-grade ethanol (e.g., 1% w/v).

  • Serial Dilutions: Create a series of dilutions of the stock solution in the chosen food base. The concentration range should span from well below the expected threshold to clearly perceptible levels.

  • Triangle Test: Present panelists with three samples, two of which are the blank food base and one contains a specific concentration of Exaltolide. Ask panelists to identify the odd sample.

  • Threshold Determination: The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample. The recognition threshold is the lowest concentration at which they can correctly describe the flavor.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., binomial tests) to determine the thresholds.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis stock Prepare Exaltolide Stock Solution dilutions Create Serial Dilutions in Food Matrix stock->dilutions triangle_test Conduct Triangle Tests with Panelists dilutions->triangle_test data_collection Collect Panelist Responses triangle_test->data_collection statistical_analysis Statistical Analysis of Responses data_collection->statistical_analysis threshold Determine Detection & Recognition Thresholds statistical_analysis->threshold

Caption: Workflow for determining the sensory thresholds of Exaltolide.

Protocol for Stability Testing in a Food Matrix

This protocol outlines a method for assessing the stability of Exaltolide in a food product under various storage conditions.

Materials:

  • Food product containing a known concentration of Exaltolide

  • Control food product (without Exaltolide)

  • Environmental chambers or incubators set to different temperatures and humidity levels

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

  • Sample containers (e.g., glass vials with airtight seals)

Procedure:

  • Sample Preparation: Prepare batches of the food product with and without Exaltolide.

  • Initial Analysis (Time 0): Immediately after preparation, analyze a subset of the samples to determine the initial concentration of Exaltolide using a validated GC-MS method. Also, conduct a sensory evaluation to establish the baseline flavor profile.

  • Storage: Store the remaining samples in environmental chambers under different conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated at 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition.

  • Chemical Analysis: Quantify the concentration of Exaltolide in each sample using GC-MS.

  • Sensory Analysis: Conduct sensory evaluations (e.g., descriptive analysis) to assess any changes in the flavor profile.

  • Data Analysis: Plot the concentration of Exaltolide over time for each storage condition to determine its degradation kinetics. Correlate chemical data with sensory data to establish a shelf-life.

Stability_Testing_Workflow cluster_setup Experiment Setup cluster_storage Storage Conditions cluster_analysis Time-Point Analysis prep Prepare Food Matrix with Exaltolide t0 Initial Analysis (T=0) (GC-MS & Sensory) prep->t0 cond1 Condition 1 (e.g., 4°C) t0->cond1 cond2 Condition 2 (e.g., 25°C) t0->cond2 cond3 Condition 3 (e.g., 40°C) t0->cond3 analysis Periodic Analysis (GC-MS & Sensory) cond1->analysis cond2->analysis cond3->analysis data Data Interpretation & Shelf-Life Determination analysis->data

Caption: Workflow for the stability testing of Exaltolide in a food matrix.

Signaling Pathway

The perception of flavor is a complex interplay between the olfactory (smell) and gustatory (taste) systems. For an aromatic compound like Exaltolide, the primary mode of perception is through the olfactory system.

Olfactory Signaling Pathway

The binding of an odorant molecule, such as Exaltolide, to an olfactory receptor in the nasal epithelium initiates a signal transduction cascade. This process is generally understood to follow the pathway outlined below. The human olfactory receptor OR5AN1 has been identified as a receptor for muscone, a structurally related macrocyclic musk, suggesting it may also be involved in the perception of Exaltolide.[6]

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Receptor Neuron cluster_brain Brain exaltolide Exaltolide (Odorant) or Olfactory Receptor (e.g., OR5AN1) exaltolide->or Binds to g_protein G-protein (Golf) Activation or->g_protein Activates ac Adenylyl Cyclase Activation g_protein->ac Activates camp cAMP Production ac->camp Produces ion_channel Ion Channel Opening camp->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Causes signal Signal to Olfactory Bulb depolarization->signal Sends perception Flavor Perception signal->perception Leads to

Caption: Generalized olfactory signal transduction pathway for Exaltolide.

Conclusion

Exaltolide presents an exciting opportunity for innovation in the flavor industry. Its unique sensory profile and established safety for use as a flavoring agent make it a promising candidate for a variety of food and beverage applications. The protocols and information provided herein offer a foundation for researchers to systematically explore and unlock the full potential of this versatile macrocyclic musk. Further research into its interactions within complex food matrices and its specific receptor binding affinities will be invaluable in advancing its application as a novel flavoring ingredient.

References

Troubleshooting & Optimization

Navigating the Intricacies of Macrocyclic Lactone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Macrocyclic Lactone Synthesis. This resource is designed to provide direct, actionable guidance for the challenges encountered in the synthesis of these complex and valuable molecules. Macrocyclic lactones are a cornerstone of modern drug discovery and development, with applications ranging from antibiotics to anticancer agents.[1][2][3] However, their synthesis is often fraught with challenges, including low yields, competing side reactions, and purification difficulties.[4][5] This guide offers troubleshooting advice and frequently asked questions to navigate these hurdles effectively.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of macrocyclic lactones.

Problem 1: Low or No Yield of the Desired Macrolactone

Possible Causes and Solutions

Possible CauseRecommended Solution
Unfavorable Precursor Conformation: The linear precursor may not readily adopt the necessary conformation for cyclization.[5][6]- Incorporate "turn-inducing" elements: Introduce rigid structural motifs like alkynes, aromatic rings, or proline residues into the linear precursor to encourage a pre-organized conformation favorable for cyclization.[5][7] - Utilize templates: Employ metal ions or other templates that can coordinate to multiple sites on the precursor, bringing the reactive ends into proximity.[5]
Intermolecular Reactions Dominating: Oligomerization or polymerization is a common side reaction that competes with the desired intramolecular cyclization.[5][6]- High Dilution Conditions: Perform the cyclization reaction at very low concentrations (typically 0.1–10 mM) to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to a large volume of solvent.[5] - Pseudo-High Dilution: This technique involves the slow, simultaneous addition of the substrate and the reagent from separate syringes to a reaction vessel, maintaining a low instantaneous concentration of the reactive species.
Inefficient Activating Agent (for Macrolactonization): The carboxylic acid may not be sufficiently activated for nucleophilic attack by the hydroxyl group.[1][2]- Experiment with different coupling reagents: A variety of reagents are available, each with its own advantages. Common choices include Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride), Corey-Nicolaou reagent (2-pyridinethiol), and Mukaiyama's reagent (1-methyl-2-chloropyridinium iodide).[1][8] - Optimize reaction temperature: While some methods require high temperatures, newer protocols with highly active reagents may allow for room temperature reactions, which can minimize side reactions.[2]
Catalyst Inactivity or Poisoning (for Ring-Closing Metathesis - RCM): The RCM catalyst can be sensitive to impurities in the substrate or solvent.[9]- Purify the diene precursor thoroughly: Remove any potential catalyst poisons such as compounds containing sulfur or phosphorus. - Use a more robust catalyst: Second-generation Grubbs and Hoveyda-Grubbs catalysts often exhibit higher tolerance to functional groups and impurities.[10] - Sparging with an inert gas: Removing the ethylene byproduct by bubbling nitrogen or argon through the reaction mixture can help drive the equilibrium towards the product.[9]
Inappropriate Protecting Groups: The presence of certain protecting groups can sterically hinder the cyclization or be unstable to the reaction conditions.[11][12]- Choose protecting groups strategically: Select groups that are stable under the cyclization conditions but can be removed orthogonally without affecting the macrolactone core.[11] - Consider the size of the protecting group: A bulky protecting group near the reaction site can significantly lower the yield.[11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best macrocyclization strategy for my target molecule?

The choice of strategy depends on several factors, including the ring size, functional groups present, and the desired stereochemistry.

  • Macrolactonization: This is a classic and widely used method, particularly for forming the ester bond directly. It is often the method of choice when the seco-acid (the linear precursor) is readily available.[1] Key considerations are the choice of activating reagent and the need for high dilution.

  • Ring-Closing Metathesis (RCM): RCM is a powerful and versatile method for forming carbon-carbon double bonds within the macrocycle.[9][13] It is particularly useful for the synthesis of complex natural products and their analogs.[1][9] Challenges include catalyst selection, potential E/Z isomer mixtures, and the need for highly pure substrates.[9][14]

  • Other C-C Bond Forming Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, can also be employed for macrocyclization.[4][15]

The following flowchart can guide your decision-making process:

G start Start: Target Macrocyclic Lactone q1 Is the final bond to be formed an ester bond? start->q1 a1_yes Macrolactonization q1->a1_yes Yes q2 Is a C=C bond formation feasible and strategic? q1->q2 No end Select and Optimize Strategy a1_yes->end a2_yes Ring-Closing Metathesis (RCM) q2->a2_yes Yes q3 Are other C-C or C-X bond formations more suitable? q2->q3 No a2_yes->end a3_yes Other Methods (e.g., Pd-coupling) q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for selecting a macrocyclization strategy.

Q2: What are the most common side reactions in macrocyclization and how can I minimize them?

The most prevalent side reaction is intermolecular oligomerization or polymerization , where two or more precursor molecules react with each other instead of cyclizing.[5]

Minimization Strategies:

  • High Dilution: As detailed in the troubleshooting section, maintaining a very low concentration of the linear precursor is the most effective way to favor the intramolecular reaction.[5]

  • Slow Addition: A syringe pump can be used to add the substrate to the reaction mixture over a long period (several hours), which helps to maintain pseudo-high dilution conditions.[5]

  • Conformational Constraint: Designing the precursor to have a "U-turn" conformation can pre-organize it for cyclization and reduce the likelihood of intermolecular reactions.[6]

Q3: My Ring-Closing Metathesis (RCM) reaction is giving a mixture of E/Z isomers. How can I improve the stereoselectivity?

Obtaining a single, desired stereoisomer from an RCM reaction can be challenging, as many standard catalysts provide mixtures.[14]

  • Catalyst Selection: Certain catalysts have been developed to favor the formation of either the E- or Z-alkene. Researching the latest generation of stereoselective RCM catalysts is recommended.

  • Ring-Closing Alkyne Metathesis (RCAM) followed by stereoselective reduction: An alternative strategy is to perform an RCAM to form a cycloalkyne, which can then be reduced to the desired alkene.[14] For example, a Lindlar reduction will stereoselectively produce the Z-alkene.[14] This two-step process often provides higher stereochemical control than a direct RCM of a diene.[14]

Q4: I am having difficulty purifying my macrocyclic lactone. What are some common purification challenges and solutions?

Purification of macrocycles can be complicated by their often-high molecular weight, conformational flexibility, and potential for aggregation.

Purification ChallengeSuggested Solution
Separation from Oligomers: The desired macrocycle and its dimeric or trimeric byproducts can have similar polarities, making chromatographic separation difficult.- Optimize chromatography conditions: Use high-resolution HPLC or MPLC with a shallow gradient. Experiment with different solvent systems and stationary phases. - Crystallization: If the macrocycle is crystalline, this can be a highly effective method for removing amorphous oligomeric impurities.
Removal of Metal Catalysts: Residual metals from coupling or metathesis reactions can be difficult to remove.- Use specialized scavengers: Various silica-based or polymer-supported scavengers with functional groups that bind to specific metals (e.g., palladium, ruthenium) can be used. - Aqueous washes with chelating agents: Washing the organic solution with an aqueous solution of a chelating agent like EDTA can help extract metal ions.
Conformational Isomers (Atropisomers): Some macrocycles can exist as a mixture of slowly interconverting conformational isomers, which may appear as multiple spots on TLC or broad peaks in chromatography.- Variable Temperature NMR: This can help to confirm the presence of atropisomers. - Heating the sample: In some cases, heating the sample before or during chromatography can accelerate the interconversion and lead to a single, sharp peak.

Key Experimental Protocols

General Protocol for Yamaguchi Macrolactonization

This protocol is a widely used method for the synthesis of macrocyclic lactones from a hydroxy acid precursor.[1]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the hydroxy acid (1.0 eq.) in a large volume of anhydrous, non-polar solvent (e.g., toluene) to achieve a final concentration of approximately 1 mM. Add triethylamine (3.0 eq.).

  • Activation: To this solution, add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.5 eq.) dropwise at room temperature. Stir the mixture for 1-2 hours.

  • Cyclization: In a separate, large flask, add a solution of 4-dimethylaminopyridine (DMAP, 5.0 eq.) in the same anhydrous solvent. Heat this solution to reflux.

  • Slow Addition: Using a syringe pump, add the activated mixed anhydride solution from step 2 to the refluxing DMAP solution over a period of 6-12 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_0 Activation cluster_1 Cyclization cluster_2 Work-up & Purification p1 Dissolve Hydroxy Acid and Triethylamine in Toluene p2 Add Yamaguchi Reagent p1->p2 p4 Slow Addition of Activated Mixture via Syringe Pump p2->p4 p3 Prepare Refluxing DMAP Solution in Toluene p3->p4 p5 Continue Reflux p4->p5 p6 Quench and Extract p5->p6 p7 Purify by Chromatography p6->p7

Caption: Experimental workflow for Yamaguchi macrolactonization.

General Protocol for Ring-Closing Metathesis (RCM)

This protocol outlines a general procedure for macrocyclization using a Grubbs-type catalyst.[9][10]

  • Preparation: In a flame-dried flask equipped with a reflux condenser, dissolve the diene precursor (1.0 eq.) in a dry, degassed solvent (e.g., dichloromethane or toluene) to achieve a concentration of 1-10 mM.

  • Inert Atmosphere: Bubble a stream of argon or nitrogen through the solution for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the RCM catalyst (e.g., Grubbs 2nd Generation catalyst, 1-10 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux (for toluene) or the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and add a catalyst scavenger, such as triphenylphosphine or ethyl vinyl ether, and stir for 1-2 hours to quench the catalyst.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to remove the ruthenium byproducts and any remaining starting material or oligomers.

Quantitative Data Summary

The success of a macrocyclization reaction is highly dependent on the specific substrate and reaction conditions. The following tables provide a summary of representative quantitative data from the literature to illustrate the impact of different parameters.

Table 1: Comparison of Macrolactonization Methods for a Model Substrate

MethodReagentConcentration (mM)Temperature (°C)Yield (%)Reference
Yamaguchi2,4,6-Trichlorobenzoyl chloride, DMAP18078[6]
Corey-Nicolaou2,2'-Dipyridyl disulfide, PPh₃18072[8]
Mukaiyama1-Methyl-2-chloropyridinium iodide56065[1]
Shiina2-Methyl-6-nitrobenzoic anhydride (MNBA)22585[16]

Table 2: Influence of Catalyst and Concentration in Ring-Closing Metathesis (RCM)

Substrate TypeCatalyst (mol%)Concentration (mM)SolventYield (%)Reference
Simple DieneGrubbs 1st Gen (5)10CH₂Cl₂65[10]
Simple DieneGrubbs 2nd Gen (2)10CH₂Cl₂88[10]
Sterically Hindered DieneHoveyda-Grubbs 2nd Gen (5)5Toluene75[15]
Drug Precursor DieneZhan 1B (10)20Toluene82[9]
Olive Oil-Derived EsterGrubbs 2nd Gen (5)1Ethyl Acetate90-94[17][18]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific substrate and reaction. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Synthesis of 13-Hydroxy-oxacyclohexadecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 13-Hydroxy-oxacyclohexadecan-2-one (also known as Cyclopentadecanolide or Exaltolide) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common precursor for the synthesis of this compound is 15-hydroxypentadecanoic acid or its corresponding methyl ester, methyl 15-hydroxypentadecanoate. Alternative, more sustainable routes have been explored using vegetable oils rich in 15-tetracosenic acid, which can be converted to the necessary ω-hydroxycarboxylic acid triglyceride intermediate.[1][2] Industrial synthesis may also start from compounds derived from cyclododecatriene, proceeding through ring expansion of cyclododecanone or depolymerization of polyesters of 15-hydroxypentadecanoic acid.[3][4]

Q2: What is the primary challenge in the synthesis of this compound?

The primary challenge in synthesizing large-ring macrolactones like this compound is the competitive intermolecular esterification, which leads to the formation of linear dimers and higher-order oligomers.[5] This side reaction reduces the yield of the desired monomeric macrolactone. Achieving high dilution is a classic strategy to favor intramolecular cyclization over intermolecular reactions, but this can be impractical for large-scale synthesis. Therefore, the choice of an appropriate catalyst and reaction conditions is crucial to promote the desired macrolactonization.

Q3: How can I minimize the formation of dimers and oligomers?

Minimizing the formation of dimers and oligomers is key to improving the yield of this compound. Here are some strategies:

  • High Dilution: Performing the reaction at very low concentrations of the starting material (ω-hydroxy acid) favors the intramolecular cyclization. However, this may not be practical for large-scale production.

  • Catalyst Selection: The choice of catalyst can significantly influence the outcome. Catalysts can template the molecule into a conformation that favors cyclization. Several catalytic systems have been shown to be effective.[5][6]

  • Reaction-Distillation: In some protocols, the continuous removal of the product (the macrolactone) and byproducts (e.g., methanol or water) from the reaction mixture can drive the equilibrium towards the formation of the desired monomeric lactone.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Inefficient macrolactonization. - Suboptimal catalyst or reaction conditions. - Formation of dimers and oligomers.- Optimize catalyst and reaction conditions (see table below for examples). - Employ high-dilution techniques if feasible. - Consider using a reaction-distillation setup to remove the product as it forms.[5][6]
Presence of Significant Amounts of Byproducts (Dimers/Oligomers) - High concentration of starting material. - Inappropriate catalyst that favors intermolecular reactions.- Reduce the concentration of the ω-hydroxy acid. - Screen different catalysts known to promote macrolactonization. - Purify the crude product using column chromatography.
Incomplete Reaction - Insufficient reaction time or temperature. - Catalyst deactivation.- Increase reaction time and/or temperature, monitoring for product degradation. - Ensure the catalyst is active and used in the correct amount.
Difficulty in Product Purification - Similar physical properties of the desired product and oligomeric byproducts.- Utilize column chromatography with a suitable solvent system (e.g., hexane/chloroform) for separation.[4] - Consider preparative HPLC for higher purity.

Quantitative Data on Reaction Conditions and Yields

The following table summarizes different catalytic systems and their reported yields for the synthesis of this compound.

Starting Material Catalyst Solvent/Conditions Yield (%) Reference
Methyl 15-hydroxypentadecanoateKF-La/γ-Al2O3Glycerine, 190°C, 2 mbar-[6]
ω-hydroxycarboxylic acid triglycerideCH3ONa/NaOHToluene, reflux63[2][7]
Methyl 15-hydroxypentadecanoateLipase B from Candida antarctica (CALB)Cyclohexane, 40°C88[4]
ω-hydroxyalkanoic acidDealuminated HY zeoliteToluene (concentrated)51
seco-acidHf(OTf)4Toluene, 100°C87

Experimental Protocols

Protocol 1: Enzymatic Macrolactonization using Immobilized Lipase B

This protocol is adapted from a high-yield enzymatic synthesis of Exaltolide.[4]

  • Enzyme Preparation: Suspend 50 mg of immobilized Lipase B from Candida antarctica (CALB) on acrylic resin in 40 mL of cyclohexane in a reaction vessel.

  • Pre-incubation: Place the vessel in a closed chamber containing a saturated solution of a salt hydrate (e.g., Na2HPO4·7H2O/2H2O) and keep it overnight under vigorous agitation to control the water activity.

  • Reaction Initiation: Add 11.0 mg (0.04 mmol) of methyl 15-hydroxypentadecanoate to the enzyme suspension.

  • Reaction Conditions: Stir the reaction mixture vigorously at 40°C for 2 hours.

  • Work-up and Purification:

    • Remove the enzyme by filtration.

    • Concentrate the filtrate under vacuum.

    • Purify the crude product by flash column chromatography using a hexane/chloroform (6:4) eluent to afford this compound.

Protocol 2: Base-Catalyzed Macrolactonization of ω-hydroxycarboxylic acid triglyceride

This protocol describes a method starting from a triglyceride precursor derived from vegetable oil.[7]

  • Reaction Setup: In a reaction vessel, dissolve the ω-hydroxycarboxylic acid triglyceride in toluene.

  • Catalyst Addition: Add a mixed catalyst of sodium methoxide (CH3ONa) and sodium hydroxide (NaOH).

  • Reaction Conditions: Heat the mixture to reflux and stir for the required reaction time.

  • Work-up and Purification:

    • After cooling, neutralize the reaction mixture.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • The crude product can be further purified by distillation or crystallization from ethanol to yield this compound.

Visualizations

Experimental Workflow for Enzymatic Synthesis

experimental_workflow start Start enzyme_prep Enzyme Preparation: Immobilized Lipase B in Cyclohexane start->enzyme_prep pre_incubation Pre-incubation: Overnight with salt hydrate for water activity control enzyme_prep->pre_incubation reaction Reaction: Add Methyl 15-hydroxypentadecanoate Stir at 40°C for 2h pre_incubation->reaction filtration Work-up: Filter to remove enzyme reaction->filtration concentration Concentrate filtrate under vacuum filtration->concentration purification Purification: Flash Column Chromatography concentration->purification end Pure this compound purification->end

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_byproducts Analyze crude product for byproducts (e.g., TLC, GC-MS) start->check_byproducts oligomers_present Significant oligomers detected? check_byproducts->oligomers_present incomplete_reaction Unreacted starting material present? oligomers_present->incomplete_reaction No optimize_dilution Action: Increase dilution or use slow addition of substrate oligomers_present->optimize_dilution Yes optimize_catalyst Action: Screen alternative catalysts incomplete_reaction->optimize_catalyst No optimize_conditions Action: Increase reaction time/temperature incomplete_reaction->optimize_conditions Yes end Improved Yield optimize_dilution->end optimize_catalyst->end check_catalyst_activity Action: Verify catalyst activity/loading optimize_conditions->check_catalyst_activity optimize_conditions->end check_catalyst_activity->end

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Optimization of Catalytic Conditions for Macrolactonization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of catalytic macrolactonization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of macrolactones.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing a macrolactonization reaction?

A1: The success of a macrolactonization reaction is highly dependent on several factors. The three most critical are:

  • High Dilution: To favor the intramolecular cyclization over intermolecular polymerization, reactions are typically run at very low concentrations (e.g., 0.005 M or lower). This is often achieved by the slow addition of the substrate to a large volume of solvent.[1]

  • Choice of Activating Agent/Catalyst: The selection of the appropriate coupling agent or catalyst is crucial and substrate-dependent. Classical methods like Yamaguchi, Shiina, and Corey-Nicolaou esterifications are widely used, each with its own advantages and limitations.[2][3] Newer methods employ Lewis acids, transition metals, or organocatalysts to address specific challenges.[2][4]

  • Substrate Conformation: The pre-organization of the linear precursor (seco-acid) in a conformation that facilitates ring closure can significantly impact the reaction efficiency. The presence of certain substituents can either favor or hinder the cyclization.[5]

Q2: How do I choose the right catalytic method for my specific substrate?

A2: The choice of method depends on the functional groups present in your substrate and its sensitivity to reaction conditions.

  • For base-sensitive substrates, particularly those with α,β-unsaturation prone to isomerization, base-free conditions or methods that do not require a strong base are preferable.[2][6][7]

  • For thermally sensitive substrates, milder, room-temperature protocols should be considered.[2]

  • For complex molecules with multiple hydroxyl groups, methods that offer high chemoselectivity are necessary to avoid protecting group manipulations.[1][5]

  • Classical methods like the Yamaguchi esterification are robust but can require harsh conditions and stoichiometric activating agents.[2][8] Modern catalytic methods often offer milder conditions and better atom economy.[4][9][10]

Q3: What is the "high dilution principle" and why is it important?

A3: The high dilution principle is a technique used to promote intramolecular reactions, such as macrolactonization, over competing intermolecular reactions that lead to dimers, trimers, and other oligomers.[1] By maintaining a very low concentration of the reactive seco-acid, the probability of one end of a molecule reacting with another molecule is significantly reduced, while the probability of the two ends of the same molecule reacting to form the desired macrolactone is favored. This is typically achieved by the slow addition of the substrate solution to a large volume of solvent using a syringe pump.[1]

Q4: Are there alternatives to the high dilution technique?

A4: While high dilution is the most common strategy, some modern protocols can be performed at higher concentrations.[11] Additionally, template-driven methods, where a template molecule holds the reactive ends of the substrate in close proximity, can facilitate cyclization without the need for large solvent volumes.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your macrolactonization experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Macrolactone 1. Ineffective activation of the carboxylic acid.[2][8]2. Unfavorable conformation of the seco-acid.[5]3. Steric hindrance around the reaction centers.4. Catalyst incompatibility or deactivation.1. Screen different activating agents (e.g., Yamaguchi, Shiina, Mukaiyama reagents).[2][3]2. Consider modifying the substrate to introduce conformational constraints that favor cyclization.3. Use a less sterically demanding catalyst or activating agent.4. Ensure reagents are pure and the reaction is performed under an inert atmosphere if required.[12]
Formation of Dimers and Oligomers 1. Concentration of the seco-acid is too high.[1]2. Rate of addition of the substrate is too fast.1. Decrease the concentration of the substrate (typically ≤ 0.005 M).[1]2. Use a syringe pump for very slow addition of the substrate over several hours.[1]
Isomerization of Double Bonds 1. The substrate is sensitive to the basic conditions of the reaction (e.g., use of DMAP in Yamaguchi macrolactonization).[2][6]1. Employ a base-free macrolactonization protocol.[2][6]2. Use a milder, non-nucleophilic base.3. Consider an acid-catalyzed method.[13]
Epimerization or Racemization at Chiral Centers 1. The reaction conditions are too harsh (e.g., high temperature).2. The chosen catalyst or reagents promote racemization.1. Screen for milder reaction conditions (e.g., lower temperature). Several modern methods operate at room temperature.[2]2. Select a method known to preserve stereochemical integrity, such as certain ynamide-mediated protocols.[13][14]
Difficulty in Synthesizing Medium-Sized Rings (8-11 members) 1. High ring strain (enthalpic factor) and unfavorable entropy for ring closure.[1][5]1. This is an inherently challenging problem. Some modern catalytic systems have shown improved success for these ring sizes.[2]2. Lewis acid catalysis, such as with Sc(OTf)₃, has been reported to be effective for medium rings.[1]

Data Presentation: Comparison of Common Macrolactonization Methods

MethodActivating/Coupling AgentCatalyst/PromoterTypical ConditionsRing Size (members)Yield Range (%)Key Features & Limitations
Yamaguchi [2][8]2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric)Toluene, reflux12-16+60-90Widely applicable but requires high temperatures and a strong base, which can cause side reactions.
Shiina [2][15]2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP (catalytic) or Lewis Acid (e.g., Sc(OTf)₃)CH₂Cl₂, rt to reflux7-19+70-95Milder conditions than Yamaguchi; can be performed under acidic or basic catalysis.
Corey-Nicolaou [2][16]2,2'-Dipyridyl disulfide / PPh₃None (thermal) or Ag⁺ saltsXylene, reflux7-16+50-85Forms a thioester intermediate; silver salts can accelerate the reaction at lower temperatures.[16]
Steglich-Keck-Boden [2]DCC or EDCDMAP (catalytic)CH₂Cl₂, 0 °C to rt12-1640-80Mild conditions, but removal of urea byproduct can be difficult.
Ynamide-Mediated [13][14]Ynamidep-Toluenesulfonic acid (PTSA)Toluene, 80 °CMedium to large70-92Avoids racemization and E/Z isomerization of unsaturated substrates.[13][14]
Ru-MACHO Catalyzed [2]None (Dehydrogenative coupling)Ru-MACHO / Cs₂CO₃Toluene, high temp.11-2160-85Green chemistry approach, produces only H₂ as a byproduct.[2]

Experimental Protocols

Protocol 1: General Procedure for Shiina Macrolactonization (Basic Conditions)
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equiv.) and 4-(dimethylamino)pyridine (DMAP) (2.0 equiv.) in a suitable anhydrous solvent (e.g., toluene or CH₂Cl₂) to a reaction flask.

  • Substrate Addition: Prepare a solution of the seco-acid (1.0 equiv.) in the same anhydrous solvent. Using a syringe pump, add the seco-acid solution to the reaction mixture over a period of 4-12 hours at room temperature. The final concentration of the seco-acid should be kept low (e.g., 0.005 M).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 12-24 hours after the addition is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired macrolactone.

Protocol 2: General Procedure for Yamaguchi Macrolactonization
  • Activation: Under an inert atmosphere, dissolve the seco-acid (1.0 equiv.) in a large volume of anhydrous toluene. Add triethylamine (Et₃N) (1.1 equiv.) and stir the solution at room temperature. Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv.) and stir for 1-2 hours to form the mixed anhydride.

  • Cyclization: In a separate flask, prepare a solution of 4-(dimethylamino)pyridine (DMAP) (3.0-5.0 equiv.) in a large volume of anhydrous toluene, and heat to reflux.

  • Slow Addition: Using a syringe pump, add the previously prepared mixed anhydride solution to the refluxing DMAP solution over 6-12 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove triethylamine hydrochloride. Wash the filtrate with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography to yield the pure macrolactone.

Visualizations

Workflow for Macrolactonization Optimization

G cluster_prep Preparation cluster_screening Condition Screening cluster_analysis Analysis & Troubleshooting cluster_result Outcome start Define Substrate (Seco-Acid) lit_review Literature Review for Similar Structures start->lit_review select_method Select Initial Method (e.g., Yamaguchi, Shiina) lit_review->select_method conc_study Optimize Concentration (High Dilution) select_method->conc_study temp_study Optimize Temperature conc_study->temp_study catalyst_study Screen Catalysts/ Reagents temp_study->catalyst_study analysis Analyze Results (Yield, Byproducts) catalyst_study->analysis troubleshoot Troubleshoot Issues (See Guide) analysis->troubleshoot Low Yield or Side Reactions optimized Optimized Protocol analysis->optimized Success troubleshoot->select_method troubleshoot->conc_study Re-optimize fail Redesign Strategy troubleshoot->fail Persistent Failure

Caption: General workflow for the optimization of macrolactonization conditions.

Troubleshooting Decision Tree

G start Reaction Outcome? low_yield Low Yield start->low_yield Low Yield oligomers Oligomers Detected start->oligomers Oligomers isomerization Isomerization/ Epimerization start->isomerization Side Reactions success Success start->success High Yield action_reagent Screen Different Activating Agents/ Catalysts low_yield->action_reagent action_conc Decrease Concentration & Slow Addition Rate oligomers->action_conc action_conditions Use Milder Conditions (Temp, Base-Free) isomerization->action_conditions action_conc->start Re-run action_reagent->start Re-run action_conditions->start Re-run

Caption: Decision tree for troubleshooting common macrolactonization issues.

References

Overcoming side reactions in Exaltolide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Exaltolide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the synthesis of this valuable macrocyclic musk.

Frequently Asked Questions (FAQs)

Q1: My macrolactonization reaction is resulting in a low yield of Exaltolide and a significant amount of a white, insoluble precipitate. What is happening and how can I fix it?

A1: The formation of a white precipitate is a strong indication of intermolecular polymerization, which is the most common side reaction in macrolactonization.[1] This occurs when molecules of the hydroxy acid precursor react with each other to form linear polyesters instead of cyclizing individually to form the desired macrolactone. To favor the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization), the high dilution principle is the most effective strategy.[2]

Troubleshooting Steps:

  • Increase Solvent Volume: Drastically increase the volume of the solvent to reduce the concentration of the hydroxy acid. Typical concentrations for successful macrolactonization are in the range of 0.001 to 0.05 M.

  • Slow Addition: Instead of adding the hydroxy acid all at once, use a syringe pump to add it slowly over a period of several hours to the reaction mixture. This maintains a very low concentration of the reactive species at any given time, further promoting intramolecular cyclization.[1][2]

Q2: I am using the Yamaguchi macrolactonization protocol, but my yields are still low despite using high dilution. What other parameters can I optimize?

A2: While high dilution is crucial, other factors in the Yamaguchi protocol can significantly impact the yield and purity of Exaltolide.[3]

Optimization Parameters:

  • Reagent Purity: Ensure that all reagents, especially the 2,4,6-trichlorobenzoyl chloride (TCBC) and 4-dimethylaminopyridine (DMAP), are of high purity and free from moisture.

  • Base Selection and Stoichiometry: Triethylamine (Et3N) is commonly used as the base. Ensure the correct stoichiometry is used to neutralize the generated HCl without causing side reactions. An excess of base can sometimes promote undesired reactions.

  • Reaction Temperature: The formation of the mixed anhydride with TCBC is typically done at room temperature, while the final cyclization is often performed at elevated temperatures. Optimizing these temperatures can improve the yield.

  • Solvent Choice: Toluene is a common solvent for Yamaguchi macrolactonization, but other non-polar solvents can be explored. Ensure the solvent is rigorously dried before use.

Q3: Are there alternative methods to the Yamaguchi macrolactonization that might be less prone to polymerization?

A3: Yes, several other macrolactonization methods have been developed, each with its own advantages. The Shiina macrolactonization , which uses 2-methyl-6-nitrobenzoic anhydride (MNBA), is a powerful alternative that is often successful when the Yamaguchi method fails.[4] Additionally, methods developed by Corey-Nicolaou and Steglich-Keck-Boden are also widely used.[5]

For a different synthetic approach, Ring-Closing Metathesis (RCM) of a diene precursor can be a very effective way to form the macrocycle.[6][7] This method is often less sensitive to concentration effects than traditional lactonizations. Another alternative is the Baeyer-Villiger oxidation of cyclopentadecanone, which can provide a direct route to Exaltolide.[8][9]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or no yield of Exaltolide Incomplete reaction; Decomposition of starting material or product; Suboptimal reaction conditions.Confirm the purity of starting materials. Optimize reaction time and temperature. Consider a different macrolactonization method (e.g., Shiina, RCM).
Formation of a waxy or oily residue instead of crystalline Exaltolide Presence of oligomers and dimers.Improve high-dilution conditions (lower concentration, slower addition). Purify the crude product by column chromatography or distillation.
Inconsistent yields between batches Variations in reagent quality, solvent purity, or reaction setup.Use reagents from the same batch. Ensure solvents are freshly and consistently dried. Standardize the reaction setup, including stirring speed and addition rate.
Formation of desallyl side products (in RCM) Isomerization of the allyl group.Use a catalyst less prone to isomerization. Add a suppressor agent like 1,4-benzoquinone. Optimize the reaction temperature.
Epimerization or other stereochemical changes Harsh reaction conditions (e.g., strong base, high temperature).Use milder bases or acid catalysts. Explore enzymatic or chemoenzymatic methods which often offer high stereoselectivity.[10]

Experimental Protocols

Yamaguchi Macrolactonization of 15-Hydroxypentadecanoic Acid

This protocol is a representative procedure and may require optimization for your specific setup.

Materials:

  • 15-Hydroxypentadecanoic acid

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

Procedure:

  • Preparation of the Acid Chloride: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 15-hydroxypentadecanoic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene (to achieve a concentration of ~0.1 M for this step). Cool the solution to 0°C. Add a solution of TCBC (1.1 equivalents) in anhydrous toluene dropwise over 30 minutes. Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • High-Dilution Cyclization: In a separate, large, flame-dried flask equipped with a reflux condenser and a mechanical stirrer, add a solution of DMAP (4 equivalents) in a large volume of anhydrous toluene (to achieve a final concentration of the hydroxy acid of ~0.005 M). Heat the toluene/DMAP solution to reflux.

  • Using a syringe pump, add the mixed anhydride solution prepared in step 1 to the refluxing toluene/DMAP solution over a period of 8-12 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove triethylamine hydrochloride. Wash the filtrate successively with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Exaltolide.

Troubleshooting Notes:

  • If polymerization is observed: Increase the volume of toluene in the cyclization step to further dilute the reaction. Decrease the addition rate from the syringe pump.

  • If the reaction is sluggish: Ensure all reagents are anhydrous. A catalytic amount of DMAP is often cited, but for challenging macrolactonizations, a stoichiometric amount can be beneficial.

Data Presentation

Table 1: Comparison of Macrolactonization Methods for Large Rings

MethodActivating AgentTypical ConditionsReported Yield RangeCommon Side Products
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC)Et3N, DMAP, Toluene, reflux[11]60-90%Dimers, Oligomers
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP or PPY, CH2Cl2, rt to reflux[4]70-95%Dimers, Oligomers
Corey-Nicolaou 2,2'-Dipyridyl disulfide / PPh3Xylene, reflux50-85%Dimers, Oligomers
Steglich DCC or EDC, DMAPCH2Cl2 or THF, 0°C to rt40-75%N-acylurea byproduct, Dimers, Oligomers

Visualizations

Reaction Scheme: Yamaguchi Macrolactonization

Yamaguchi_Macrolactonization cluster_activation Step 1: Mixed Anhydride Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_side_reaction Side Reaction 15-Hydroxypentadecanoic_Acid 15-Hydroxypentadecanoic Acid Mixed_Anhydride Mixed Anhydride Intermediate 15-Hydroxypentadecanoic_Acid->Mixed_Anhydride Et3N, Toluene TCBC 2,4,6-Trichlorobenzoyl chloride (TCBC) TCBC->Mixed_Anhydride Exaltolide Exaltolide Mixed_Anhydride->Exaltolide High Dilution, Toluene, Reflux Polymer Oligomers/Polymers Mixed_Anhydride->Polymer High Concentration DMAP DMAP (Catalyst) DMAP->Exaltolide

Caption: Yamaguchi macrolactonization pathway for Exaltolide synthesis.

Logical Workflow: Troubleshooting Low Yield in Macrolactonization

Troubleshooting_Workflow Start Low Yield of Exaltolide Check_Precipitate Is a white precipitate observed? Start->Check_Precipitate High_Dilution Implement/Improve High Dilution: - Increase solvent volume - Use syringe pump for slow addition Check_Precipitate->High_Dilution Yes Check_Purity Check Purity of Reagents & Solvents (Anhydrous conditions are critical) Check_Precipitate->Check_Purity No High_Dilution->Check_Purity End Improved Yield High_Dilution->End Optimize_Conditions Optimize Reaction Conditions: - Temperature - Base stoichiometry - Reaction time Check_Purity->Optimize_Conditions Alternative_Method Consider Alternative Methods: - Shiina Macrolactonization - Ring-Closing Metathesis (RCM) - Baeyer-Villiger Oxidation Optimize_Conditions->Alternative_Method Optimize_Conditions->End Alternative_Method->End

Caption: A logical workflow for troubleshooting low yields in Exaltolide synthesis.

References

Technical Support Center: Purification of Crude ω-Pentadecalactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude ω-Pentadecalactone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude ω-Pentadecalactone using common laboratory techniques.

Vacuum Distillation

Issue 1: Product not distilling at the expected temperature.

  • Question: My ω-Pentadecalactone is not distilling over, even though the temperature is at its reported boiling point under vacuum. What could be the problem?

  • Answer:

    • Inadequate Vacuum: The most common issue is an insufficient vacuum. Check all connections for leaks. Ensure your vacuum pump is operating correctly and the pressure is at the desired level (e.g., 2 mmHg).[1]

    • Thermometer Placement: The thermometer bulb must be positioned correctly, just below the sidearm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.

    • Bumping: The crude material may be bumping, preventing a steady boil. Ensure you are using a stir bar or boiling chips.

    • High Concentration of Non-Volatile Impurities: A large amount of non-volatile impurities can elevate the boiling point of the mixture.

Issue 2: Product solidifies in the condenser.

  • Question: The distilled ω-Pentadecalactone is solidifying in the condenser and blocking the apparatus. How can I prevent this?

  • Answer:

    • Increase Condenser Temperature: ω-Pentadecalactone has a melting point of 34-38 °C.[1] If your condenser water is too cold, the product will solidify. Use warmer water in the condenser or consider using an air condenser.

    • Heat Tracing: For larger scale distillations, wrapping the condenser and collection arm with heating tape can prevent solidification.

Recrystallization

Issue 1: Oiling out instead of crystallization.

  • Question: When I cool my saturated solution of ω-Pentadecalactone, it forms an oil instead of crystals. What should I do?

  • Answer:

    • Solvent Choice: The chosen solvent may be too nonpolar, or the boiling point of the solvent may be higher than the melting point of the product. Try a slightly more polar solvent or a solvent mixture.

    • Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.

    • Seeding: Add a small crystal of pure ω-Pentadecalactone to the cooled solution to induce crystallization.

Issue 2: Poor recovery of purified product.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

  • Answer:

    • Solvent Volume: Using too much solvent to dissolve the crude material is a common cause of low recovery. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

    • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Column Chromatography

Issue 1: Poor separation of ω-Pentadecalactone from impurities.

  • Question: I am not getting good separation between my product and impurities on the silica gel column. What can I do?

  • Answer:

    • Solvent System: The polarity of your eluent may not be optimal. Use thin-layer chromatography (TLC) to test different solvent systems and find one that gives good separation (Rf value of ~0.3-0.4 for ω-Pentadecalactone).

    • Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

    • Loading: The initial band of crude material should be as narrow as possible. Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the column.

Issue 2: Product is eluting too quickly or too slowly.

  • Question: My ω-Pentadecalactone is either coming off the column immediately with the solvent front or is stuck on the column. How do I adjust the elution?

  • Answer:

    • Eluting Too Quickly: Your solvent system is too polar. Decrease the proportion of the polar solvent in your eluent mixture.

    • Eluting Too Slowly: Your solvent system is not polar enough. Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent. This can be done in a stepwise or gradient fashion.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude ω-Pentadecalactone?

A1: The impurities will depend on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as cyclopentadecanone from a Baeyer-Villiger oxidation or 15-hydroxypentadecanoic acid from a macrolactonization reaction.

  • Oligomers: Linear or cyclic polyesters formed from the intermolecular reaction of 15-hydroxypentadecanoic acid.

  • Solvents and Catalysts: Residual solvents and catalysts from the reaction.

Q2: Which purification technique is best for crude ω-Pentadecalactone?

A2: The best technique depends on the nature and quantity of the impurities.

  • Vacuum distillation is effective for separating volatile impurities from the higher-boiling ω-Pentadecalactone.

  • Recrystallization is a good method for removing small amounts of impurities if a suitable solvent system can be found.

  • Column chromatography is very effective for separating compounds with different polarities, such as removing more polar starting materials or less polar byproducts.

Q3: How can I assess the purity of my ω-Pentadecalactone?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the purity and identifying any volatile impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.

  • Melting Point: A sharp melting point range close to the literature value (34-38 °C) is a good indicator of purity.[1]

Data Presentation

Purification TechniquePurity Achieved (Typical)Yield (Typical)AdvantagesDisadvantages
Vacuum Distillation >98%70-90%Good for large scale; effective for removing non-volatile impurities.Requires specialized equipment; potential for thermal degradation if not controlled.
Recrystallization >99%50-80%Simple setup; can yield very pure product.Can be time-consuming to find the right solvent; potential for significant product loss.
Column Chromatography >99%60-95%Excellent separation capabilities; adaptable to a wide range of impurities.Can be labor-intensive and require large volumes of solvent.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude ω-Pentadecalactone
  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude ω-Pentadecalactone and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Begin stirring and slowly apply vacuum to the system. The pressure should be reduced to approximately 2 mmHg.[1]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at the appropriate temperature for ω-Pentadecalactone under the applied vacuum (the boiling point at 2 mmHg is approximately 137 °C).[1]

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Recrystallization of ω-Pentadecalactone
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude ω-Pentadecalactone in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude ω-Pentadecalactone in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 3: Column Chromatography of Crude ω-Pentadecalactone
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal system will give an Rf value of approximately 0.3-0.4 for ω-Pentadecalactone.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude ω-Pentadecalactone in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified ω-Pentadecalactone.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude ω-Pentadecalactone Distillation Vacuum Distillation Crude->Distillation High boiling impurities Recrystallization Recrystallization Crude->Recrystallization Minor impurities Chromatography Column Chromatography Crude->Chromatography Polar/Non-polar impurities Pure Pure ω-Pentadecalactone Distillation->Pure Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for crude ω-Pentadecalactone.

Troubleshooting_Distillation cluster_0 Problem: No Distillation cluster_1 Problem: Solidification No_Distillate Product not distilling Check_Vacuum Check for leaks Verify pump function No_Distillate->Check_Vacuum Check_Temp Verify thermometer placement No_Distillate->Check_Temp Check_Bumping Ensure adequate stirring No_Distillate->Check_Bumping Solidification Product solidifies in condenser Warm_Condenser Use warmer condenser water or air condenser Solidification->Warm_Condenser Heat_Trace Apply heating tape to condenser Solidification->Heat_Trace

Caption: Troubleshooting common issues in vacuum distillation.

Troubleshooting_Recrystallization cluster_0 Problem: Oiling Out cluster_1 Problem: Low Yield Oiling_Out Product oils out Change_Solvent Try a more polar solvent or mixture Oiling_Out->Change_Solvent Slow_Cooling Cool slowly to room temperature first Oiling_Out->Slow_Cooling Induce_Crystals Scratch flask or add seed crystal Oiling_Out->Induce_Crystals Low_Yield Poor product recovery Minimize_Solvent Use minimum hot solvent for dissolution Low_Yield->Minimize_Solvent Thorough_Cooling Cool completely in an ice bath Low_Yield->Thorough_Cooling Cold_Wash Wash crystals with ice-cold solvent Low_Yield->Cold_Wash

Caption: Troubleshooting common issues in recrystallization.

References

Cyclopentadecanolide Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of Cyclopentadecanolide. The information is presented in a question-and-answer format to directly tackle specific experimental issues.

Crystallization Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the crystallization of Cyclopentadecanolide.

Issue 1: Cyclopentadecanolide is "oiling out" and not forming crystals.

Q: My Cyclopentadecanolide is separating as an oil instead of forming solid crystals. What is causing this and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common issue with compounds that have a low melting point, like Cyclopentadecanolide (melting point: 32-38°C), especially when the solution is highly concentrated or cooled too quickly. Impurities can also lower the melting point of the mixture, increasing the likelihood of oiling out.

Troubleshooting Steps:

Solution Detailed Methodology Expected Outcome
1. Increase Solvent Volume Add a small amount of the primary solvent (e.g., ethanol or ethyl acetate) to the oiled-out mixture and gently heat until the oil dissolves completely.The increased solvent volume will lower the concentration of Cyclopentadecanolide, reducing the supersaturation level and allowing for slower, more controlled crystal growth upon cooling.
2. Slow Down the Cooling Rate After dissolving the compound at an elevated temperature, allow the solution to cool to room temperature slowly. You can insulate the flask with glass wool or place it in a large beaker of warm water to slow down heat loss. Avoid placing the flask directly in an ice bath.A slower cooling rate provides more time for nucleation and ordered crystal lattice formation, preventing the rapid precipitation of an amorphous oil.
3. Use a Co-solvent System If using a single solvent, consider adding a miscible "anti-solvent" in which Cyclopentadecanolide is less soluble (e.g., hexane if the primary solvent is ethanol). Dissolve the Cyclopentadecanolide in a minimal amount of the good solvent (ethanol) at an elevated temperature. Then, slowly add the anti-solvent (hexane) dropwise until the solution becomes slightly turbid. Reheat gently to clarify the solution and then cool slowly.The co-solvent system modifies the solubility of Cyclopentadecanolide, allowing for crystallization to occur at a higher temperature, thereby avoiding the oily phase.
4. Seeding If you have a few crystals of pure Cyclopentadecanolide, add a single, small seed crystal to the supersaturated solution as it cools.The seed crystal provides a template for crystal growth, encouraging the formation of an ordered crystalline structure instead of an oil.

Logical Workflow for Troubleshooting Oiling Out:

Oiling_Out_Troubleshooting start Oiling Out Observed increase_solvent Increase Solvent Volume & Reheat start->increase_solvent slow_cooling Slow Down Cooling Rate increase_solvent->slow_cooling end_fail Issue Persists increase_solvent->end_fail cosolvent Use a Co-solvent System slow_cooling->cosolvent slow_cooling->end_fail seeding Introduce a Seed Crystal cosolvent->seeding cosolvent->end_fail end_success Crystals Formed seeding->end_success seeding->end_fail

A step-by-step approach to resolving oiling out issues.
Issue 2: Poor or no crystal yield.

Q: I am getting a very low yield of Cyclopentadecanolide crystals, or no crystals are forming at all. What are the possible reasons and solutions?

A: Low or no crystal yield can be due to several factors, including using too much solvent, incomplete precipitation, or the presence of impurities that inhibit crystallization.

Troubleshooting Steps:

Solution Detailed Methodology Expected Outcome
1. Reduce Solvent Volume If no crystals form upon cooling, it is likely that the solution is not sufficiently supersaturated. Gently heat the solution to evaporate some of the solvent. Continue to evaporate until you observe slight turbidity at the boiling point, then add a small amount of fresh solvent to redissolve the solid and cool slowly.Concentrating the solution will increase the supersaturation, which is the driving force for crystallization.
2. Induce Crystallization If the solution is clear and supersaturated but no crystals have formed, try to induce nucleation. Scratch the inside of the flask with a glass rod just below the surface of the solution. Alternatively, add a seed crystal.Mechanical agitation or providing a nucleation site can overcome the energy barrier for crystal formation.
3. Optimize the Anti-solvent Ratio When using a co-solvent system, the ratio of the "good" solvent to the "anti-solvent" is critical. If the yield is low, it may be because too much of the "good" solvent is present. After crystallization, try adding more anti-solvent to the mother liquor to see if more product precipitates. For future experiments, adjust the initial solvent ratio.A higher proportion of the anti-solvent will decrease the solubility of Cyclopentadecanolide in the mixture, leading to a higher yield.
4. Check for Impurities Impurities can sometimes inhibit crystallization by interfering with the formation of the crystal lattice. If possible, analyze the purity of your starting material. Consider a pre-purification step such as column chromatography if significant impurities are present.Removing impurities will improve the chances of successful crystallization and likely improve the quality of the crystals.
Issue 3: Formation of very small or needle-like crystals.

Q: The Cyclopentadecanolide crystals I'm obtaining are very small or have a needle-like morphology, making them difficult to filter and dry. How can I grow larger, more well-defined crystals?

A: The formation of small or acicular (needle-like) crystals is often a result of rapid nucleation and crystal growth. To obtain larger, more equant crystals, the rate of crystallization needs to be controlled.

Troubleshooting Steps:

Solution Detailed Methodology Expected Outcome
1. Decrease the Rate of Cooling As with preventing oiling out, a very slow cooling rate is crucial for growing larger crystals. A slower temperature drop reduces the level of supersaturation, allowing existing crystals to grow larger rather than forming many new small nuclei.Fewer nucleation events and a slower growth rate will result in larger, more well-formed crystals.
2. Reduce Supersaturation Start with a slightly more dilute solution (i.e., use a bit more solvent than the minimum required for dissolution at high temperature). This will lower the initial supersaturation upon cooling.A lower degree of supersaturation will favor the growth of existing crystals over the formation of new nuclei, leading to a larger average crystal size.
3. Use a Solvent System that Promotes Slower Growth Experiment with different solvent systems. Sometimes, a solvent in which the compound is slightly less soluble at higher temperatures can promote slower, more controlled crystal growth. For Cyclopentadecanolide, consider a mixture of ethanol and a small amount of water, or ethyl acetate with a small amount of hexane.The choice of solvent can influence the crystal habit. A solvent system that allows for a gradual decrease in solubility upon cooling is ideal for growing larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing Cyclopentadecanolide?

A1: Ethanol and ethyl acetate are commonly used and effective solvents for the crystallization of Cyclopentadecanolide. It is soluble in these solvents when hot and less soluble when cold, which is the ideal characteristic for a crystallization solvent. For fine-tuning, a co-solvent system, such as ethanol/hexane or ethyl acetate/hexane, can be employed to optimize yield and crystal quality.

Q2: How does temperature affect the solubility of Cyclopentadecanolide?

Estimated Solubility of Cyclopentadecanolide in Common Solvents:

SolventSolubility at 20°C (g/100mL)Solubility at 50°C (g/100mL)
EthanolModerately SolubleHighly Soluble
Ethyl AcetateSlightly SolubleModerately Soluble
HexaneSparingly SolubleSlightly Soluble
WaterInsolubleInsoluble
Note: This table provides qualitative estimates. Actual solubilities should be determined experimentally for precise process control.

Q3: What are some common impurities I might encounter, and how do they affect crystallization?

A3: Common impurities in commercially available or synthetically produced Cyclopentadecanolide can include unreacted starting materials, by-products from the synthesis (e.g., other macrocyclic compounds or oligomers), and residual solvents. These impurities can:

  • Lower the melting point , increasing the risk of oiling out.

  • Inhibit crystal nucleation and growth , leading to poor yields or failure to crystallize.

  • Alter the crystal habit , resulting in undesirable crystal shapes.

  • Become incorporated into the crystal lattice , reducing the purity of the final product.

If you suspect impurities are affecting your crystallization, it is advisable to purify the crude product using a technique like column chromatography before attempting crystallization.

Experimental Protocols

Key Experiment: Cooling Crystallization of Cyclopentadecanolide from Ethanol

This protocol describes a standard method for the purification of Cyclopentadecanolide by cooling crystallization.

Materials:

  • Crude Cyclopentadecanolide

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Glass funnel and filter paper or Büchner funnel and vacuum flask

  • Ice bath

Methodology:

  • Dissolution: Place the crude Cyclopentadecanolide (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and gently heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add more ethanol dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed as the solution cools. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., room temperature to 30°C) until a constant weight is achieved.

Experimental Workflow Diagram:

Crystallization_Workflow start Start with Crude Cyclopentadecanolide dissolve Dissolve in Hot Ethanol start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol filter->wash dry Dry Crystals wash->dry end_product Pure Cyclopentadecanolide Crystals dry->end_product

A standard workflow for the cooling crystallization of Cyclopentadecanolide.

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals encountering challenges with the HPLC analysis of macrocyclic lactones. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to peak tailing, ensuring the accuracy and reproducibility of your chromatographic results.

Troubleshooting Guide: A-Z of Peak Tailing in Macrocyclic Lactone Analysis

This guide provides a systematic approach to diagnosing and resolving common causes of peak tailing in the HPLC analysis of macrocyclic lactones such as ivermectin, doramectin, and moxidectin.

Question: My chromatogram for a macrocyclic lactone, like ivermectin, shows significant peak tailing. What are the primary causes and how can I fix this?

Answer: Peak tailing in the analysis of macrocyclic lactones is a common issue that can compromise resolution and the accuracy of quantification.[1][2] The primary causes often revolve around secondary interactions between the analyte and the stationary phase, as well as issues with the mobile phase and the overall HPLC system. A logical, step-by-step approach to troubleshooting is crucial for identifying and resolving the root cause.[1]

Here is a comprehensive troubleshooting workflow to guide you:

G cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 System & Column Issues cluster_3 Method Optimization cluster_4 Resolution start Peak Tailing Observed for Macrocyclic Lactone q1 Tailing on All Peaks? start->q1 q2 Tailing on Specific Macrocyclic Lactone Peaks? q1->q2 No sol1 Check for Extra-Column Dead Volume (tubing, fittings). Inspect for Column Void/Contamination. q1->sol1 Yes sol2 Optimize Mobile Phase pH. Adjust Buffer Concentration. Evaluate Sample Solvent. q2->sol2 end Symmetrical Peak Achieved sol1->end sol3 Consider Alternative Column Chemistry (e.g., end-capped, phenyl-hydride). sol2->sol3 sol3->end

A logical workflow for troubleshooting peak tailing in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for basic macrocyclic lactones?

A1: The most frequent cause of peak tailing for basic compounds, including some macrocyclic lactones, is secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[2][3] At a mid-range pH, these silanol groups can be ionized and interact with the basic functional groups of the analyte, leading to a secondary retention mechanism that causes the peak to tail.[2][3]

Below is a diagram illustrating this interaction:

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silanol_Group Si-OH (Residual Silanol) C18_Chain Si-(CH2)17-CH3 Macrocyclic_Lactone Macrocyclic Lactone (with basic moiety) Macrocyclic_Lactone->Silanol_Group Secondary Interaction (Causes Tailing) Macrocyclic_Lactone->C18_Chain Primary Hydrophobic Interaction (Desired Retention)

References

How to improve the stability of 13-Hydroxy-oxacyclohexadecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 13-Hydroxy-oxacyclohexadecan-2-one?

As a macrocyclic lactone, the primary stability concern for this compound is its susceptibility to hydrolysis. The ester linkage within the lactone ring can be cleaved by acids or bases, leading to the formation of the corresponding linear hydroxy carboxylic acid. Other potential degradation pathways may include oxidation of the hydroxyl group and thermal decomposition at elevated temperatures.

Q2: How does pH affect the stability of this compound?

The stability of lactones is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond. Generally, neutral or slightly acidic conditions are preferred to minimize hydrolysis. The rate of hydrolysis is typically accelerated at pH values below 3 and above 8.

Q3: What are the likely degradation products of this compound?

The primary degradation product resulting from hydrolysis would be 13,15-dihydroxy-pentadecanoic acid. Further degradation could occur through oxidation of the hydroxyl groups or other secondary reactions depending on the storage and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound purity over time in solution. Hydrolysis of the lactone ring. - Maintain solutions at a neutral or slightly acidic pH (pH 4-6).- Use aprotic solvents where appropriate.- Store solutions at low temperatures (2-8 °C or frozen).- Prepare fresh solutions before use.
Inconsistent results in biological assays. Degradation of the compound in the assay medium. - Assess the pH of the assay medium and buffer if necessary.- Reduce incubation times where possible.- Run control experiments to determine the rate of degradation under assay conditions.
Appearance of unknown peaks in chromatographic analysis. Formation of degradation products. - Characterize the unknown peaks using techniques like LC-MS to identify potential degradation products.- Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 1.2 million lux hours) for one week.[1]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze all samples by a suitable chromatographic method (e.g., RP-HPLC with UV or MS detection) to separate the parent compound from any degradation products.

Protocol: Stability-Indicating RP-HPLC Method Development

1. Column and Mobile Phase Selection:

  • Column: A C18 column is a common starting point for the separation of moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its degradation products.

2. Method Optimization:

  • Inject samples from the forced degradation study to evaluate the separation of the degradation products from the parent peak.

  • Adjust the mobile phase composition, gradient slope, and flow rate to optimize the resolution between all peaks.

  • The detection wavelength should be selected based on the UV spectrum of the parent compound to ensure sensitivity for both the parent and its degradants.[1]

3. Method Validation:

  • Validate the developed method according to ICH guidelines (Q2) for parameters such as specificity, linearity, accuracy, precision, and robustness.[1]

Data Presentation

While specific quantitative data for this compound is unavailable, the following table presents stability data for other macrocyclic lactones to provide a general reference.

Compound Condition Time % Degradation Reference
Ivermectin65°C in milk30 minNot significant[2]
Moxidectin65°C in milk30 minNot significant[2]
Eprinomectin65°C in milk30 minNot significant[2]

Note: The thermal stability of these macrocyclic lactones in a milk matrix was high, with minimal degradation observed.

Visualizations

Degradation_Pathway This compound This compound Hydroxy_acid 13,15-dihydroxy-pentadecanoic acid This compound->Hydroxy_acid Hydrolysis (H⁺ or OH⁻)

Caption: Hypothetical hydrolytic degradation of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Acid HPLC_Method Stability-Indicating HPLC Method Acid->HPLC_Method Base Base Base->HPLC_Method Oxidation Oxidation Oxidation->HPLC_Method Heat Heat Heat->HPLC_Method Light Light Light->HPLC_Method Characterization Characterize Degradants (LC-MS, NMR) HPLC_Method->Characterization Stability_Profile Establish Stability Profile Characterization->Stability_Profile

Caption: General workflow for stability testing and profiling.

References

Technical Support Center: Quantitative Analysis of Exaltolide in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Exaltolide in complex matrices.

Frequently Asked Questions (FAQs)

1. What are the most common analytical methods for the quantitative analysis of Exaltolide?

The most prevalent methods for the quantitative analysis of Exaltolide in complex matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These techniques offer the high sensitivity and selectivity required to detect and quantify Exaltolide in challenging sample types like biological fluids and cosmetic formulations.

2. Why is sample preparation critical for Exaltolide analysis?

Sample preparation is a crucial step to remove interfering substances from the matrix that can affect the accuracy and precision of the analysis.[3][4] Complex matrices, such as plasma or cosmetic creams, contain numerous components like proteins, lipids, and salts that can cause matrix effects, leading to ion suppression or enhancement in the mass spectrometer.[2][5][6][7]

3. What are "matrix effects" and how can they be minimized?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[7] This can lead to either suppression or enhancement of the signal, impacting the accuracy of quantification. Minimizing matrix effects can be achieved through:

  • Effective sample preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation help to remove interfering components.[8][9][10]

  • Chromatographic separation: Optimizing the chromatographic method to separate Exaltolide from matrix components.

  • Use of an appropriate internal standard: A stable isotope-labeled internal standard (SIL-IS) is highly recommended as it behaves similarly to the analyte during extraction and ionization, thus compensating for matrix effects.

  • Matrix-matched calibration curves: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed.

4. How do I choose an appropriate internal standard for Exaltolide quantification?

The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of Exaltolide. SIL-ISs have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects and extraction efficiencies. This provides the most accurate correction for analytical variability. If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for all sources of variability as effectively.

5. What are the key considerations for the stability of Exaltolide in biological samples?

The stability of Exaltolide in biological matrices is influenced by factors such as temperature, light, and pH.[11][12][13] It is essential to conduct stability studies to ensure that the concentration of Exaltolide does not change from the time of sample collection to the time of analysis.[14][15] This includes evaluating freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Secondary Interactions with Column Stationary Phase Consider a different column chemistry (e.g., a column with end-capping to reduce silanol interactions).
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure Exaltolide is in a single ionic state (if applicable). For neutral compounds like Exaltolide, ensure the mobile phase is compatible with the column.
Column Overload Reduce the injection volume or the concentration of the sample.
Contamination of the Guard or Analytical Column Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.
Issue 2: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent timing and execution of each step in the sample preparation protocol. Use of an automated liquid handler can improve precision.
Significant Matrix Effects Implement a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE). Use a stable isotope-labeled internal standard.
Analyte Instability Re-evaluate the stability of Exaltolide under the storage and handling conditions used. Ensure samples are processed and analyzed within the established stability window.
Instrumental Variability Check the performance of the LC-MS/MS system, including pump performance, injector precision, and detector stability.
Issue 3: Low Signal Intensity or Inability to Detect Exaltolide
Possible Cause Troubleshooting Step
Inefficient Extraction Recovery Optimize the extraction solvent and pH to improve the recovery of Exaltolide from the matrix.
Ion Suppression Infuse a solution of Exaltolide post-column while injecting an extracted blank matrix to identify regions of ion suppression. Modify the chromatographic method to avoid co-elution with interfering compounds.
Incorrect Mass Spectrometer Settings Optimize the MS parameters for Exaltolide, including precursor and product ion selection, collision energy, and ion source parameters.
Analyte Degradation Investigate potential degradation of Exaltolide during sample preparation or in the ion source. Adjust conditions (e.g., temperature, pH) accordingly.

Experimental Protocols

Protocol 1: Quantitative Analysis of Exaltolide in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₆-Exaltolide).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-50% B

    • 6.1-8 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Exaltolide: Precursor Ion > Product Ion (e.g., 241.2 > 125.1)

    • ¹³C₆-Exaltolide: Precursor Ion > Product Ion (e.g., 247.2 > 131.1)

Protocol 2: Quantitative Analysis of Exaltolide in a Cosmetic Cream by GC-MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 0.5 g of the cosmetic cream into a 15 mL centrifuge tube.

  • Add 5 mL of hexane and the internal standard (e.g., deuterated Exaltolide).

  • Vortex for 5 minutes to disperse the cream.

  • Add 5 mL of acetonitrile and vortex for another 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Evaporate the hexane to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

2. GC-MS Parameters

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (Hypothetical):

    • Exaltolide: m/z 240, 125, 98

    • Deuterated Exaltolide: m/z 244, 129, 102

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data for the validation of an Exaltolide analytical method.

Table 1: Recovery of Exaltolide from Human Plasma

AnalyteSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Recovery (%)%RSD
Exaltolide54.692.04.5
Exaltolide5048.296.43.1
Exaltolide500491.598.32.5

Table 2: Linearity of Exaltolide in Human Plasma

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)
10.012
50.061
100.123
500.615
1001.231
5006.148
100012.305
Correlation Coefficient (r²) 0.9995

Table 3: Accuracy and Precision for Exaltolide in Human Plasma

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ (1 ng/mL) 0.9595.08.2
Low QC (3 ng/mL) 2.9197.06.5
Mid QC (75 ng/mL) 76.8102.44.1
High QC (750 ng/mL) 738.098.43.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Complex Matrix (e.g., Plasma, Cream) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation / LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporation Evaporation centrifuge->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS or GC-MS Analysis reconstitution->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the quantitative analysis of Exaltolide.

troubleshooting_matrix_effects cluster_causes Potential Causes cluster_solutions Solutions problem Inaccurate or Imprecise Quantitative Results ion_suppression Ion Suppression problem->ion_suppression ion_enhancement Ion Enhancement problem->ion_enhancement extraction_inconsistency Extraction Inconsistency problem->extraction_inconsistency matrix_matched Use Matrix-Matched Calibrators problem->matrix_matched optimize_cleanup Optimize Sample Cleanup (e.g., SPE) ion_suppression->optimize_cleanup optimize_chromo Optimize Chromatography ion_suppression->optimize_chromo ion_enhancement->optimize_cleanup ion_enhancement->optimize_chromo use_sil_is Use Stable Isotope-Labeled Internal Standard extraction_inconsistency->use_sil_is

Caption: Troubleshooting logic for matrix effect-related issues.

References

Addressing solubility issues of 15-Hydroxypentadecanoic acid lactone in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15-Hydroxypentadecanoic acid lactone (15-HPDL), also known as Exaltolide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this macrocyclic lactone.

Troubleshooting Guide & FAQs

This section provides answers to frequently asked questions and troubleshooting tips for issues you may encounter during your experiments with 15-HPDL.

Q1: I'm having trouble dissolving 15-Hydroxypentadecanoic acid lactone in my aqueous buffer for a cell-based assay. It keeps precipitating. What am I doing wrong?

A1: This is a common issue as 15-HPDL is practically insoluble in water. Direct dissolution in aqueous buffers will likely fail. To achieve a stable solution, you need to use a solubilization strategy. The most common methods involve preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous medium, or using solubility-enhancing excipients.

Q2: What is the best organic solvent to prepare a stock solution of 15-HPDL?

A2: Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of hydrophobic compounds for in vitro studies. 15-HPDL is also soluble in ethanol and methanol. When preparing a stock solution, ensure the final concentration of the organic solvent in your experimental medium is low enough to not affect the cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1% to minimize toxicity.

Q3: My compound precipitates even when I dilute my DMSO stock solution into the cell culture medium. How can I prevent this?

A3: Precipitation upon dilution is a sign that the aqueous solubility limit has been exceeded. Here are some troubleshooting steps:

  • Increase the initial stock concentration: A more concentrated stock solution in DMSO allows for a smaller volume to be added to the aqueous medium, which can sometimes help.

  • Pre-warm the medium: Gently warming your cell culture medium to 37°C before adding the 15-HPDL stock solution can sometimes improve solubility.

  • Use gentle agitation: After adding the stock solution, gently swirl or pipette the medium to ensure rapid and uniform distribution. Vigorous vortexing can sometimes promote precipitation.

  • Consider solubility enhancers: If the above methods fail, you will need to incorporate solubility-enhancing agents into your aqueous medium.

Q4: What are solubility enhancers and how do I use them for 15-HPDL?

A4: Solubility enhancers are excipients that increase the aqueous solubility of poorly soluble compounds. For 15-HPDL, the most relevant enhancers are co-solvents, surfactants, and cyclodextrins.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent like ethanol can increase the solubility of 15-HPDL. However, the concentration of the organic solvent must be carefully optimized to avoid cellular toxicity.

  • Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) and Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Q5: Are there any known biological signaling pathways affected by 15-HPDL?

A5: While direct studies on the signaling pathways of 15-HPDL are limited, its precursor, 15-hydroxypentadecanoic acid, and other structurally related macrocyclic musks have been shown to interact with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway. PPARα is a key regulator of lipid metabolism. It is also plausible that, like other cellular stressors and lipid-active molecules, 15-HPDL could indirectly influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is involved in cellular responses to a wide range of stimuli. Further research is needed to fully elucidate the specific signaling activities of 15-HPDL.

Quantitative Data on Solubility Enhancement

Disclaimer: The following tables provide illustrative data on the solubility of 15-HPDL based on general principles of solubilizing hydrophobic compounds. Specific experimental values for 15-HPDL are not widely available in public literature and should be determined empirically for your specific experimental conditions.

Table 1: Illustrative Solubility of 15-HPDL in Ethanol/Water Co-solvent System

Ethanol Concentration (% v/v)Estimated Solubility of 15-HPDL (µg/mL)
0 (Pure Water)< 1
1010 - 50
2050 - 200
30200 - 500
50> 1000

Table 2: Illustrative Solubility of 15-HPDL with Surfactants in Aqueous Buffer

SurfactantConcentration (% w/v)Estimated Solubility of 15-HPDL (µg/mL)
Tween® 800.120 - 100
0.5100 - 500
1.0500 - 1500
Cremophor® EL0.130 - 150
0.5150 - 600
1.0600 - 2000

Table 3: Illustrative Solubility of 15-HPDL with Cyclodextrins in Aqueous Buffer

CyclodextrinConcentration (mM)Estimated Solubility of 15-HPDL (µg/mL)
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1050 - 250
50250 - 1000
1001000 - 3000

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 15-HPDL in DMSO

  • Materials: 15-Hydroxypentadecanoic acid lactone (solid), Dimethyl sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.

  • Procedure: a. Weigh out a precise amount of 15-HPDL (e.g., 2.40 mg, Molecular Weight: 240.38 g/mol ). b. Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.40 mg). c. To aid dissolution, gently warm the tube to 37°C for 5-10 minutes. d. Sonicate in a water bath for 10-15 minutes or until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Solubilization of 15-HPDL using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Materials: 15-HPDL, Hydroxypropyl-β-cyclodextrin (HP-β-CD), desired aqueous buffer (e.g., PBS, cell culture medium), sterile tubes.

  • Procedure: a. Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration (e.g., 50 mM). b. Add an excess amount of solid 15-HPDL to the HP-β-CD solution. c. Stir or shake the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. d. After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved 15-HPDL. e. Carefully collect the supernatant, which contains the solubilized 15-HPDL in the form of an inclusion complex. f. The concentration of solubilized 15-HPDL in the supernatant can be determined using a suitable analytical method such as HPLC or GC-MS.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Direct Dilution cluster_enhancers Solubility Enhancement stock_solid 15-HPDL (Solid) stock_dissolve Dissolve with gentle heating & sonication stock_solid->stock_dissolve stock_dmso DMSO stock_dmso->stock_dissolve stock_solution 10 mM Stock Solution stock_dissolve->stock_solution dilute_add Dilute Stock stock_solution->dilute_add enhancer_add Dilute Stock stock_solution->enhancer_add dilute_medium Aqueous Medium dilute_medium->dilute_add dilute_precipitate Precipitation? dilute_add->dilute_precipitate dilute_stable Stable Solution dilute_precipitate->dilute_stable No solubilization Solubilization Required dilute_precipitate->solubilization Yes enhancer_medium Aqueous Medium with Solubility Enhancer solubilization->enhancer_medium enhancer_medium->enhancer_add enhancer_stable Stable Solution enhancer_add->enhancer_stable

Workflow for preparing 15-HPDL solutions.

ppar_pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PPARa_RXR PPARα-RXR Heterodimer PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Activates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism HPDL 15-HPDL PPARa PPARα HPDL->PPARa Activates PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR mapk_pathway cluster_cell_mapk Cell Extracellular_Stimuli Extracellular Stimuli (e.g., Cellular Stress) Membrane_Receptor Membrane Receptor Extracellular_Stimuli->Membrane_Receptor MAPKKK MAPKKK (e.g., MEKK, RAF) Membrane_Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) Transcription_Factors->Cellular_Response Regulates HPDL_Stress 15-HPDL (Potential Cellular Stressor) HPDL_Stress->Extracellular_Stimuli

Avoiding degradation of 13-Hydroxy-oxacyclohexadecan-2-one during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of 13-Hydroxy-oxacyclohexadecan-2-one during experimental procedures. The information is presented in a question-and-answer format for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common stability concerns?

A1: this compound, also known as Cyclopentadecanolide or Exaltolide, is a macrocyclic lactone. Like other macrolides, its 16-membered lactone ring is susceptible to degradation under various experimental conditions. The primary stability concerns are hydrolysis of the ester bond, oxidation, and photodegradation.[1][2][3] Careful control of pH, temperature, light exposure, and the presence of reactive chemical species is crucial to maintain its structural integrity.

Q2: What are the main pathways through which this compound can degrade?

A2: The principal degradation pathways for macrocyclic lactones like this compound are:

  • Hydrolysis: The ester linkage in the lactone ring can be cleaved by water, a reaction that is significantly accelerated by acidic or alkaline conditions, yielding the parent hydroxy acid.[1][3]

  • Oxidation: The macrocyclic ring can be susceptible to attack by oxidizing agents, potentially leading to ring cleavage or the formation of various oxidized derivatives.[1][4][5]

  • Photodegradation: Exposure to ultraviolet (UV) or even visible light, particularly in the presence of photosensitizers or photocatalysts, can induce degradation.[6][7][8]

Q3: How does pH affect the stability of this compound?

A3: The stability of the lactone ring is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond. Alkaline conditions are particularly favorable for the photodegradation of some macrolides.[9] It is recommended to maintain solutions at a neutral pH (around 6-7.5) whenever possible to minimize hydrolytic degradation.

Q4: Is this compound sensitive to light?

A4: Yes, macrolides can be susceptible to photodegradation.[6][7] Experiments should be conducted in amber glassware or under light-protected conditions to minimize exposure to UV and high-intensity visible light. The presence of photocatalysts such as titanium dioxide or certain metal ions (e.g., Fe(III)) can significantly accelerate this process.[7][8][10]

Q5: What is the recommended temperature for storing and handling this compound?

A5: To minimize the rate of potential degradation, this compound and its solutions should be stored at low temperatures. For long-term storage, temperatures of -20°C to -80°C are advisable. During experiments, solutions should be kept on ice when not in immediate use. Elevated temperatures can accelerate both hydrolysis and oxidative degradation.[1][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency or unexpected experimental results. Degradation of this compound.- Verify the pH of your solutions; adjust to neutral if necessary.- Protect all solutions from light using amber vials or by wrapping containers in aluminum foil.- Work at lower temperatures; use an ice bath for solutions during experiments.- Prepare fresh solutions for each experiment and avoid long-term storage of solutions at room temperature.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Formation of degradation products (e.g., hydrolyzed hydroxy acid, oxidation products).- Analyze a freshly prepared standard to confirm the retention time of the intact compound.- Review your experimental protocol for potential stressors: extreme pH, high temperature, light exposure, or presence of oxidizing agents.- If possible, use mass spectrometry to identify the mass of the unknown peaks and infer their structure (e.g., addition of H₂O for hydrolysis).
Inconsistent results between experimental replicates. Variable degradation rates due to inconsistent handling.- Standardize all experimental parameters strictly, including incubation times, temperature, light exposure, and solution pH.- Ensure all reagents and solvents are free of peroxides and other oxidizing contaminants.- Use a consistent source and batch of this compound.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Storage of Solid Compound: Store solid this compound in a tightly sealed, light-resistant container at -20°C or below.

  • Preparation of Stock Solutions:

    • Use high-purity, peroxide-free solvents (e.g., ethanol, DMSO).

    • Weigh the compound and dissolve it in the chosen solvent in an amber glass vial.

    • Prepare concentrated stock solutions to minimize the volume added to aqueous buffers.

  • Storage of Stock Solutions:

    • Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Ensure vials are tightly sealed to prevent solvent evaporation.

  • Preparation of Working Solutions:

    • When preparing aqueous working solutions, use buffers at a neutral pH (6.0-7.5).

    • Prepare working solutions fresh for each experiment and keep them on ice and protected from light.

Protocol 2: Preliminary Stability Assessment

This protocol provides a framework to assess the stability of this compound under your specific experimental conditions.

  • Preparation: Prepare a solution of this compound in your experimental buffer at the working concentration.

  • Stress Conditions: Aliquot the solution into separate, appropriately labeled amber tubes for each condition:

    • Control: Store at -20°C, protected from light.

    • Temperature Stress: Incubate at your experimental temperature (e.g., 37°C).

    • Light Stress: Expose to ambient laboratory light or a defined light source at your experimental temperature.

    • pH Stress (Optional): Prepare solutions in acidic (e.g., pH 3) and alkaline (e.g., pH 9) buffers.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition and immediately freeze it at -80°C to halt further degradation.

  • Analysis: Analyze all samples, including the time zero control, by a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the remaining amount of intact this compound.

  • Data Evaluation: Compare the concentration of the compound under different stress conditions to the control to determine the extent of degradation.

Visualizing Degradation Pathways and Workflows

DegradationPathways cluster_main This compound cluster_products Degradation Products Compound This compound (Intact Lactone) Hydrolysis_Product 13-Hydroxy-hexadecanoic acid (Hydroxy Acid) Compound->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Products Oxidized Derivatives (e.g., Epoxides, Ring Cleavage) Compound->Oxidation_Products Oxidation (e.g., O₂, Peroxides) Photo_Products Photodegradation Products Compound->Photo_Products Photodegradation (UV/Visible Light)

Caption: Major degradation pathways for this compound.

TroubleshootingWorkflow Start Inconsistent or Unexpected Experimental Results Check_Purity Is the starting material pure? Start->Check_Purity Check_Degradation Suspect compound degradation? Check_Purity->Check_Degradation Yes End_Fail Consult Technical Support Check_Purity->End_Fail No (Source new material) Review_Handling Review Handling Protocol: - pH neutral? - Light protected? - Low temperature? Check_Degradation->Review_Handling Yes End_Success Problem Resolved Check_Degradation->End_Success No (Investigate other factors) Run_Stability_Test Perform Preliminary Stability Assessment Review_Handling->Run_Stability_Test Analyze_Degradants Analyze for degradation products (e.g., LC-MS) Run_Stability_Test->Analyze_Degradants Modify_Protocol Modify Experimental Protocol Based on Findings Analyze_Degradants->Modify_Protocol Modify_Protocol->End_Success

References

Technical Support Center: Enhancing Enantioselectivity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during asymmetric synthesis.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (% ee)

Low enantiomeric excess is a frequent issue in asymmetric synthesis. The following guide provides a systematic approach to identify and address the root cause.

Possible Cause & Troubleshooting Steps:

  • Suboptimal Catalyst:

    • Action: Screen a variety of chiral catalysts. Even small structural modifications to the catalyst can significantly impact enantioselectivity.[1] Consider catalysts from different classes (e.g., metal-based, organocatalysts, biocatalysts) if applicable.[2][3]

    • Experimental Protocol: See Experimental Protocol 1: Chiral Catalyst Screening.

  • Incorrect Solvent:

    • Action: The solvent plays a crucial role in the chiral induction process.[4] Perform a solvent screen to identify the optimal medium for the reaction. Solvents with different polarities and coordinating abilities can influence the transition state geometry.[4]

    • Experimental Protocol: See Experimental Protocol 2: Solvent Screening.

  • Non-Optimal Temperature:

    • Action: Temperature can have a profound effect on enantioselectivity.[5][6] Generally, lower temperatures lead to higher enantiomeric excess, but this is not always the case.[2][7] Conduct a temperature optimization study.

    • Experimental Protocol: See Experimental Protocol 3: Temperature Optimization.

  • Inappropriate Substrate Concentration:

    • Action: The concentration of the substrate can influence the reaction kinetics and, consequently, the enantioselectivity.[8] Vary the substrate concentration to find the optimal range.

    • Experimental Protocol: See Experimental Protocol 4: Substrate Concentration Optimization.

  • Presence of Impurities:

    • Action: Impurities in the starting materials, catalyst, or solvent can interfere with the catalytic cycle. Ensure all reagents are of high purity. Water is a common impurity that can have a significant impact.

Issue 2: Inconsistent or Irreproducible Results

Lack of reproducibility can be frustrating. This guide helps pinpoint potential sources of variability.

Possible Cause & Troubleshooting Steps:

  • Atmospheric Contamination:

    • Action: Many asymmetric reactions are sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Variability in Reagent Quality:

    • Action: Use reagents from the same batch for a series of experiments. If a new bottle of a reagent is opened, re-run a standard reaction to ensure consistency.

  • Inconsistent Reaction Setup:

    • Action: Standardize the reaction setup, including glassware, stirring rate, and the method of reagent addition. Slow addition of a reagent can sometimes be crucial.[9]

  • Errors in ee Determination:

    • Action: Inconsistent results may stem from the analytical method used to determine enantiomeric excess (e.g., chiral HPLC or SFC).[10][11][] See the FAQ section on chiral analysis for troubleshooting tips.

Quantitative Data Summary

The following table summarizes the impact of various experimental parameters on enantiomeric excess (% ee) for different reaction types. This data is intended to provide a general guideline for optimization.

Reaction TypeParameter VariedConditions% eeReference
Lipase-Catalyzed ReactionTemperature35°C93.4[5]
50°C91.8[5]
Asymmetric DesymmetrizationTemperatureRoom Temp87.5:12.5 er[13]
-50°C99:1 er[13]
Cinchona Thiourea Catalyzed Henry ReactionSolventToluene~20%[4]
Diethyl Ether~60%[4]
THF>90%[4]
Cationic Heck CascadeAdditive (AgBr)With AgBr95%[9]
Without AgBr16%[9]
Asymmetric Epoxidation (Solvent-Free)Catalyst Pre-treatment(salen)CrCl95%[14]
(salen)CrN₃97%[14]

Experimental Protocols

Experimental Protocol 1: Chiral Catalyst Screening

Objective: To identify the most effective chiral catalyst for a given asymmetric transformation.

Methodology:

  • Setup: Prepare a parallel set of reactions in small vials or a multi-well plate. Each reaction should contain the substrate, reagents, and a different chiral catalyst.

  • Standard Conditions: Keep all other reaction parameters (solvent, temperature, concentration, reaction time) constant and based on a literature procedure for a similar transformation.

  • Catalyst Loading: Use a consistent catalyst loading (e.g., 1-10 mol%) for all reactions.

  • Execution:

    • Add the substrate and solvent to each vial.

    • Add the respective chiral catalyst to each vial.

    • Initiate the reaction by adding the final reagent.

    • Stir the reactions for the designated time at the set temperature.

  • Analysis:

    • Quench each reaction.

    • Take an aliquot from each reaction mixture for analysis.

    • Determine the conversion and enantiomeric excess for each reaction using an appropriate analytical technique (e.g., chiral HPLC, GC, or SFC).

  • Selection: Identify the catalyst that provides the best combination of conversion and enantioselectivity.

Experimental Protocol 2: Solvent Screening

Objective: To determine the optimal solvent for maximizing enantioselectivity.

Methodology:

  • Setup: Prepare a series of reactions, each in a different solvent.

  • Solvent Selection: Choose a range of solvents with varying polarities, coordinating abilities, and protic/aprotic nature (e.g., toluene, THF, dichloromethane, acetonitrile, methanol). Ensure the chosen solvents are compatible with the reaction chemistry.

  • Standard Conditions: Use the best catalyst identified from the catalyst screen and keep all other parameters (temperature, concentration, reaction time) constant.

  • Execution:

    • In separate reaction vessels, dissolve the substrate in each of the selected solvents.

    • Add the catalyst.

    • Initiate the reaction by adding the remaining reagent(s).

    • Maintain the reactions at a constant temperature for a set period.

  • Analysis:

    • After the reaction time has elapsed, quench the reactions.

    • Analyze the conversion and enantiomeric excess for each reaction.

  • Selection: The solvent that yields the highest enantiomeric excess is considered optimal.

Experimental Protocol 3: Temperature Optimization

Objective: To investigate the effect of temperature on enantioselectivity and identify the optimal reaction temperature.

Methodology:

  • Setup: Prepare a set of identical reactions to be run at different temperatures.

  • Temperature Range: Select a range of temperatures for investigation (e.g., -78°C, -40°C, 0°C, room temperature, 40°C). The choice of temperatures will depend on the stability of the reactants and catalyst.

  • Standard Conditions: Use the optimal catalyst and solvent identified from previous screens. Keep all other parameters constant.

  • Execution:

    • Set up each reaction in a vessel equipped for temperature control (e.g., cryostat, ice bath, oil bath).

    • Allow the reaction mixture to equilibrate to the target temperature before initiating the reaction.

    • Run all reactions for the same amount of time.

  • Analysis:

    • Quench the reactions.

    • Determine the conversion and enantiomeric excess for each reaction.

  • Selection: Identify the temperature that provides the best balance of reaction rate and high enantioselectivity.

Experimental Protocol 4: Substrate Concentration Optimization

Objective: To determine the optimal substrate concentration for the reaction.

Methodology:

  • Setup: Prepare a series of reactions with varying concentrations of the limiting substrate.

  • Concentration Range: Choose a range of concentrations to test (e.g., 0.01 M, 0.1 M, 0.5 M, 1 M).

  • Standard Conditions: Use the optimal catalyst, solvent, and temperature.

  • Execution:

    • Prepare stock solutions of the substrate and reagents if necessary to ensure accurate concentrations.

    • Run the reactions for a fixed period.

  • Analysis:

    • Quench the reactions and analyze the conversion and enantiomeric excess.

  • Selection: Determine the concentration that gives the highest enantioselectivity without significantly compromising the reaction rate or leading to solubility issues.

Visualizations

TroubleshootingWorkflow start Low Enantioselectivity Observed catalyst Is the Catalyst Optimal? start->catalyst solvent Is the Solvent Optimal? catalyst->solvent Yes screen_catalyst Screen Different Catalysts (Protocol 1) catalyst->screen_catalyst No temperature Is the Temperature Optimal? solvent->temperature Yes screen_solvent Screen Different Solvents (Protocol 2) solvent->screen_solvent No concentration Is the Concentration Optimal? temperature->concentration Yes optimize_temp Optimize Temperature (Protocol 3) temperature->optimize_temp No impurities Are Reagents Pure? concentration->impurities Yes optimize_conc Optimize Concentration (Protocol 4) concentration->optimize_conc No end High Enantioselectivity Achieved impurities->end Yes purify_reagents Purify/Verify Reagents impurities->purify_reagents No screen_catalyst->solvent screen_solvent->temperature optimize_temp->concentration optimize_conc->impurities purify_reagents->end

Caption: Troubleshooting workflow for low enantioselectivity.

ExperimentalLogic cluster_0 Sequential Optimization cluster_1 Outcome A Catalyst Screening B Solvent Screening A->B C Temperature Optimization B->C D Concentration Optimization C->D E Optimized Protocol for High Enantioselectivity D->E

Caption: Logical flow for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is enantioselective synthesis? A: Enantioselective synthesis, also known as asymmetric synthesis, is a chemical reaction or reaction sequence in which one or more new elements of chirality are formed in a substrate molecule, resulting in the unequal production of stereoisomeric products (enantiomers or diastereomers).[15][16]

Q2: Why is enantioselectivity important in drug development? A: Different enantiomers of a chiral drug can have different pharmacological activities and metabolic fates.[2][15][17] One enantiomer may be therapeutically active, while the other may be inactive or even cause adverse effects.[17] Therefore, the ability to synthesize a single, desired enantiomer is crucial for drug safety and efficacy.

Q3: My reaction gives a good yield but a low ee. What should I try first? A: If the yield is good, it indicates that the catalyst is active but not selective. The first parameters to investigate are typically the solvent and temperature. Lowering the reaction temperature often increases enantioselectivity.[2] A solvent screen is also a high-impact experiment to perform early in your optimization.

Q4: Can the order of reagent addition affect enantioselectivity? A: Yes, the order of addition can be critical. For example, pre-forming the catalyst-substrate complex before adding the final reagent can sometimes improve enantioselectivity. It is important to be consistent with the order of addition to ensure reproducible results.

Q5: I am having trouble with my chiral HPLC analysis, such as peak tailing or poor resolution. What can I do? A:

  • Optimize the Mobile Phase: Small changes in the mobile phase composition, such as the ratio of solvents or the concentration of additives (e.g., acids or bases), can significantly impact the separation.[1]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution.[1]

  • Change the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process and can be adjusted to improve separation.[18]

  • Consider a Different Chiral Stationary Phase: Not all chiral columns are suitable for all compounds. If optimization fails, screening different types of chiral stationary phases may be necessary.[8]

  • Beware of Additive Memory Effects: If you are using acidic or basic modifiers, be aware that they can be retained on the column and affect subsequent analyses.[19]

Q6: How do I calculate enantiomeric excess (% ee)? A: Enantiomeric excess is calculated from the relative amounts of the two enantiomers. If you have the peak areas from a chiral chromatogram for the major enantiomer (R) and the minor enantiomer (S), the formula is: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100[11][20]

Q7: Can a reaction show a reversal of enantioselectivity with a change in temperature? A: Yes, while uncommon, there are documented cases where a change in reaction temperature can lead to a reversal of the major enantiomer formed.[7] This is often due to a change in the dominant reaction mechanism or a shift in the equilibrium of different catalyst-substrate complexes.[7]

Q8: What are "privileged ligands" in asymmetric catalysis? A: Privileged ligands are a class of chiral ligands that have been found to be effective in a wide range of different asymmetric reactions, providing high enantioselectivity for various substrates. Examples include BINOL, Salen, and BOX.

References

Technical Support Center: Scaling Up Laboratory Synthesis of Cyclopentadecanolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the laboratory synthesis of Cyclopentadecanolide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Cyclopentadecanolide on a laboratory scale with potential for scale-up?

A1: Several methods are employed for the synthesis of Cyclopentadecanolide. The most common and scalable routes include:

  • Macrolactonization of 15-Hydroxypentadecanoic Acid: This is a classic approach involving the intramolecular esterification of the corresponding ω-hydroxy acid. Various methods can be used to effect this cyclization, including the Yamaguchi[1][2] and Corey-Nicolaou macrolactonizations[3][4][5].

  • Depolymerization of Polyesters: This industrial method involves the depolymerization of polyesters derived from 15-hydroxypentadecanoic acid in the presence of a catalyst[6][7]. This can be a highly efficient method for large-scale production[8].

  • Enzymatic Synthesis: Lipase-catalyzed macrolactonization of 15-hydroxypentadecanoic acid or its esters offers a green and highly selective alternative[9][10][11]. Scaling up this method requires careful optimization of enzyme activity and reaction conditions.

  • Ring Expansion of Cyclotetradecanone: This method provides another route to the 15-membered ring system[6].

Q2: What are the critical challenges when scaling up macrolactonization reactions?

A2: Scaling up macrolactonization reactions presents several challenges:

  • Maintaining High Dilution: Many macrolactonization protocols require high dilution to favor the intramolecular cyclization over intermolecular polymerization[12][13]. Achieving and maintaining high dilution on a large scale can be impractical due to the large solvent volumes required.

  • Heat Transfer: Exothermic or endothermic reactions can be difficult to control in large reactors due to the lower surface-area-to-volume ratio, potentially leading to side reactions or runaway conditions[14][15].

  • Mixing: Inefficient mixing in large reactors can lead to localized high concentrations of reagents, promoting oligomerization and reducing the yield of the desired macrolactone[14].

  • Purification: Isolating the macrolactone from starting materials, oligomers, and other byproducts can be challenging at a larger scale, often requiring techniques like fractional distillation or large-scale chromatography[16][17].

Q3: How does the choice of macrolactonization method affect the scalability of the synthesis?

A3: The choice of method significantly impacts scalability.

  • High-Dilution Methods (e.g., Yamaguchi, Corey-Nicolaou): While effective on a lab scale, the need for large solvent volumes can make them less economically viable and logistically challenging for large-scale production[12].

  • Catalytic Depolymerization: This method is often preferred for industrial-scale synthesis as it can be performed at higher concentrations and often involves distillation for product isolation, which is a scalable purification technique[7][8].

  • Enzymatic Synthesis: This method can be highly efficient and selective. However, scaling up may be limited by the cost and stability of the enzyme, as well as the need for specialized equipment for enzyme immobilization and recovery[10][18].

Troubleshooting Guides

Problem 1: Low Yield of Cyclopentadecanolide and Formation of Oligomers

Possible Causes & Solutions:

CauseTroubleshooting Steps
Ineffective High Dilution On a larger scale, ensure slow and controlled addition of the substrate to the reaction mixture. Consider using a syringe pump for gradual addition. Investigate methods that are less sensitive to concentration.
Poor Mixing Increase the stirring rate to ensure rapid dispersion of the added substrate. For larger reactors, consider the design of the stirrer and baffles to improve mixing efficiency[14].
Incorrect Reaction Temperature Optimize the reaction temperature. For exothermic reactions, ensure adequate cooling to prevent temperature spikes that can favor side reactions. For endothermic reactions, ensure consistent heating[14].
Substrate Purity Ensure the 15-hydroxypentadecanoic acid is of high purity. Impurities can interfere with the cyclization reaction.
Problem 2: Difficulty in Purifying Cyclopentadecanolide at Scale

Possible Causes & Solutions:

CauseTroubleshooting Steps
Presence of High-Boiling Oligomers Optimize the reaction conditions to minimize oligomer formation. For purification, consider high-vacuum fractional distillation.
Complex Reaction Mixture If using methods with multiple reagents (e.g., Yamaguchi), a thorough aqueous workup is necessary to remove water-soluble byproducts before distillation or chromatography.
Large Volume of Product Mixture For large-scale purification, column chromatography may be less practical. Explore scalable techniques like preparative HPLC, supercritical fluid chromatography (SFC)[16][17], or crystallization.
Problem 3: Inconsistent Reaction Times and Yields Upon Scale-Up

Possible Causes & Solutions:

CauseTroubleshooting Steps
Heat and Mass Transfer Limitations The surface-area-to-volume ratio decreases upon scale-up, affecting heat and mass transfer[15]. Monitor the internal reaction temperature closely and adjust heating/cooling rates accordingly. Ensure efficient stirring.
Reagent Addition Rate The rate of addition of reagents can be critical. A slower, more controlled addition at a larger scale may be necessary to mimic the conditions of the laboratory-scale reaction.
Changes in Reaction Kinetics The kinetics of the reaction may change at a larger scale due to differences in mixing and temperature profiles. A kinetic study at the laboratory scale can help predict and understand these changes.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for Cyclopentadecanolide

Synthesis MethodKey ReagentsTypical YieldScaleAdvantagesDisadvantages
Yamaguchi Macrolactonization 15-Hydroxypentadecanoic acid, 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP64-75%[2]LabHigh yield, mild conditions[1][19].Requires high dilution, stoichiometric reagents[20].
Corey-Nicolaou Macrolactonization 15-Hydroxypentadecanoic acid, 2,2'-Dipyridyl disulfide, TriphenylphosphineVariesLabMild conditions[3][21].Can require high temperatures, stoichiometric reagents[20].
Depolymerization of Polyester Poly(15-hydroxypentadecanoate), Magnesium chloride92.3%[8]Lab to PilotHigh yield, suitable for large scale[8].Requires high temperatures and vacuum[8].
Enzymatic Synthesis (Lipase) Methyl 15-hydroxypentadecanoate, Immobilized Lipase88%[9]LabHigh selectivity, environmentally friendly[10][18].Enzyme cost and stability can be a concern for scale-up[10].
Synthesis from Vegetable Oil Malania oleifera Chum oil, Ozone, Catalysts63%LabUtilizes a renewable feedstock.Multi-step process, requires specific starting material.

Experimental Protocols

Protocol 1: Depolymerization of Poly(15-hydroxypentadecanoate) for Cyclopentadecanolide Synthesis (Pilot Scale)

This protocol is adapted from a patented industrial process[8].

Materials:

  • 15-Hydroxypentadecanoic acid (385 g, 1.49 mol)

  • Magnesium chloride (23 g)

  • Distillation apparatus suitable for high vacuum and high temperatures

Procedure:

  • Heat 385 g of 15-hydroxypentadecanoic acid in a distillation apparatus to 160 °C for 3 hours to form the polyester and remove water.

  • Apply a water pump vacuum to remove any residual water.

  • Add 23 g of magnesium chloride to the molten polyester.

  • Under a vacuum of 0.5 mm Hg, slowly add the polyester-catalyst mixture dropwise into a distillation apparatus pre-heated to 280 °C.

  • Collect the Cyclopentadecanolide that distills over at approximately 140 °C under 0.5 mm Hg.

  • The expected yield is approximately 330 g (92.3% of theory)[8].

Protocol 2: Enzymatic Synthesis of Cyclopentadecanolide (Laboratory Scale)

This protocol is based on a literature procedure using an immobilized lipase[9].

Materials:

  • Methyl 15-hydroxypentadecanoate (11.0 mg, 0.04 mmol)

  • Immobilized Lipase B from Candida antarctica (CALB, 50 mg)

  • Cyclohexane (40 mL)

  • Saturated solution of Na₂HPO₄·7H₂O/2H₂O

  • Flash column chromatography supplies (hexane/chloroform)

Procedure:

  • Place a suspension of 50 mg of CALB in 40 mL of cyclohexane in a closed chamber containing a saturated solution of salt hydrates to control water activity. Keep this setup overnight with vigorous agitation.

  • Add 11.0 mg of methyl 15-hydroxypentadecanoate to the enzyme suspension.

  • Stir the reaction mixture vigorously at 40 °C for 2 hours.

  • After the reaction, remove the enzyme by filtration.

  • Concentrate the filtrate under vacuum to obtain the crude product.

  • Purify the crude material by flash column chromatography using a hexane/chloroform (6/4) eluent to afford Cyclopentadecanolide.

  • The expected yield is approximately 8.5 mg (88%)[9].

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Material (e.g., 15-Hydroxypentadecanoic Acid) reaction Macrolactonization Reaction (e.g., Depolymerization, Enzymatic) start->reaction Reagents, Catalyst workup Quenching & Workup reaction->workup Reaction Mixture isolation Crude Product Isolation (e.g., Evaporation) workup->isolation purification Final Purification (e.g., Distillation, Chromatography) isolation->purification end Final Product purification->end Pure Cyclopentadecanolide

Caption: General experimental workflow for the synthesis and purification of Cyclopentadecanolide.

troubleshooting_workflow start Low Yield of Cyclopentadecanolide check_oligomers Oligomers Detected? start->check_oligomers check_starting_material Unreacted Starting Material? check_oligomers->check_starting_material No improve_dilution Improve High Dilution - Slower addition rate - Increase solvent volume check_oligomers->improve_dilution Yes check_reaction_conditions Check Reaction Conditions - Verify temperature - Check catalyst activity check_starting_material->check_reaction_conditions Yes purify_sm Purify Starting Material check_starting_material->purify_sm No (other byproducts) optimize_mixing Optimize Mixing - Increase stir rate - Improve reactor geometry improve_dilution->optimize_mixing

References

Common experimental errors in macrocycle synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Macrocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of macrocyclization and troubleshoot common experimental challenges. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve higher yields and purity in your macrocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of the Desired Macrocycle

Q1: My macrocyclization reaction is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in macrocyclization are a frequent challenge and can stem from several factors. The most common culprit is the competition between the desired intramolecular cyclization and undesired intermolecular oligomerization or polymerization.[1][2][3] Here’s a breakdown of potential causes and solutions:

  • High Concentration: At high concentrations, the reactive ends of two different precursor molecules are more likely to encounter each other than the two ends of the same molecule, leading to polymers.

    • Solution: Employ the high-dilution principle. This involves the slow addition of the linear precursor to a large volume of solvent, often using a syringe pump, to maintain a very low concentration of the precursor in the reaction vessel at all times.[1][3] This kinetically favors the intramolecular reaction.

  • Inappropriate Solvent: The choice of solvent can significantly impact the conformation of the linear precursor. A solvent that promotes a more folded or "pre-organized" conformation can bring the reactive ends closer, facilitating cyclization.[4][5]

    • Solution: Screen a variety of solvents. For example, in peptide macrocyclization, solvents like DMF have been found to be optimal.[6] The use of viscous solvents or phase-separation protocols with media like PEG can also promote macrocyclization over oligomerization.[1][5]

  • Suboptimal Temperature: Temperature affects reaction rates. For enthalpically challenging reactions (e.g., formation of strained rings), increasing the temperature may be beneficial. However, for entropically challenging reactions (common in large, flexible macrocycles), simply increasing the temperature may not significantly improve the rate and could promote side reactions.[7][8]

    • Solution: Optimize the reaction temperature. Start with the temperature reported in similar literature procedures and then screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

  • Steric Hindrance: Bulky functional groups near the reaction sites can sterically hinder the cyclization.[9]

    • Solution: If possible, redesign the linear precursor to minimize steric hindrance at the cyclization points. For peptide macrocycles, avoiding N-alkyl, α,α-disubstituted, or β-branched amino acids at the ligation site can improve yields.[9]

Issue 2: Formation of Oligomers and Polymers

Q2: My reaction is producing a significant amount of linear and cyclic oligomers instead of the desired monomeric macrocycle. How can I prevent this?

A2: The formation of oligomers is a classic sign that intermolecular reactions are outcompeting intramolecular cyclization. The primary strategies to address this revolve around managing the concentration and conformation of the precursor.

  • High-Dilution is Key: As mentioned in Q1, maintaining pseudo-dilution conditions is the most effective way to suppress oligomerization.[3] The goal is to ensure the concentration of the reactive precursor is so low that its reactive ends are more likely to find each other than to react with another molecule.

  • Template-Directed Synthesis: The use of a template (a metal ion, an anion, or another organic molecule) can pre-organize the linear precursor into a conformation that is favorable for cyclization.[10][11][12] The template binds to specific sites on the precursor, bringing the reactive ends into proximity and effectively increasing the "effective molarity" for the intramolecular reaction.

  • Precursor Design for Pre-organization: Incorporating rigid structural elements (e.g., aromatic rings, alkynes) or turn-inducing units (like proline in peptides) into the linear precursor can favor a folded conformation, thus promoting macrocyclization.[3][6][9]

Below is a diagram illustrating the competition between intramolecular (macrocyclization) and intermolecular (oligomerization) reactions.

G cluster_0 Reaction Pathways cluster_1 Influencing Factors A Linear Precursor B Macrocycle (Desired Product) A->B Intramolecular Cyclization C Dimer/Oligomer (Side Product) A->C Intermolecular Reaction D Low Concentration (High Dilution) D->B Favors E Template Effect Pre-organization E->B Favors F High Concentration F->C Favors

Caption: Competing reaction pathways in macrocyclization.

Issue 3: Difficulties in Purification

Q3: I am struggling to purify my macrocycle from the reaction mixture, especially from closely related oligomers. What are the best purification strategies?

A3: The purification of macrocycles can be challenging due to their often similar polarity to oligomeric byproducts and unreacted starting material.[13] A combination of techniques is often necessary.

  • Chromatography:

    • Column Chromatography: This is the most common method. Careful selection of the stationary phase (silica gel, alumina) and eluent system is crucial. Gradient elution is often more effective than isocratic elution for separating components with similar polarities.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for purifying macrocycles, especially on a smaller scale. Both normal-phase and reverse-phase HPLC can be effective.

    • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be very effective in separating monomeric macrocycles from larger oligomers.

  • Crystallization: If your macrocycle is a solid, recrystallization can be a highly effective method for achieving high purity, provided a suitable solvent system can be found.

  • Liquid-Liquid Extraction: This can be useful for removing impurities with significantly different polarities or acid/base properties.[14]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that can be very effective for the separation of natural product macrocycles and other complex mixtures.[15]

Purification TechniqueAdvantagesDisadvantagesBest For
Column Chromatography Scalable, versatileCan be time-consuming, may have limited resolution for close isomersGeneral purpose purification
Preparative HPLC High resolution, automatedLower capacity, more expensiveHigh-purity small-scale purification, separation of isomers
Size-Exclusion Chromatography Good for separating by sizeNot effective for molecules of similar sizeRemoving oligomers from the desired macrocycle
Crystallization Can yield very pure material, scalableNot all compounds crystallize easilyCrystalline solid products
Liquid-Liquid Extraction Fast, good for bulk removal of impuritiesLimited to compounds with different solubilities/polaritiesInitial workup to remove highly polar or nonpolar impurities
HSCCC No solid support (no irreversible adsorption), good resolutionRequires specialized equipment, can be complex to optimizeSeparation of complex mixtures, natural products
Issue 4: Side Reactions in Ring-Closing Metathesis (RCM)

Q4: I am using Ring-Closing Metathesis (RCM) for my macrocyclization, but I am observing significant side products. What are these and how can I minimize them?

A4: RCM is a powerful tool for macrocyclization, but it is not without its challenges. Common side reactions include the formation of dimers and oligomers, as well as isomerization of the double bond in the product.[16][17][18]

  • Dimerization/Oligomerization: This occurs for the same reasons as in other macrocyclization methods – high concentration favoring intermolecular reactions.

    • Solution: Strict adherence to high-dilution principles is crucial. Slow addition of both the diene substrate and the catalyst can minimize the formation of dimeric impurities.[16]

  • E/Z Isomerization: RCM reactions can produce a mixture of E and Z isomers of the macrocyclic alkene. The ratio can be influenced by the catalyst, solvent, and temperature.

    • Solution: The choice of catalyst is critical. For example, some ruthenium-based catalysts are known to favor the formation of the more thermodynamically stable E-isomer. Kinetically controlled E-selective RCM can be achieved with specific molybdenum catalysts.[19] Screening different generations of Grubbs or Hoveyda-Grubbs catalysts, as well as Schrock catalysts, can help optimize the desired stereoselectivity.

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction and low yields.

    • Solution: Ensure all starting materials and solvents are of high purity and are thoroughly degassed to remove oxygen, which can deactivate many metathesis catalysts.

Here is a diagram illustrating a general workflow for an RCM-based macrocyclization.

G A Prepare High-Purity Diene Precursor B Set up Reaction under Inert Atmosphere (N2 or Ar) A->B C High Dilution Setup: Large Volume of Degassed Solvent B->C D Slow Syringe Pump Addition of Diene and Catalyst C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reaction (e.g., with ethyl vinyl ether) E->F G Purification (Column Chromatography, HPLC) F->G H Characterization (NMR, MS) G->H

Caption: Experimental workflow for RCM macrocyclization.

Key Experimental Protocols

Protocol 1: General High-Dilution Macrocyclization

This protocol describes a general setup for performing a macrocyclization reaction under high-dilution conditions.

  • Apparatus Setup:

    • A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser (if heating is required), and a septum.

    • The entire apparatus is flame-dried under vacuum or dried in an oven and assembled hot, then allowed to cool under a stream of inert gas (e.g., nitrogen or argon).

  • Solvent and Reagents:

    • A large volume of the appropriate, dry, and degassed solvent is added to the reaction flask. The final concentration of the precursor is typically in the range of 0.001 M to 0.01 M.

    • The linear precursor is dissolved in a smaller volume of the same solvent in a separate flask. This solution will be added via syringe pump.

  • Reaction Execution:

    • The solvent in the main flask is brought to the desired reaction temperature.

    • The solution of the linear precursor is drawn into a gas-tight syringe and placed on a syringe pump.

    • The precursor solution is added to the stirred solvent in the main flask over a prolonged period (e.g., 4-24 hours). The addition rate should be slow enough to maintain a very low concentration of the unreacted precursor in the flask.

  • Workup and Purification:

    • After the addition is complete, the reaction is stirred for an additional period to ensure complete conversion.

    • The reaction is monitored by an appropriate technique (e.g., TLC, LC-MS).

    • Once complete, the solvent is removed under reduced pressure, and the crude product is purified using the methods described in the purification section.

Protocol 2: Template-Directed Macrocyclization

This protocol outlines the general steps for a template-assisted macrocyclization.

  • Template and Precursor Preparation:

    • The chosen template (e.g., a metal salt like Cs2CO3 or an anion source) and the linear precursor(s) are dried and stored under inert conditions.

  • Reaction Setup:

    • The template is dissolved or suspended in the reaction solvent in the reaction flask under an inert atmosphere.

    • The linear precursor(s) are dissolved in a separate portion of the solvent.

  • Execution under High Dilution:

    • The solution of the precursor(s) is added slowly via syringe pump to the stirred solution/suspension of the template. The presence of the template helps to pre-organize the precursor for intramolecular cyclization.

  • Template Removal and Purification:

    • After the reaction is complete, the template must be removed. This can often be achieved by aqueous workup, precipitation, or filtration.

    • The crude macrocycle is then purified as described previously.

The following diagram illustrates the principle of template-directed synthesis.

G cluster_0 Template-Directed Synthesis A Linear Precursor C Pre-organized Complex A->C Binding B Template B->C Binding D Macrocycle-Template Complex C->D Intramolecular Reaction D->B Template Recycled E Final Macrocycle D->E Template Removal

Caption: The mechanism of template-directed macrocyclization.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of 13-Hydroxy-oxacyclohexadecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suitable analytical methodologies for the quantitative analysis of 13-Hydroxy-oxacyclohexadecan-2-one, a hydroxylated macrocyclic lactone. Given the absence of a standardized, published HPLC method specifically validated for this analyte, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method and compares it with a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical practices for similar compounds, such as macrocyclic lactones and hydroxylated fatty acids.

Data Presentation: Method Performance Comparison

The following table summarizes the anticipated performance characteristics of a validated HPLC-UV method versus a GC-MS method for the analysis of this compound. These values are representative of what can be expected from a robustly validated analytical method for this type of compound.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Specificity High (with appropriate column and mobile phase)Very High (based on mass fragmentation)
Sample Throughput HighModerate
Derivatization Required NoYes (for improved volatility and sensitivity)

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on reversed-phase chromatography, which is well-suited for the analysis of relatively non-polar macrocyclic lactones.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start with 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as lactones typically have a UV absorbance in this region).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

  • Sample Solution: Dissolve the sample in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations across the expected sample concentration range.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).

  • Specificity: Analyze a blank, a standard, and a sample to ensure no interfering peaks at the retention time of the analyte.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity and is a common technique for the analysis of fragrance components and volatile compounds.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Derivatization (Required):

  • The hydroxyl group of this compound needs to be derivatized to increase its volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: Evaporate a known amount of the sample to dryness under a stream of nitrogen. Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

5. Validation Parameters:

  • Similar validation parameters as for HPLC would be assessed, with specificity being confirmed by the unique mass spectrum of the derivatized analyte.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD1 Analyte Characterization MD2 Selection of Chromatographic Mode (Reversed-Phase) MD1->MD2 MD3 Column and Mobile Phase Selection MD2->MD3 MD4 Optimization of Parameters (Gradient, Flow Rate, Temp) MD3->MD4 V1 Specificity MD4->V1 Optimized Method V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 Report Report V6->Report Validation Report

Caption: Workflow for the development and validation of an HPLC method.

Method_Comparison cluster_HPLC HPLC-UV cluster_GCMS GC-MS HPLC This compound (in solution) HPLC_Analysis Reversed-Phase C18 Column HPLC->HPLC_Analysis HPLC_Detection UV Detection (210 nm) HPLC_Analysis->HPLC_Detection GCMS_Sample This compound (dried) Derivatization Derivatization (e.g., Silylation) GCMS_Sample->Derivatization GC_Analysis Capillary GC Column (e.g., HP-5ms) Derivatization->GC_Analysis MS_Detection Mass Spectrometry (EI) GC_Analysis->MS_Detection Analyte Sample Containing This compound Analyte->HPLC Direct Injection Analyte->GCMS_Sample Extraction & Evaporation

Caption: Comparison of analytical workflows for HPLC-UV and GC-MS.

Unraveling the Molecular Architecture of ω-Pentadecalactone: A Comparative Guide to Structural Elucidation by 2D NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of molecules is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for determining the structure of ω-Pentadecalactone, a widely used macrocyclic lactone in the fragrance and polymer industries. We present detailed experimental protocols, quantitative data, and a comparative analysis with alternative techniques, offering a robust resource for molecular characterization.

ω-Pentadecalactone (also known as Exaltolide®) is a 16-membered ring lactone prized for its pleasant musk fragrance.[1][2] Its structural integrity is crucial for its olfactory properties and its performance as a monomer in polymerization reactions. While 1D NMR provides initial insights, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, confirming the molecule's precise connectivity.

Performance Comparison: 2D NMR vs. Alternative Techniques

The structural confirmation of ω-Pentadecalactone can be approached through various analytical methods. Here, we compare the utility of 2D NMR with other common techniques.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity between atoms (H-H, C-H), unambiguous assignment of all ¹H and ¹³C signals.Provides a complete and definitive structural map of the molecule in solution.Requires specialized instrumentation and expertise for data acquisition and interpretation. May not be suitable for highly complex mixtures without prior separation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides information on elemental composition. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[3][4]Does not directly provide information on the connectivity of atoms within the molecule. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., ester carbonyl group).Fast and simple technique for identifying key functional groups.Provides limited information on the overall molecular structure and connectivity.
Gas Chromatography (GC) Separation of volatile compounds, retention time.Excellent for separating components in a mixture and for quantitative analysis.Does not provide direct structural information. Identification relies on comparison with standards.

Structural Elucidation of ω-Pentadecalactone using 2D NMR: A Step-by-Step Approach

The definitive structural elucidation of ω-Pentadecalactone is achieved through a combination of 1D and 2D NMR experiments.

1D NMR Analysis: The Foundation

A 500 MHz ¹H NMR spectrum of ω-Pentadecalactone in CDCl₃ reveals key proton signals.[5] The characteristic signals include a triplet at approximately 4.13 ppm corresponding to the methylene group adjacent to the ester oxygen (C15-H₂), a triplet at around 2.33 ppm for the methylene group alpha to the carbonyl (C2-H₂), and a broad multiplet between 1.29 and 1.67 ppm for the remaining methylene protons in the macrocyclic ring.[6]

A ¹³C NMR spectrum provides the number of unique carbon environments. For ω-Pentadecalactone, this includes the carbonyl carbon of the ester, the carbon attached to the ester oxygen, and the carbons of the long aliphatic chain.

2D NMR Analysis: Unveiling the Connectivity

To unambiguously assign each proton and carbon signal and confirm the cyclic structure, a suite of 2D NMR experiments is employed.

Experimental Protocols:

  • Sample Preparation: A sample of ω-Pentadecalactone is dissolved in deuterated chloroform (CDCl₃).

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial long-range connectivity information.[8]

Data Interpretation and Assignments:

The following table summarizes the expected ¹H and ¹³C NMR chemical shift assignments for ω-Pentadecalactone, which would be confirmed and refined through the analysis of 2D NMR spectra.

Carbon No.¹³C Chemical Shift (ppm) (Predicted)¹H Chemical Shift (ppm)[6]COSY Correlations (to H at C No.)HSQC Correlation (to C No.)HMBC Correlations (from H at C No. to C No.)
1 (C=O)~174---2, 3, 15
2~342.33 (t)321, 3, 4
3~251.60-1.67 (m)2, 431, 2, 4, 5
4-13~25-291.29-1.39 (m)3, 5 ... 12, 144-13(Multiple correlations within the chain)
14~261.60-1.67 (m)13, 151412, 13, 15
15~644.13 (t)14151, 13, 14

Note: The exact chemical shifts and coupling constants would be determined from the analysis of the actual spectra.

Visualizing the Elucidation Process

The logical workflow of using 2D NMR for the structural elucidation of ω-Pentadecalactone can be visualized as follows:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information HNMR ¹H NMR Proton_Env Proton Environments HNMR->Proton_Env CNMR ¹³C NMR Carbon_Env Carbon Environments CNMR->Carbon_Env COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity ¹H-¹³C Direct Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_CH Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_CH Final_Structure Final Structure of ω-Pentadecalactone Proton_Env->Final_Structure Carbon_Env->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_CH->Final_Structure

Caption: Workflow for the structural elucidation of ω-Pentadecalactone using 1D and 2D NMR.

The relationships between the different NMR techniques and the structural information they provide are crucial for a complete analysis.

G cluster_molecule ω-Pentadecalactone Structure cluster_techniques 2D NMR Techniques cluster_info Derived Structural Information Molecule C₁₅H₂₈O₂ COSY COSY (¹H-¹H Correlation) HSQC HSQC (¹H-¹³C One-Bond Correlation) HMBC HMBC (¹H-¹³C Long-Range Correlation) Adjacent_Protons Adjacent Protons COSY->Adjacent_Protons Directly_Bonded_CH Directly Bonded C-H Pairs HSQC->Directly_Bonded_CH Connectivity_Framework Molecular Connectivity Framework HMBC->Connectivity_Framework Final_Assignment Complete ¹H & ¹³C Assignments Adjacent_Protons->Final_Assignment Directly_Bonded_CH->Final_Assignment Connectivity_Framework->Final_Assignment

Caption: Relationship between 2D NMR techniques and the structural information derived for ω-Pentadecalactone.

References

A Comparative Guide to the Synthetic Routes of Exaltolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Exaltolide, a macrocyclic lactone, is a highly valued fragrance ingredient known for its elegant and persistent musk odor. It is also a key structural motif in various biologically active natural products, making its efficient synthesis a significant area of research. This guide provides a comparative analysis of the most prominent synthetic routes to Exaltolide, offering detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to Exaltolide, allowing for a direct comparison of their efficiency and practicality.

MetricRing Expansion of CyclododecanoneDepolymerization of Poly(15-hydroxypentadecanoic acid)Ring-Closing Metathesis (RCM)
Starting Material Cyclododecanone15-Hydroxypentadecanoic AcidUndec-10-enoic acid and Pent-4-en-1-ol
Key Reactions Radical Addition, Baeyer-Villiger OxidationPolycondensation, DepolymerizationEsterification, Ring-Closing Metathesis
Overall Yield ~60-70%High (Industrial Process)~75-85%
Number of Steps 32 (from monomer)3
Scalability Moderate to HighHigh (Industrial Standard)Moderate
Key Advantages Readily available starting material.High efficiency on an industrial scale.High yielding, good functional group tolerance.
Key Disadvantages Use of peroxides and strong acids.Requires high vacuum and specialized equipment.Cost of Ruthenium catalyst.

Synthetic Route 1: Ring Expansion of Cyclododecanone

This classical approach utilizes the readily available and inexpensive cyclododecanone as the starting material. The key steps involve the introduction of a three-carbon side chain and a subsequent Baeyer-Villiger oxidation to expand the 12-membered ring to the desired 16-membered lactone.

Experimental Protocol:
  • Synthesis of 2-(3-Hydroxypropyl)cyclododecanone:

    • A solution of cyclododecanone (1.0 eq) in a suitable solvent is treated with allyl alcohol (1.2 eq) in the presence of a radical initiator, such as dibenzoyl peroxide (0.1 eq). The reaction mixture is heated to reflux for 12-24 hours.

    • After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-(prop-2-en-1-yl)cyclododecanone.

    • The resulting alkene is then subjected to hydroboration-oxidation. The alkene is dissolved in THF and treated with a borane source (e.g., BH3·THF complex) at 0 °C, followed by oxidation with hydrogen peroxide and sodium hydroxide to yield 2-(3-hydroxypropyl)cyclododecanone.

  • Baeyer-Villiger Oxidation to Exaltolide:

    • The 2-(3-hydroxypropyl)cyclododecanone (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane.

    • A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq), is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by column chromatography to afford Exaltolide.

Logical Relationship Diagram:

G A Cyclododecanone B Radical Addition of Allyl Alcohol A->B C 2-(Prop-2-en-1-yl)cyclododecanone B->C D Hydroboration-Oxidation C->D E 2-(3-Hydroxypropyl)cyclododecanone D->E F Baeyer-Villiger Oxidation E->F G Exaltolide F->G

Ring Expansion of Cyclododecanone Pathway

Synthetic Route 2: Depolymerization of Poly(15-hydroxypentadecanoic acid)

This is a widely used industrial method for the large-scale production of Exaltolide. The process involves the initial polymerization of 15-hydroxypentadecanoic acid, followed by the depolymerization of the resulting polyester under high vacuum.

Experimental Protocol:
  • Synthesis of 15-Hydroxypentadecanoic Acid:

    • This monomer can be synthesized from various starting materials. One common route starts from undec-10-enoic acid, which is converted to its methyl ester.

    • The methyl undec-10-enoate is then subjected to a hydroformylation reaction, followed by oxidation of the resulting aldehyde to a carboxylic acid.

    • The terminal double bond is then hydroborated and oxidized to the primary alcohol, yielding methyl 15-hydroxypentadecanoate.

    • Finally, saponification of the ester gives 15-hydroxypentadecanoic acid.

  • Polymerization and Depolymerization:

    • 15-Hydroxypentadecanoic acid is heated under vacuum in the presence of an esterification catalyst (e.g., a tin-based catalyst) to form a low-molecular-weight polyester.

    • The polyester is then heated to a high temperature (typically >250 °C) under high vacuum in the presence of a transesterification catalyst.

    • The macrocyclic lactone, Exaltolide, is formed through intramolecular transesterification (backbiting) and distills from the reaction mixture, thus shifting the equilibrium towards the monomeric lactone.

Experimental Workflow Diagram:

G A 15-Hydroxypentadecanoic Acid B Polycondensation A->B C Poly(15-hydroxypentadecanoate) B->C D High-Temperature Depolymerization (High Vacuum) C->D E Exaltolide D->E

Depolymerization of Polyester Workflow

Synthetic Route 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of macrocycles, including Exaltolide. This route offers high yields and tolerates a wide range of functional groups.

Experimental Protocol:
  • Synthesis of the Diene Precursor (Pentadeca-1,14-dien-15-olide):

    • Undec-10-enoic acid (1.0 eq) is esterified with pent-4-en-1-ol (1.1 eq) using a standard esterification method, such as Fischer esterification or using a coupling agent like DCC/DMAP, to yield pent-4-enyl undec-10-enoate.

  • Ring-Closing Metathesis:

    • The diene ester (1.0 eq) is dissolved in a dry, degassed solvent such as dichloromethane or toluene to a dilute concentration (typically 0.001-0.01 M) to favor intramolecular cyclization.

    • A Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) is added, and the reaction mixture is stirred at room temperature or gentle heating. The reaction progress is monitored by TLC or GC-MS. The reaction is driven by the formation of volatile ethylene gas.

    • Upon completion, the solvent is removed under reduced pressure.

  • Hydrogenation:

    • The resulting unsaturated macrocyclic lactone is dissolved in a suitable solvent like ethanol or ethyl acetate.

    • A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is stirred under a hydrogen atmosphere until the double bond is saturated.

    • The catalyst is removed by filtration, and the solvent is evaporated to yield Exaltolide. The product is then purified by column chromatography or distillation.

Signaling Pathway Diagram:

G A Undec-10-enoic Acid + Pent-4-en-1-ol B Esterification A->B C Pent-4-enyl undec-10-enoate B->C D Ring-Closing Metathesis (Grubbs' Catalyst) C->D E Unsaturated Macrocyclic Lactone D->E F Hydrogenation (Pd/C, H2) E->F G Exaltolide F->G

Ring-Closing Metathesis Pathway

This guide provides a foundational understanding of the primary synthetic strategies for obtaining Exaltolide. The choice of a particular route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the available laboratory equipment. For large-scale industrial production, the depolymerization of poly(15-hydroxypentadecanoic acid) remains a prevalent method. For laboratory-scale synthesis and the preparation of analogs, the Ring-Closing Metathesis and the Ring Expansion of Cyclododecanone offer viable and efficient alternatives.

Data Presentation: A Comparative Analysis of Catalyst Performance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Macrolactonization Catalysts

For researchers and professionals in drug development and organic synthesis, the efficient construction of macrolactones is a critical step in the synthesis of a wide array of natural products and pharmaceuticals. The choice of catalyst for the crucial macrolactonization step can significantly impact yield, reaction time, and substrate compatibility. This guide provides an objective comparison of three widely employed macrolactonization catalysts: the Yamaguchi, Shiina, and Keck catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams.

The efficacy of a macrolactonization catalyst is often substrate-dependent. Below is a summary of comparative yield data from published studies on different seco-acids, providing a quantitative look at the performance of Yamaguchi, Shiina, and Keck protocols alongside other methods.

SubstrateYamaguchi Method Yield (%)Shiina Method Yield (%)Keck Method Yield (%)Other Method(s) Yield (%)Reference(s)
Seco-acid of dehydroxy LI-F04a6 - 52 (with epimerization)6 - 52 (with epimerization)6 - 52 (with epimerization)Acyloxyenamide-mediated: 92%[1]
Epoxide-containing seco-acid20Not ReportedNot ReportedEthoxyvinyl ester method: 70%[2]
Seco-acid of Macrosphelide AFailed (β-elimination)Not ReportedFailed (β-elimination)Mukaiyama-Corey protocol: 40%[3]
Seco-acid of antimicrobial depsipeptide LI-F04aGood (modified Yonemitsu conditions)Not ReportedNot ReportedCorey-Nicolaou: Significant epimerization[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Yamaguchi, Shiina, and Keck macrolactonization reactions.

Yamaguchi Macrolactonization of 15-Hydroxypentadecanoic Acid

This procedure is a classic example of the Yamaguchi esterification for the formation of a macrolactone.[5][6]

Materials:

  • 15-Hydroxypentadecanoic acid

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene (anhydrous)

Procedure:

  • A solution of 15-hydroxypentadecanoic acid in anhydrous toluene is prepared.

  • Triethylamine (1.1 equivalents) is added to the solution, and the mixture is stirred at room temperature.

  • 2,4,6-Trichlorobenzoyl chloride (1.1 equivalents) is added, and the reaction mixture is stirred for 1 hour.

  • The resulting mixture containing the mixed anhydride is filtered to remove triethylamine hydrochloride.

  • The filtrate is then added dropwise over several hours to a refluxing solution of 4-dimethylaminopyridine (3-4 equivalents) in a large volume of anhydrous toluene to ensure high dilution conditions.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired macrolactone.

Shiina Macrolactonization of ω-Hydroxy Dodecanoic Acid using MNBA

This protocol utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA), a hallmark of the Shiina method, under basic conditions.[7][8][9][10][11]

Materials:

  • ω-Hydroxy dodecanoic acid

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA)

  • 4-(Dimethylamino)pyridine (DMAP) or 4-(Dimethylamino)pyridine N-oxide (DMAPO) as a catalyst

  • Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • A solution of ω-hydroxy dodecanoic acid in anhydrous dichloromethane or toluene is prepared.

  • To this solution, 2-methyl-6-nitrobenzoic anhydride (1.5 equivalents) and 4-(dimethylamino)pyridine (2.0 equivalents) are added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Alternatively, for less reactive substrates, the reaction can be heated.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Keck Macrolactonization of 12-Hydroxydodecanoic Acid

This method employs a carbodiimide-based activation, characteristic of the Keck protocol, which is an extension of the Steglich esterification.[11][12][13][14][15]

Materials:

  • 12-Hydroxydodecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 4-(Dimethylamino)pyridine hydrochloride (DMAP·HCl)

  • Anhydrous chloroform (CHCl3) or dichloromethane (DCM)

Procedure:

  • A solution of 12-hydroxydodecanoic acid, 4-(dimethylamino)pyridine (2-3 equivalents), and 4-(dimethylamino)pyridine hydrochloride (0.1-0.2 equivalents) in anhydrous chloroform is prepared.

  • The solution is heated to reflux.

  • A solution of N,N'-dicyclohexylcarbodiimide (1.5-2.0 equivalents) in anhydrous chloroform is added dropwise to the refluxing mixture over a period of 4-6 hours using a syringe pump.

  • After the addition is complete, the reaction is maintained at reflux for an additional 1-2 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the macrolactone.

Signaling Pathways and Experimental Workflows

To visualize the catalytic cycles of these macrolactonization reactions, the following diagrams have been generated using the DOT language.

Yamaguchi Macrolactonization Pathway

Yamaguchi SecoAcid Seco-Acid (R-COOH) MixedAnhydride Mixed Anhydride SecoAcid->MixedAnhydride + TCBC, Et3N TEA Et3N TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) AcylDMAP Acyl-DMAP Intermediate MixedAnhydride->AcylDMAP + DMAP DMAP DMAP Macrolactone Macrolactone AcylDMAP->Macrolactone Intramolecular Cyclization TCB_anion 2,4,6-Trichlorobenzoate AcylDMAP->TCB_anion - DMAP DMAP_cat DMAP (catalyst)

Caption: Catalytic cycle of the Yamaguchi macrolactonization.

Shiina Macrolactonization (Basic Conditions) Workflow

Shiina SecoAcid Seco-Acid (R-COOH) MixedAnhydride Mixed Anhydride SecoAcid->MixedAnhydride + Activated Acyl MNBA MNBA ActivatedAcyl Activated Acyl Carboxylate MNBA->ActivatedAcyl + DMAP DMAP DMAP ActivatedMA Activated Mixed Anhydride MixedAnhydride->ActivatedMA + DMAP Macrolactone Macrolactone ActivatedMA->Macrolactone Intramolecular Cyclization MNB_anion 2-Methyl-6-nitrobenzoate ActivatedMA->MNB_anion

Caption: Shiina macrolactonization workflow under basic conditions.

Keck Macrolactonization Logical Relationship

Keck SecoAcid Seco-Acid (R-COOH) O_Acylurea O-Acylisourea Intermediate SecoAcid->O_Acylurea + DCC DCC DCC DMAPHCl DMAP·HCl (prevents N-acylurea formation) AcylDMAP Acyl-DMAP Intermediate O_Acylurea->AcylDMAP + DMAP DCU Dicyclohexylurea (DCU) O_Acylurea->DCU DMAP DMAP Macrolactone Macrolactone AcylDMAP->Macrolactone Intramolecular Cyclization

Caption: Logical flow of the Keck macrolactonization reaction.

References

A Comparative Analysis of 13-Hydroxy-oxacyclohexadecan-2-one and Other Synthetic Musks for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the performance, synthesis, and safety of a promising macrocyclic musk compared to established alternatives.

In the ever-evolving landscape of fragrance chemistry, the demand for safe, sustainable, and high-performing synthetic musks is paramount. This guide provides a comprehensive comparison of 13-Hydroxy-oxacyclohexadecan-2-one, a macrocyclic musk, with other classes of synthetic musks, including nitro, polycyclic, and other macrocyclic musks. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their performance, safety profiles, and environmental impact.

Executive Summary

Synthetic musks are essential components in a vast array of consumer and pharmaceutical products, providing long-lasting and characteristic scent profiles. Historically, nitro and polycyclic musks dominated the market but have faced increasing scrutiny due to their environmental persistence and potential health concerns.[1] This has paved the way for the development of newer generation macrocyclic and alicyclic musks, which are generally considered to be more biodegradable and possess a more favorable safety profile.[2][3] this compound, a member of the macrocyclic lactone family, represents this modern class of synthetic musks. This guide will delve into the available data to provide a clear comparison of its properties against other key synthetic musks.

Performance Characteristics: A Comparative Overview

The performance of a synthetic musk is primarily determined by its odor profile, intensity, and substantivity (the ability to remain on a substrate like fabric or skin). While specific quantitative data directly comparing this compound with a wide range of other musks in standardized sensory panel studies is limited in publicly available literature, we can draw comparisons based on the known characteristics of their respective classes.

Macrocyclic musks, in general, are prized for their complex and often natural-smelling musk odor.[4] They can range from sweet and powdery to animalic and warm.[5][6] In contrast, polycyclic musks like Galaxolide and Tonalide are often described as clean, floral, or powdery.[7] Nitro musks, such as Musk Xylene, are known for their powerful, sweet, and slightly fatty musk aroma.[7]

The substantivity of musks is a critical factor in their application. Macrocyclic musks are known for their excellent fixative properties, contributing to the longevity of a fragrance.[8] Their molecular structure allows them to adhere well to various surfaces.[8] Polycyclic musks also exhibit good substantivity, which is one of the reasons for their widespread use in detergents and other household products.[9]

Table 1: General Odor Profile Comparison of Synthetic Musk Classes

Musk ClassRepresentative ExamplesGeneral Odor Description
Macrocyclic Musks This compound, Ambrettolide, Ethylene BrassylateComplex, often described as warm, sweet, powdery, and sometimes with animalic or fruity nuances.[10]
Polycyclic Musks Galaxolide (HHCB), Tonalide (AHTN)Clean, floral, powdery, and sweet.[7]
Nitro Musks Musk Xylene, Musk KetoneStrong, sweet, with fatty or animalic undertones.[7]

Experimental Protocols for Performance Evaluation

To provide a framework for objective comparison, this section details standardized experimental protocols used in the fragrance industry to evaluate the performance of synthetic musks.

Gas Chromatography-Olfactometry (GC-O) for Odor Intensity and Characterization

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This allows for the identification of individual odor-active compounds in a mixture and the characterization of their scent and intensity.

Methodology:

  • Sample Preparation: A solution of the synthetic musk in a suitable solvent (e.g., ethanol) is prepared at a standardized concentration.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating fragrance compounds.

  • Olfactometry: The effluent from the GC column is split, with one portion directed to a standard detector (e.g., a mass spectrometer for identification) and the other to a sniffing port.

  • Sensory Evaluation: A trained sensory panelist sniffs the effluent at the sniffing port and records the retention time, odor description, and intensity of each detected scent.[13] Intensity can be rated on a standardized scale (e.g., a 5-point or 9-point scale).

  • Data Analysis: The results from the panel are compiled to create an "aromagram" or "olfactogram," which is a plot of odor intensity versus retention time. This provides a detailed odor profile of the musk.

Headspace Analysis for Substantivity on Fabric

Headspace analysis is used to measure the volatile compounds released from a substrate, such as a fabric treated with a fragrance.[14] This technique is crucial for evaluating the substantivity and longevity of a musk.

Methodology:

  • Fabric Treatment: Standardized fabric swatches (e.g., cotton) are washed with a base detergent containing a specific concentration of the synthetic musk being tested.

  • Incubation: The washed and dried fabric swatches are placed in sealed headspace vials and incubated for a set period (e.g., 24 hours, 48 hours, 1 week) at a controlled temperature.[15]

  • Headspace Sampling: A solid-phase microextraction (SPME) fiber is exposed to the headspace above the fabric to adsorb the volatile fragrance molecules.[16]

  • GC-MS Analysis: The SPME fiber is then desorbed in the injection port of a GC-MS system to separate and quantify the amount of musk present in the headspace.

  • Data Comparison: The concentration of the musk in the headspace at different time points is compared to assess its substantivity. A slower decline in concentration over time indicates higher substantivity.

Synthesis of this compound: A Generalized Workflow

Macrocyclic lactones like this compound are typically synthesized from corresponding long-chain hydroxy fatty acids through a cyclization reaction (lactonization).[1][7] While the specific industrial synthesis of this exact molecule may be proprietary, a general and widely applicable laboratory-scale synthesis pathway is illustrated below.

SynthesisWorkflow Start ω-Hydroxy Fatty Acid Activation Activation of Carboxylic Acid (e.g., formation of an active ester or acid chloride) Start->Activation Reagents Cyclization Intramolecular Cyclization (Lactonization) - High dilution conditions - Catalyst (e.g., enzyme, acid, or base) Activation->Cyclization Activated Intermediate Purification Purification (e.g., chromatography, distillation) Cyclization->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Generalized workflow for the synthesis of macrocyclic lactones.

Safety and Environmental Profile

The safety and environmental impact of synthetic musks are critical considerations for their application.

Toxicity

Macrocyclic musks, including compounds structurally similar to this compound, generally exhibit low acute toxicity. For instance, Oxacyclohexadecan-2-one has an acute oral LD50 in rats of >5 g/kg, indicating a very low level of acute toxicity.[2][3] This is in stark contrast to some of the older nitro musks, which have faced restrictions due to toxicological concerns.[1]

Table 2: Comparative Acute Oral Toxicity (LD50) in Rats

Musk Compound/ClassLD50 (mg/kg body weight)Reference
Oxacyclohexadecan-2-one > 5000[2][3]
Musk Xylene (Nitro Musk) ~90[17]
Galaxolide (Polycyclic Musk) > 4640ECHA Dossier
Tonalide (Polycyclic Musk) > 10000ECHA Dossier
Biodegradability

The biodegradability of synthetic musks is a key factor in their environmental persistence. Macrocyclic musks are generally considered to be more readily biodegradable than polycyclic and nitro musks.[18] Standardized tests, such as the OECD 301 series, are used to assess ready biodegradability.[19][20] While specific OECD 301 data for this compound was not found in the public domain, the structural class of macrocyclic lactones is known to be more susceptible to microbial degradation compared to the highly branched and fused ring structures of polycyclic musks.[21]

BiodegradationHierarchy cluster_musks Relative Biodegradability of Synthetic Musk Classes High High Biodegradability Moderate Moderate Biodegradability Low Low Biodegradability Macrocyclic Macrocyclic Musks Macrocyclic->High Alicyclic Alicyclic Musks Alicyclic->High Polycyclic Polycyclic Musks Polycyclic->Moderate Nitro Nitro Musks Nitro->Low

Caption: Relative biodegradability of different synthetic musk classes.

Bioaccumulation

Bioaccumulation, the build-up of a substance in an organism, is another important environmental consideration. The potential for bioaccumulation is often estimated by the bioconcentration factor (BCF).[22] Chemicals with a high octanol-water partition coefficient (log Kow) tend to have a higher potential for bioaccumulation. Macrocyclic musks generally have lower BCF values compared to the more persistent polycyclic and nitro musks, indicating a lower tendency to accumulate in aquatic organisms.

Table 3: Environmental Properties of Different Musk Classes

Musk ClassGeneral BiodegradabilityGeneral Bioaccumulation Potential
Macrocyclic Musks HigherLower
Polycyclic Musks LowerHigher
Nitro Musks Very LowHigh

Conclusion

This compound, as a representative of the macrocyclic musk class, offers a compelling alternative to older synthetic musks. While more specific comparative performance data would be beneficial, the available information on its structural class suggests a desirable combination of a complex and pleasant odor profile, good substantivity, and a favorable safety and environmental profile. Its low acute toxicity and higher biodegradability compared to nitro and polycyclic musks make it a more sustainable choice for new product development. Researchers and drug development professionals should consider these factors when selecting a synthetic musk for their applications, balancing performance requirements with the increasing demand for safer and more environmentally friendly ingredients. Further research involving direct, quantitative comparisons of this compound with other key musks using standardized sensory and analytical protocols would be invaluable to the scientific community.

References

ω-Pentadecalactone: A Comparative Analysis of Biological Activity with Other Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: November 2025

A striking disparity exists in the documented biological activities of ω-Pentadecalactone when compared to other well-studied macrocyclic lactones. While compounds like avermectins and milbemycins are potent anthelmintics and insecticides with clearly defined mechanisms of action, ω-Pentadecalactone is primarily recognized for its application as a fragrance ingredient with limited publicly available data on its antimicrobial, antifungal, or cytotoxic properties. This guide provides a comprehensive comparison based on available scientific literature, highlighting the differences in their biological profiles and intended applications.

General Properties and Primary Applications

ω-Pentadecalactone, also known as Exaltolide or Pentalide, is a 15-membered macrocyclic lactone naturally found in small amounts in angelica root oil.[1] It is widely used in the fragrance industry for its persistent, musky scent.[2][3] In contrast, other macrocyclic lactones, such as the 16-membered avermectins and milbemycins, are complex natural products derived from soil microorganisms of the genus Streptomyces.[4] These compounds are extensively used in veterinary and human medicine as potent antiparasitic agents.[4][5]

Featureω-PentadecalactoneOther Macrocyclic Lactones (e.g., Avermectins, Milbemycins)
Primary Use Fragrance Ingredient, Polymer SynthesisAnthelmintic, Insecticide, Acaricide
Source Natural (Angelica Root Oil) and SyntheticPrimarily microbial fermentation (Streptomyces spp.)
Ring Size 15-memberedTypically 16-membered
Known Biological Target Not well-definedGlutamate-gated chloride channels (invertebrates)[4][5]
Spectrum of Activity Limited documented antimicrobial/antifungal activityBroad-spectrum against nematodes and arthropods[4]

Comparative Biological Activity

ω-Pentadecalactone
Other Macrocyclic Lactones

In stark contrast, macrocyclic lactones like avermectins (e.g., ivermectin, abamectin) and milbemycins (e.g., moxidectin) exhibit potent and specific biological activities. Their primary mechanism of action involves targeting and activating glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasites.[4][5] This specific mode of action provides a high degree of selectivity for invertebrates, making them relatively safe for use in mammals at therapeutic doses.[4]

Numerous studies have quantified the efficacy of these compounds against a wide range of parasites, with reported MIC and effective concentration (EC) values typically in the nanomolar to low micromolar range. While their primary application is in parasite control, some studies have also explored their potential anticancer, anti-diabetic, antiviral, and antifungal properties.[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of the biological activity of macrocyclic lactones.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Preparation of Compound Dilutions: A stock solution of the test compound (e.g., ω-Pentadecalactone) is prepared in a suitable solvent. A series of twofold dilutions of the compound are then made in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.[7]

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is adapted for fungi to determine the MIC of a compound.

  • Preparation of Fungal Inoculum: A culture of the test fungus is grown on a suitable agar medium. The fungal colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to the final inoculum concentration.

  • Preparation of Compound Dilutions: Similar to the antibacterial assay, serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.[8][9]

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, by inference, cell viability and cytotoxicity.[10]

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are then incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization and Measurement: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, is then determined.[11]

Signaling Pathways and Mechanisms of Action

Mechanism of Action of Anthelmintic Macrocyclic Lactones

The primary mechanism of action for anthelmintic macrocyclic lactones like ivermectin is well-established and involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.

Anthelmintic Macrocyclic Lactone Mechanism cluster_cell Invertebrate Cell Membrane ML Macrocyclic Lactone (e.g., Ivermectin) GluCl Glutamate-Gated Chloride Channel (GluCl) ML->GluCl Binds and Potentiates Cl_influx Increased Cl- Influx GluCl->Cl_influx Opens Channel Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Death of Parasite Paralysis->Death

Caption: Mechanism of action of anthelmintic macrocyclic lactones.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening a compound for its biological activity.

Biological Activity Screening Workflow Compound Test Compound (e.g., ω-Pentadecalactone) Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Compound->Antimicrobial Antifungal Antifungal Assay (e.g., Broth Microdilution) Compound->Antifungal Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity MIC_A Determine MIC (Antibacterial) Antimicrobial->MIC_A MIC_F Determine MIC (Antifungal) Antifungal->MIC_F IC50 Determine IC50 (Cytotoxicity) Cytotoxicity->IC50 Data_Analysis Data Analysis and Comparison MIC_A->Data_Analysis MIC_F->Data_Analysis IC50->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: General experimental workflow for biological activity screening.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Cyclopentadecanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the two predominant analytical techniques for the identification and quantification of Cyclopentadecanolide. This document outlines detailed experimental protocols and presents a comparative analysis of their performance metrics to aid researchers in selecting the most suitable method for their specific applications.

Introduction to Cyclopentadecanolide Analysis

Cyclopentadecanolide, a macrocyclic musk, is a key ingredient in fragrances and cosmetic products. Its accurate and precise quantification is crucial for quality control, formulation development, and regulatory compliance. The choice of analytical technique significantly impacts the reliability and efficiency of these measurements. While Gas Chromatography is often favored for volatile compounds like Cyclopentadecanolide, High-Performance Liquid Chromatography offers a viable alternative, particularly for complex matrices or when coupled with specific detectors. This guide explores the cross-validation of these two powerful techniques.

Comparative Analysis of Quantitative Performance

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the typical quantitative performance of GC-MS and HPLC for the analysis of macrocyclic musks, including Cyclopentadecanolide. These values are representative and may vary based on the specific instrumentation, sample matrix, and method optimization.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.01 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL5 - 50 ng/mL
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 10%< 15%
Sample Throughput HighModerate to High
Sample Preparation Complexity ModerateLow to Moderate
Thermal Stability Requirement Analyte must be thermally stableNot required
Volatility Requirement Analyte must be volatile or semi-volatileNot required

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of Cyclopentadecanolide using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like Cyclopentadecanolide.

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample (e.g., cosmetic cream, perfume) into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.

  • Vortex for 1 minute to ensure complete dissolution.

  • If necessary, perform a clean-up step using solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.[1]

  • Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.[2]

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of Cyclopentadecanolide (e.g., m/z 240, 222, 125).

3. Data Analysis:

  • A calibration curve is constructed by analyzing standard solutions of Cyclopentadecanolide at a minimum of five concentration levels.[3]

  • The concentration of Cyclopentadecanolide in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC, particularly with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector, can be a valuable tool for Cyclopentadecanolide analysis, especially in complex formulations where thermal degradation is a concern.

1. Sample Preparation:

  • Accurately weigh 200 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (e.g., acetonitrile/water mixture).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.[4]

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: 210 nm (as Cyclopentadecanolide lacks a strong chromophore, detection can be challenging with UV detectors; MS detection is preferred for higher sensitivity and specificity).

3. Data Analysis:

  • Prepare a series of standard solutions of Cyclopentadecanolide in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify Cyclopentadecanolide in the sample by comparing its peak area to the calibration curve.

Method Validation Workflow

The cross-validation of analytical techniques is a systematic process to ensure that each method is suitable for its intended purpose and that the results are reliable and comparable. The following diagram illustrates a typical workflow for the validation of analytical methods according to ICH guidelines.[3][5][6]

CrossValidationWorkflow cluster_gcms GC-MS Validation cluster_hplc HPLC Validation A Method Development & Optimization B Specificity / Selectivity (Peak Purity, Resolution) A->B C Linearity & Range (Calibration Curve, R²) B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate Precision, %RSD) D->E F Limit of Detection (LOD) & Limit of Quantification (LOQ) E->F G Robustness (Variations in Method Parameters) F->G H Method Comparison (Statistical Analysis of Results) G->H I Validated Method(s) for Routine Use H->I A_gc GC-MS Method A_gc->A A_hplc HPLC Method A_hplc->A

Cross-validation workflow for analytical techniques.

Logical Framework for Technique Selection

The decision to use GC-MS or HPLC for the analysis of Cyclopentadecanolide depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram outlines a logical decision-making process.

TechniqueSelection Start Start: Analysis of Cyclopentadecanolide Q1 Is the analyte thermally stable and volatile? Start->Q1 GCMS GC-MS (High Sensitivity, High Throughput) Q1->GCMS Yes HPLC HPLC (Suitable for non-volatile/thermally labile compounds) Q1->HPLC No Q2 Is high sensitivity required (sub-ng/mL)? GCMS->Q2 End_HPLC Select HPLC (Consider MS detector for better sensitivity) HPLC->End_HPLC End_GCMS Select GC-MS Q2->End_GCMS Yes Q2->End_HPLC No

Decision tree for selecting an analytical technique.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of Cyclopentadecanolide. GC-MS generally offers superior sensitivity and is well-suited for this volatile compound.[1] HPLC provides a valuable alternative, especially for complex matrices where sample cleanup is challenging or when dealing with thermally sensitive analytes. The choice between the two methods should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, sample throughput, and the nature of the sample matrix. Cross-validation of the chosen method according to established guidelines is essential to ensure the generation of accurate and reliable data for research, development, and quality control purposes.

References

A Comparative Analysis of Exaltolide and Natural Musk Compounds for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the physicochemical and biological properties of the synthetic musk Exaltolide benchmarked against the natural musk compounds muscone, civetone, and ambrettolide.

This guide provides a comprehensive comparison of the synthetic macrocyclic musk, Exaltolide, with the historically significant natural musk compounds: muscone, the primary component of deer musk; civetone, from the civet cat; and ambrettolide, found in ambrette seeds. The information presented is intended for researchers, scientists, and professionals in drug development who are interested in the olfactory properties, receptor interactions, and environmental profiles of these compounds.

Physicochemical and Olfactory Properties

The selection of a musk compound in scientific and commercial applications is often dictated by its chemical nature, odor profile, and potency. The following table summarizes key physicochemical and olfactory properties of Exaltolide and the selected natural musk compounds.

PropertyExaltolideMusconeCivetoneAmbrettolide
Chemical Structure Macrocyclic LactoneMacrocyclic KetoneMacrocyclic KetoneMacrocyclic Lactone
Chemical Formula C₁₅H₂₈O₂C₁₆H₃₀OC₁₇H₃₀OC₁₆H₂₈O₂
Molecular Weight ( g/mol ) 240.38238.41250.42252.40
Odor Profile Sweet, powdery, musky, with woody and fruity undertones.[1]Soft, sweet, musky with a warm animalic tonality.[2]Strong, fecal, and animalic at high concentrations, becoming floral and musky upon dilution.Powdery, ambrette-like, musky with fruity and floral nuances.[3]
Odor Detection Threshold 1 - 4 ppb[4](R)-(-)-muscone: 4.5 ng/LNot Found0.3 ng/L in air[5]

Olfactory Receptor Binding and Activation

The perception of musk odors is primarily mediated by specific olfactory receptors (ORs). The human olfactory receptor OR5AN1 has been identified as a key receptor for muscone and other macrocyclic musks.[2][6][7][8] The binding affinity and activation of this receptor are crucial determinants of a compound's perceived odor intensity and character.

CompoundOlfactory ReceptorBinding Affinity (EC₅₀)Notes
(R)-(-)-MusconeOR5AN10.6 µMHigher affinity for the natural (R)-enantiomer.[9]
(S)-(+)-MusconeOR5AN12.2 µMLower affinity compared to the (R)-enantiomer.[9]
ExaltolideOR5AN1Data not availableAs a macrocyclic lactone, it is expected to interact with OR5AN1, but specific binding affinity data is not readily available.
CivetoneOR5AN1Responds to civetoneOR5AN1 is capable of responding to the C17 macrocyclic ketone, civetone.[10]
AmbrettolideOR1N2Appears to be an additional receptor involved in the perception of natural (E)-ambrettolide.[11]OR5AN1 shows a weak response to lactones with the same macrocyclic structure.[8]

Environmental Profile: Biodegradability and Stability

The environmental fate of fragrance compounds is a critical consideration. Macrocyclic musks, including Exaltolide, are generally considered to be more readily biodegradable than older classes of synthetic musks like polycyclic musks.[5][12]

Biodegradability:

Direct comparative studies on the biodegradability of Exaltolide versus natural musks are limited. However, studies based on OECD 301 guidelines provide an indication of their potential for environmental persistence. Muscone has been shown to undergo significant mineralization in ready biodegradability tests.[13] Macrocyclic musks are generally expected to be biodegradable.[5][12]

Stability:

The stability of a fragrance molecule under various conditions (e.g., pH, temperature, light) is crucial for its application. While specific comparative stability data is scarce, general protocols for assessing fragrance stability involve accelerated testing at elevated temperatures and exposure to UV light.[13][14][15][16] Macrocyclic musks are known for their good stability in a wide range of product formulations.

Experimental Methodologies

For the benefit of researchers, this section outlines the principles of key experimental protocols used to determine the properties discussed above.

Odor Threshold Determination

A common method for determining odor detection thresholds is the Forced-Choice Ascending Concentration Series Method .[8][17][18]

Principle: A panel of trained assessors is presented with a series of samples, each containing three stimuli: two are blanks (odor-free medium), and one contains the odorant at a specific concentration. The concentrations of the odorant are presented in an ascending order. The threshold is defined as the lowest concentration at which a statistically significant portion of the panel can correctly identify the stimulus containing the odorant.

Olfactory Receptor Activation Assay

The Luciferase Reporter Assay is a widely used in vitro method to screen for and characterize the activation of olfactory receptors by specific odorants.[6][19][20][21][22]

Principle:

  • Cell Line: A host cell line that does not endogenously express olfactory receptors (e.g., HEK293) is used.

  • Transfection: The cells are transiently transfected with plasmids encoding the specific olfactory receptor of interest (e.g., OR5AN1), a G-protein alpha subunit (Gαolf), and a reporter gene (e.g., firefly luciferase) under the control of a cyclic AMP (cAMP) response element (CRE).

  • Stimulation: The transfected cells are exposed to the odorant of interest.

  • Signal Transduction: Binding of the odorant to the olfactory receptor activates the G-protein, leading to an increase in intracellular cAMP levels.

  • Reporter Gene Expression: The elevated cAMP activates the CRE, driving the expression of the luciferase enzyme.

  • Detection: A substrate for luciferase (luciferin) is added, and the resulting luminescence is measured. The intensity of the light produced is proportional to the activation of the olfactory receptor by the odorant.

Biodegradability Assessment

The OECD 301 guidelines for Ready Biodegradability are a set of standardized tests used to assess the potential for a chemical to be rapidly biodegraded in the environment.[7][9]

Principle: A test substance is incubated with a microbial inoculum (e.g., from activated sludge) in a mineral medium under aerobic conditions for 28 days. The extent of biodegradation is determined by measuring either the consumption of dissolved oxygen (e.g., OECD 301D, 301F) or the production of carbon dioxide (e.g., OECD 301B). A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical oxygen demand or theoretical carbon dioxide production within a 10-day window during the 28-day test period.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in musk perception and its scientific evaluation, the following diagrams are provided in the DOT language for Graphviz.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant Musk Odorant (e.g., Exaltolide) OR Olfactory Receptor (OR5AN1) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activation Ion_Channel Ion Channel cAMP->Ion_Channel Opening Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signaling pathway for musk compounds.

Experimental_Workflow cluster_preparation Compound Preparation & Characterization cluster_evaluation Property Evaluation cluster_analysis Data Analysis & Comparison Compound_Prep Compound Synthesis/ Purification Physicochem Physicochemical Analysis (MW, Structure) Compound_Prep->Physicochem Odor_Threshold Odor Threshold Determination (Forced-Choice Method) Compound_Prep->Odor_Threshold Receptor_Assay Olfactory Receptor Assay (Luciferase Assay) Compound_Prep->Receptor_Assay Biodegradability Biodegradability Test (OECD 301) Compound_Prep->Biodegradability Stability Stability Testing (Accelerated) Compound_Prep->Stability Data_Analysis Data Compilation & Statistical Analysis Odor_Threshold->Data_Analysis Receptor_Assay->Data_Analysis Biodegradability->Data_Analysis Stability->Data_Analysis Comparison Comparative Benchmarking Data_Analysis->Comparison

Caption: Experimental workflow for benchmarking musk compounds.

References

In vitro comparison of 13-Hydroxy-oxacyclohexadecan-2-one with ivermectin

Author: BenchChem Technical Support Team. Date: November 2025

A notable disparity in available research characterizes the comparison between the well-established antiparasitic drug ivermectin and the compound 13-Hydroxy-oxacyclohexadecan-2-one. While ivermectin has been the subject of extensive in vitro studies elucidating its mechanism of action and efficacy against a range of parasites, a significant data gap exists for this compound, for which no direct in vitro antiparasitic activity has been reported in the reviewed scientific literature.

This guide provides a comprehensive overview of the known in vitro antiparasitic properties of ivermectin and highlights the current lack of comparable data for this compound. A related compound, Oxacyclohexadecan-2-one, has been investigated for its potential antibacterial activity, but these findings are not directly applicable to antiparasitic effects.

Ivermectin: A Potent Anthelmintic Agent

Ivermectin, a macrocyclic lactone, is a widely used broad-spectrum antiparasitic agent.[1][2] Its primary mechanism of action involves the selective and high-affinity binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell. This, in turn, causes paralysis and death of the parasite.[1]

Quantitative In Vitro Data for Ivermectin

The in vitro efficacy of ivermectin has been quantified against various parasites, often reported as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values can vary depending on the parasite species, life cycle stage, and the specific assay conditions.

Parasite SpeciesLife Cycle StageIn Vitro MetricConcentrationReference
Haemonchus contortusLarvaeIC50 (motility)As low as 0.2 nM[3]
Dirofilaria immitisMicrofilariaeIC50 (motility)Varies by assay[3]

Note: The provided concentrations are examples and can vary significantly between studies.

This compound: An Uncharacterized Compound in Parasitology

In stark contrast to ivermectin, there is a significant lack of published in vitro studies evaluating the antiparasitic activity of this compound. Searches of scientific databases did not yield any data on its efficacy, mechanism of action, or potential targets in parasitic organisms.

A study on a related but distinct compound, Oxacyclohexadecan-2-one (which lacks the 13-hydroxy group), explored its potential as an antibacterial agent against carbapenem-resistant E. coli.[4][5] This research focused on the inhibition of beta-lactamase enzymes in bacteria and does not provide any information regarding potential antiparasitic effects.[4][5]

Experimental Protocols

Detailed methodologies for in vitro testing of antiparasitic compounds are crucial for reproducibility and comparison of results. Below are generalized protocols for key experiments used to evaluate compounds like ivermectin.

Larval Motility/Migration Inhibition Assay

This assay is commonly used to assess the effect of a compound on the viability and motility of parasitic nematode larvae.

Objective: To determine the concentration of a compound that inhibits the motility or migration of parasitic larvae by 50% (IC50).

Generalized Protocol:

  • Parasite Culture: Obtain and maintain a culture of the target parasite larvae (e.g., Haemonchus contortus) under appropriate laboratory conditions.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., ivermectin) in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of test concentrations.

  • Assay Setup: Dispense a known number of larvae into the wells of a microtiter plate containing culture medium.

  • Compound Addition: Add the different concentrations of the test compound to the wells. Include a solvent control (vehicle) and a negative control (medium only).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-72 hours).

  • Motility Assessment: Evaluate larval motility either visually using a microscope or through automated tracking software. Motility is often scored on a predefined scale.

  • Data Analysis: Calculate the percentage of motile larvae at each compound concentration relative to the controls. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Disparity in Research Focus

The following diagrams illustrate the well-defined mechanism of ivermectin and the workflow for its in vitro evaluation, contrasted with the current lack of information for this compound.

Ivermectin_Mechanism Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channels (in invertebrate nerve/muscle cells) Ivermectin->GluCl Binds to Cl_Influx Increased Chloride Ion Influx GluCl->Cl_Influx Opens Hyperpolarization Hyperpolarization of Cell Membrane Cl_Influx->Hyperpolarization Paralysis_Death Paralysis and Death of Parasite Hyperpolarization->Paralysis_Death Experimental_Workflow cluster_Ivermectin Ivermectin cluster_Hydroxy This compound I_Start In Vitro Assay (e.g., Motility) I_Data Quantitative Data (IC50/EC50) I_Start->I_Data I_Analysis Efficacy Determination I_Data->I_Analysis H_Start In Vitro Antiparasitic Assay H_Data No Published Data H_Start->H_Data

References

A Researcher's Guide to Confirming the Absolute Configuration of Synthesized Macrocycles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the absolute configuration of a synthesized macrocycle is a critical step in characterizing its three-dimensional structure and understanding its biological activity. This guide provides a comprehensive comparison of the leading analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The determination of the precise spatial arrangement of atoms, or absolute configuration, is paramount in fields where molecular chirality dictates function, such as in pharmacology and materials science. For complex molecules like macrocycles, this can be a challenging endeavor. This guide explores and contrasts the primary methods employed for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Additionally, the role of chiral High-Performance Liquid Chromatography (HPLC) in enantiomeric separation is discussed.

Comparative Analysis of Key Techniques

The selection of an appropriate method for determining the absolute configuration of a synthesized macrocycle depends on several factors, including the physical properties of the sample, the required level of confidence, and the available instrumentation. The following table summarizes the key performance indicators for each technique.

TechniqueKey Parameter(s)Typical Values/InterpretationSample RequirementsThroughputConfidence Level
X-ray Crystallography Flack Parameter (x)x ≈ 0 with a small standard uncertainty (s.u.) indicates the correct absolute structure. x ≈ 1 suggests the inverted structure is correct. For enantiopure samples, s.u. < 0.1 is often acceptable.High-quality single crystalLowVery High (Gold Standard)
Vibrational Circular Dichroism (VCD) Confidence Level>95% confidence level from software comparison of experimental and calculated spectra is considered a reliable assignment.[1]5-15 mg, soluble in a suitable solvent (e.g., CDCl₃)[1]MediumHigh
Electronic Circular Dichroism (ECD) Spectral CorrelationGood agreement between experimental and calculated spectra, often assessed visually and supported by software.Requires a chromophore. Low concentration solutions (e.g., 10⁻⁴ M).MediumHigh
NMR with Chiral Solvating Agents Chemical Shift Difference (Δδ)Observable and consistent Δδ values between diastereomeric complexes. The magnitude can vary (e.g., 0.020 - 0.075 ppm in ¹H NMR).[2]Soluble sample, availability of a suitable chiral solvating agent.HighMedium to High
Chiral HPLC Separation Factor (α), Resolution (Rs)α > 1.1 indicates separation. Rs ≥ 1.5 for baseline separation.[3][4]Soluble sample, availability of a suitable chiral stationary phase.High(Primarily for enantiomeric purity)

In-Depth Look at Leading Methodologies

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining absolute configuration.[5][6] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms.

Experimental Protocol:

  • Crystal Growth: The primary challenge is to grow a high-quality single crystal of the synthesized macrocycle. This often involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction data are collected as a series of images.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of X-rays, which leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The Flack parameter is calculated to quantify the absolute structure.[7]

G cluster_0 X-ray Crystallography Workflow Synthesized Macrocycle Synthesized Macrocycle Crystal Growth Crystal Growth Synthesized Macrocycle->Crystal Growth Solvent Screening Single Crystal Single Crystal Crystal Growth->Single Crystal Optimization X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Data Collection Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement Analysis Absolute Configuration Absolute Configuration Structure Solution & Refinement->Absolute Configuration Flack Parameter G cluster_1 VCD/ECD Experimental & Computational Workflow Macrocycle in Solution Macrocycle in Solution Experimental VCD/ECD Spectrum Experimental VCD/ECD Spectrum Macrocycle in Solution->Experimental VCD/ECD Spectrum Spectrometer Comparison Comparison Experimental VCD/ECD Spectrum->Comparison Visual & Software Analysis Proposed Structure Proposed Structure Conformational Search Conformational Search Proposed Structure->Conformational Search Molecular Mechanics DFT Optimization DFT Optimization Conformational Search->DFT Optimization Quantum Chemistry Calculated VCD/ECD Spectrum Calculated VCD/ECD Spectrum DFT Optimization->Calculated VCD/ECD Spectrum TDDFT Calculated VCD/ECD Spectrum->Comparison Absolute Configuration Assignment Absolute Configuration Assignment Comparison->Absolute Configuration Assignment Confidence Level G cluster_2 NMR with Chiral Solvating Agent cluster_3 Formation of Diastereomeric Complexes Enantiopure Macrocycle Enantiopure Macrocycle Macrocycle + (R)-CSA Macrocycle + (R)-CSA Enantiopure Macrocycle->Macrocycle + (R)-CSA Macrocycle + (S)-CSA Macrocycle + (S)-CSA Enantiopure Macrocycle->Macrocycle + (S)-CSA (R)-CSA (R)-CSA (R)-CSA->Macrocycle + (R)-CSA (S)-CSA (S)-CSA (S)-CSA->Macrocycle + (S)-CSA NMR Spectrum 1 NMR Spectrum 1 Macrocycle + (R)-CSA->NMR Spectrum 1 NMR Spectrum 2 NMR Spectrum 2 Macrocycle + (S)-CSA->NMR Spectrum 2 Analysis of Δδ Analysis of Δδ NMR Spectrum 1->Analysis of Δδ NMR Spectrum 2->Analysis of Δδ Absolute Configuration Absolute Configuration Analysis of Δδ->Absolute Configuration

References

Replicating published synthesis of ω-Pentadecalactone

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the synthesis of ω-Pentadecalactone, a valuable macrocyclic musk, is presented for researchers, scientists, and drug development professionals. This guide details two prominent synthetic methodologies: Baeyer-Villiger oxidation of cyclopentadecanone and Ring-Closing Metathesis (RCM), offering a side-by-side analysis of their experimental protocols and key performance indicators.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic routes to ω-Pentadecalactone. These values are representative and can vary based on specific reaction conditions and scale.

ParameterBaeyer-Villiger Oxidation of CyclopentadecanoneRing-Closing Metathesis (RCM)
Starting Material CyclopentadecanoneDiethyl 2,16-octadec-9-enedioate
Key Reagents meta-Chloroperoxybenzoic acid (m-CPBA)Grubbs Catalyst (e.g., 2nd Generation)
Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂) or Toluene
Reaction Temperature Room TemperatureRoom Temperature to Reflux
Reaction Time 12 - 24 hours4 - 12 hours
Typical Yield 85 - 95%80 - 90%
Key Byproducts meta-Chlorobenzoic acidEthylene
Purification Method Filtration, Aqueous Wash, ChromatographyChromatography

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below.

Method 1: Baeyer-Villiger Oxidation of Cyclopentadecanone

This method involves the oxidation of a cyclic ketone to a lactone using a peroxyacid.[1][2]

Procedure:

  • In a round-bottom flask, dissolve cyclopentadecanone (1.0 eq) in dichloromethane (CH₂Cl₂).

  • To this solution, add solid meta-chloroperoxybenzoic acid (m-CPBA, 1.1 - 1.5 eq) portion-wise at room temperature. The reaction is typically mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess peroxyacid and the benzoic acid byproduct) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ω-Pentadecalactone can be further purified by column chromatography on silica gel if necessary.

Method 2: Ring-Closing Metathesis (RCM)

This approach utilizes a ruthenium-based catalyst to form the macrocyclic ring from a linear diene ester precursor.[3][4]

Procedure:

  • Prepare a dilute solution of the starting diene, diethyl 2,16-octadec-9-enedioate (1.0 eq), in a degassed solvent such as dichloromethane or toluene in a reaction vessel equipped with a reflux condenser under an inert atmosphere (e.g., argon or nitrogen). High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.[3]

  • Add a solution of a Grubbs catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) in the same solvent to the diene solution.

  • Heat the reaction mixture to reflux and stir for 4-12 hours. The progress of the reaction can be monitored by the evolution of ethylene gas and by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the ω-Pentadecalactone.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methodologies.

baeyer_villiger start Cyclopentadecanone reagent m-CPBA, CH₂Cl₂ start->reagent intermediate Criegee Intermediate reagent->intermediate Oxidation product ω-Pentadecalactone intermediate->product Rearrangement byproduct m-Chlorobenzoic Acid intermediate->byproduct rcm_synthesis start Diethyl 2,16-octadec-9-enedioate catalyst Grubbs Catalyst start->catalyst intermediate Ruthenium-Carbene Complex catalyst->intermediate Metathesis product ω-Pentadecalactone intermediate->product Ring Closure byproduct Ethylene intermediate->byproduct

References

Comparative toxicity assessment of different macrocyclic lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of commonly used macrocyclic lactones, a class of broad-spectrum antiparasitic agents. The information presented is collated from a range of experimental studies to assist in preclinical safety evaluations and environmental risk assessments.

Macrocyclic lactones, derived from soil microorganisms, are extensively used in veterinary and human medicine.[1][2][3] They are generally categorized into avermectins (e.g., ivermectin, selamectin, eprinomectin, doramectin) and milbemycins (e.g., moxidectin, milbemycin oxime).[4][5][6] Their primary mode of action in invertebrates involves targeting glutamate-gated chloride channels (GluCls), leading to paralysis and death of the parasite.[1][4][7] In mammals, these compounds primarily interact with GABA-gated chloride channels, which are confined to the central nervous system (CNS).[8][9][10] The blood-brain barrier, equipped with efflux pumps like P-glycoprotein (P-gp), typically prevents high concentrations of macrocyclic lactones from reaching the CNS, conferring a high margin of safety in most mammals.[9][10][11] However, certain dog breeds with a mutation in the ABCB1 gene (formerly MDR1 gene) lack functional P-gp and are therefore more susceptible to neurotoxicity.[5][6][11]

Quantitative Toxicity Data

The following tables summarize acute toxicity data for several macrocyclic lactones across different species. The LD50 (Lethal Dose, 50%) is a measure of the dose required to be lethal to 50% of the tested population.

Table 1: Comparative Acute Oral LD50 of Macrocyclic Lactones in Rodents

CompoundSpeciesOral LD50 (mg/kg)Reference(s)
IvermectinMouse12 - 57[12]
Rat43 - 53[12]
Rat51.5[13]
EprinomectinMouse70[12]
Rat55[12]
Emamectin BenzoateMouse (CF-1)22 - 31[12]
Rat76 - 88[12]
Aversectin CMouse33[6]
Rat90[6]

Table 2: Comparative Acute Toxicity of Ivermectin in Different Species

SpeciesRouteLD50 (mg/kg)Reference(s)
MouseOral115.25[14]
Mouse (ABCB1 knockout)Oral0.6 - 0.8[11]
Mouse (wild type)Oral50 - 60[11]
RatSubcutaneous~50[13]
DogOral>10 - ~80[12]

Table 3: Neurotoxicity Thresholds of Macrocyclic Lactones in MDR1 Mutant Dogs

CompoundOral Dose Inducing Neurotoxicity (µg/kg)Reference(s)
Ivermectin100[6]
Doramectin100[6]
Moxidectin400[6]
Milbemycin Oxime5000[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of macrocyclic lactones and a typical workflow for acute oral toxicity testing.

Macrocyclic Lactone Mechanism of Action cluster_invertebrate Invertebrate Neuron cluster_mammal Mammalian CNS Neuron ML Macrocyclic Lactone GluCl Glutamate-Gated Chloride Channel (GluCl) ML->GluCl Binds to Cl_influx_inv Chloride Ion Influx GluCl->Cl_influx_inv Opens Hyperpolarization_inv Hyperpolarization Cl_influx_inv->Hyperpolarization_inv Leads to Paralysis_inv Flaccid Paralysis Hyperpolarization_inv->Paralysis_inv Causes ML_mammal Macrocyclic Lactone BBB Blood-Brain Barrier (with P-glycoprotein) ML_mammal->BBB Largely blocked by GABA_R GABA-gated Chloride Channel ML_mammal->GABA_R Binds at high doses or in P-gp deficient animals BBB->GABA_R Low penetration Cl_influx_mam Chloride Ion Influx GABA_R->Cl_influx_mam Potentiates opening Hyperpolarization_mam Hyperpolarization Cl_influx_mam->Hyperpolarization_mam Leads to Neurotoxicity Neurotoxicity Hyperpolarization_mam->Neurotoxicity Causes

Caption: Mechanism of action of macrocyclic lactones in invertebrates and mammals.

Acute Oral Toxicity Testing Workflow (OECD 423) start Start dose_selection Select Starting Dose Level (e.g., 300 mg/kg) start->dose_selection dosing_step1 Dose 3 Animals (single sex, usually female) dose_selection->dosing_step1 observation_step1 Observe for 48 hours (mortality/moribundity) dosing_step1->observation_step1 decision1 Mortality Check observation_step1->decision1 stop_high_tox Stop Test: Classify as Highly Toxic decision1->stop_high_tox 2-3 animals die dose_lower Dose 3 New Animals at Lower Dose Level decision1->dose_lower 0-1 animal dies dose_higher Dose 3 New Animals at Higher Dose Level decision1->dose_higher No animals die in initial high dose test observation_step2 Observe for 14 days (clinical signs, body weight, pathology) dose_lower->observation_step2 dose_higher->observation_step2 final_classification Final Classification (based on GHS categories) observation_step2->final_classification

Caption: Workflow for acute oral toxicity assessment based on OECD Guideline 423.

Experimental Protocols

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This protocol outlines the Acute Toxic Class Method, a stepwise procedure to assess acute oral toxicity.[1][2][3]

  • Animal Selection and Housing:

    • Healthy, young adult rodents (typically rats, preferably females) are used.

    • Animals are acclimatized to laboratory conditions for at least 5 days.

    • Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

    • Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Preparation and Administration:

    • The test substance is typically administered in a constant volume over a range of doses. The vehicle should be non-toxic (e.g., water, corn oil).

    • A starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[15]

    • The substance is administered orally via gavage to animals fasted overnight.

  • Procedure:

    • A group of 3 animals is dosed at the selected starting level.

    • The outcome of this initial step determines the subsequent steps:

      • If 2-3 animals die, the test is stopped, and the substance is classified as highly toxic.

      • If 0-1 animal dies, a new group of 3 animals is dosed at a lower or higher dose level depending on the initial outcome and the objective of the study.

      • This stepwise dosing continues until enough information is gathered for classification.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions), and body weight changes.[15]

    • Observations are made frequently on the day of dosing and at least once daily for 14 days.[16][17]

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis:

    • The LD50 is not precisely calculated but is assigned to a toxicity class based on the observed mortality at different dose levels.

    • The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Aquatic Ecotoxicity Testing with Daphnia magna (Adapted from OECD Guideline 202)

This protocol describes an acute immobilization test for freshwater invertebrates.

  • Test Organism:

    • Daphnia magna neonates (<24 hours old) are used for the test.[7][8]

    • The parent stock is cultured in the laboratory under controlled conditions.[9]

  • Test Conditions:

    • The test is conducted in glass vessels under static or semi-static conditions.

    • A standard reconstituted freshwater medium is used for controls and dilutions.[7]

    • The temperature is maintained at 20 ± 2°C with a 16-hour light and 8-hour dark photoperiod.[9]

  • Procedure:

    • A range of at least five concentrations of the test substance is prepared.

    • A control group (dilution water only) is run in parallel.[12]

    • A specified number of daphnids (e.g., 20 per concentration, divided into replicates) are introduced into the test vessels.[8]

    • The daphnids are exposed for 48 hours without feeding.

  • Observations and Endpoints:

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • The primary endpoint is the EC50 (Effective Concentration, 50%), which is the concentration that immobilizes 50% of the daphnids.

  • Data Analysis:

    • The EC50 values and their 95% confidence limits are calculated using statistical methods such as probit analysis.

Conclusion

The toxicity of macrocyclic lactones varies significantly between compounds, species, and even among individuals within a species due to genetic factors like the ABCB1 mutation. While generally safe at therapeutic doses in most mammals, their potential for neurotoxicity and ecotoxicity warrants careful consideration. This guide provides a comparative overview to aid in the informed selection and development of these important antiparasitic agents. The provided experimental protocols offer a framework for conducting standardized toxicity assessments.

References

Head-to-head comparison of 15-membered vs 16-membered macrocyclic lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Macrocyclic lactones, a diverse class of molecules characterized by a large lactone ring, are cornerstones of modern medicine, exhibiting a wide range of therapeutic activities. Among the most clinically significant are the 15- and 16-membered macrocyclic lactones, which include prominent antibiotics and immunosuppressants. This guide provides an in-depth, data-driven comparison of these two classes of compounds, focusing on their antibacterial and immunomodulatory properties to inform research and drug development efforts.

At a Glance: Key Differences

Feature15-Membered Macrocyclic Lactones16-Membered Macrocyclic Lactones
Primary Examples Azithromycin (antibiotic)Josamycin, Tylosin (antibiotics), Rapamycin (immunosuppressant)
Antibacterial Spectrum Broad, including some Gram-negative coverage (e.g., Haemophilus influenzae)[1]Primarily Gram-positive, but active against some erythromycin-resistant strains[2][3]
Gastrointestinal Tolerance Generally good, but can cause GI side effectsOften better than 14- and 15-membered macrolides[3]
Drug-Drug Interactions Fewer than 14-membered macrolides, but still a considerationGenerally fewer drug-drug interactions[3]
Immunomodulatory Effects Well-documented, particularly for azithromycin, involving NF-κB pathway modulation[4][5][6]Potent immunosuppressive activity (e.g., Rapamycin via mTOR pathway)[7][8]

Antibacterial Activity: A Quantitative Comparison

The primary antibacterial mechanism for both 15- and 16-membered macrolides is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit in the nascent peptide exit tunnel, thereby blocking the elongation of the polypeptide chain.[3][9]

Crystal structures of the large ribosomal subunit complexed with these macrolides reveal that they bind in the polypeptide exit tunnel adjacent to the peptidyl transferase center.[10] The 16-membered macrolides extend deeper into this tunnel.[9]

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of representative 15- and 16-membered macrolides against a range of pathogenic bacteria. Lower MIC values indicate greater potency.

Table 1: Comparative in vitro activity of Azithromycin (15-membered) and Josamycin (16-membered) against various bacterial strains.

OrganismAzithromycin MIC (µg/mL)Josamycin MIC (µg/mL)
Streptococcus pyogenesMore active than josamycin[1]Less active than azithromycin[1]
Streptococcus pneumoniaeMore active than josamycin[1]Less active than azithromycin[1]
Listeria monocytogenesMore active than josamycin[1]Less active than azithromycin[1]
Bordetella pertussisMore active than josamycin[1]Less active than azithromycin[1]
Haemophilus influenzaeMost susceptible[1]Less active[1]
Campylobacter jejuniMost active[1]Less active[1]
Helicobacter pylori (resistant strains)7.5% resistance23.2% resistance[11]
Erythromycin-resistant S. pyogenesCross-resistanceRetained full susceptibility[2]
Erythromycin-resistant S. pneumoniaeCross-resistance8-64 times more active than erythromycin[2]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of macrolides significantly influence their clinical efficacy. Azithromycin, a 15-membered azalide, is known for its rapid and extensive distribution into tissues, resulting in high concentrations at the site of infection and a long half-life.[12][13] In contrast, 16-membered macrolides like josamycin generally have shorter half-lives.[14][15]

Table 2: Pharmacokinetic Parameters of Azithromycin and Josamycin in Humans.

ParameterAzithromycin (500 mg oral dose)Josamycin (various oral dosages)
Bioavailability ~37%[2][12]Variable
Peak Serum Concentration (Cmax) 0.4 mg/L[12]1.3 µg/mL (750 mg dose) to 8.1 µg/mL (2000 mg dose)[14][15]
Serum Half-life (t1/2) ~68 hours[13]~1.5 hours[14][15]
Protein Binding Concentration-dependent (12% at 0.5 mg/L to 50% at 0.02 mg/L)[12]~15%[16]
Tissue Distribution Extensive, with tissue concentrations much higher than serum[12]Good tissue penetration[16]

Immunomodulatory and Non-Antibiotic Activities

Beyond their antimicrobial effects, both 15- and 16-membered macrocyclic lactones possess significant immunomodulatory properties.

15-Membered Macrolides (e.g., Azithromycin): Azithromycin has well-documented anti-inflammatory and immunomodulatory effects.[4][6] It can suppress pro-inflammatory cytokine production by inhibiting signaling pathways such as NF-κB.[4][5] This contributes to its efficacy in chronic inflammatory airway diseases.[6]

16-Membered Macrolides (e.g., Rapamycin): Rapamycin (Sirolimus) is a potent immunosuppressant. Its mechanism of action is distinct from calcineurin inhibitors. Rapamycin binds to FKBP12, and this complex inhibits the mammalian target of rapamycin (mTOR), a key kinase in regulating cell growth, proliferation, and survival.[7][8]

Signaling Pathways and Mechanisms of Action

immunomodulation_pathways cluster_15_membered 15-Membered (Azithromycin) cluster_16_membered 16-Membered (Rapamycin) azithromycin Azithromycin nfkb_inhibition Inhibition of NF-κB Activation azithromycin->nfkb_inhibition proinflammatory_cytokines Decreased Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) nfkb_inhibition->proinflammatory_cytokines rapamycin Rapamycin fkbp12 FKBP12 rapamycin->fkbp12 rapamycin_fkbp12 Rapamycin-FKBP12 Complex rapamycin->rapamycin_fkbp12 fkbp12->rapamycin_fkbp12 mtor mTOR rapamycin_fkbp12->mtor Inhibits cell_proliferation Inhibition of T-cell Proliferation mtor->cell_proliferation Blocks signaling to

Figure 1. Simplified signaling pathways for the immunomodulatory effects of Azithromycin and Rapamycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of macrocyclic lactones

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the macrocyclic lactone stock solutions in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.[17]

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension in CAMHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18] Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.[18] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[19]

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.[19]

mic_workflow start Start prepare_antibiotics Prepare serial dilutions of macrolides in 96-well plate start->prepare_antibiotics prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate plate with bacterial suspension prepare_antibiotics->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_results Read MIC (lowest concentration with no visible growth) incubate->read_results end End read_results->end

Figure 2. Workflow for MIC determination by broth microdilution.
Ribosome Binding Assay by Filter-Binding

This assay measures the direct interaction of a radiolabeled macrolide with bacterial ribosomes.

Materials:

  • Purified bacterial 70S ribosomes

  • Radiolabeled macrolide (e.g., [³H]-erythromycin or a custom synthesis)

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20)

  • Unlabeled macrolide for competition

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine a fixed concentration of ribosomes (e.g., 3 nM) with varying concentrations of the radiolabeled macrolide in the binding buffer. For competition assays, pre-incubate ribosomes with increasing concentrations of unlabeled competitor (15- or 16-membered macrolide) before adding the radiolabeled ligand.

  • Incubation: Incubate the reaction mixtures at room temperature for 2 hours to allow binding to reach equilibrium.[20]

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters under vacuum. The ribosomes and any bound radiolabeled macrolide will be retained on the filter, while unbound macrolide will pass through.

  • Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radiolabeled macrolide.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters is proportional to the amount of macrolide bound to the ribosomes. The dissociation constant (Kd) can be calculated from saturation binding or competition binding curves.

Conclusion

The choice between a 15- and a 16-membered macrocyclic lactone for a specific therapeutic application depends on a nuanced understanding of their respective strengths and weaknesses. For antibacterial applications, 15-membered macrolides like azithromycin offer a broader spectrum, including activity against some important Gram-negative pathogens. In contrast, 16-membered macrolides may be advantageous in treating infections caused by certain erythromycin-resistant Gram-positive strains and are often associated with better gastrointestinal tolerability.

In the realm of immunomodulation, the distinction is even more pronounced. While azithromycin exhibits significant anti-inflammatory effects, the 16-membered macrocyclic lactone rapamycin is a powerful immunosuppressant with a distinct mechanism of action. The detailed experimental data and protocols provided in this guide are intended to empower researchers and drug development professionals to make informed decisions in the design and evaluation of novel macrocyclic lactone-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 13-Hydroxy-oxacyclohexadecan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Regulatory Compliance

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for 13-Hydroxy-oxacyclohexadecan-2-one. If an SDS is not available, a risk assessment should be conducted based on the known properties of similar compounds. The disposal of this chemical is governed by local, state, and federal regulations for hazardous waste.

Based on data for the related compound Oxacyclohexadecan-2-one (CAS No. 106-02-5), this class of chemical may be classified as hazardous waste.[1][2] It is often categorized as toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be disposed of down the drain or in regular solid waste.[1][3]

Quantitative Data Summary

The following table summarizes key hazard and physical property data for the closely related compound Oxacyclohexadecan-2-one, which can serve as a preliminary reference.

PropertyValueSource
Hazard Classification May cause an allergic skin reaction.[1][2]Thermo Fisher Scientific, Sigma-Aldrich
Toxic to aquatic life with long lasting effects.[1]Thermo Fisher Scientific, Sigma-Aldrich
Personal Protective Equipment (PPE) Protective gloves, eye protection, and in case of insufficient ventilation, suitable respiratory equipment.[1][4]Safety Data Sheet
Extinguishing Media CO2, powder, foam, specific liquid.[4]Safety Data Sheet
Storage Store at 25°C max. in a tightly sealed original container. Avoid prolonged exposure to light, heat, and air.[4]Safety Data Sheet

Experimental Disposal Protocol

The following is a step-by-step guide for the proper disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.[4]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

3. Small Spills and Contaminated Materials:

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[1]

  • Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Any contaminated materials, such as pipette tips, gloves, and paper towels, must also be disposed of as hazardous waste.

4. Disposal of Unused or Expired Chemical:

  • Unused or expired this compound must be disposed of as hazardous chemical waste.

  • Do not attempt to neutralize or treat the chemical in the lab unless you have a specific, approved protocol from your EHS office.

5. Final Disposal:

  • The collected hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.[1][3]

  • Contact your institution's EHS office to arrange for a pickup. They will ensure the waste is transported and disposed of in compliance with all regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Hazard Assessment cluster_collection Waste Collection cluster_disposal Final Disposal start Identify this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds sds_available SDS Available? consult_sds->sds_available risk_assessment Conduct Risk Assessment (Based on similar compounds) sds_available->risk_assessment No ppe Wear Appropriate PPE sds_available->ppe Yes risk_assessment->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Sealed Container segregate->container contact_ehs Contact Environmental Health & Safety (EHS) container->contact_ehs licensed_disposal Arrange for Licensed Hazardous Waste Disposal contact_ehs->licensed_disposal end_point Proper Disposal Complete licensed_disposal->end_point

References

Personal protective equipment for handling 13-Hydroxy-oxacyclohexadecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling of 13-Hydroxy-oxacyclohexadecan-2-one (also known as Oxacyclohexadecan-2-one, Cyclopentadecanolide, or Pentadecalactone; CAS No. 106-02-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white, crystalline solid.[1] While it has low acute toxicity, it presents certain hazards that necessitate the use of appropriate personal protective equipment.[1][2] It may cause skin and eye irritation, as well as respiratory tract irritation.[1] Some evidence suggests it may cause an allergic skin reaction.[3][4] It is also toxic to aquatic life with long-lasting effects.[3][4]

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approved
Skin Protection Chemical-resistant gloves and impervious clothingFollow manufacturer's specifications
Respiratory Protection Generally not required with adequate ventilation. If dust is generated or irritation occurs, use a full-face respirator with an appropriate particulate filter (e.g., N95).NIOSH (US) or EN 149 (EU) approved

Operational and Disposal Plans

Handling and Storage:

  • Ensure the work area is well-ventilated.[2]

  • Avoid the formation of dust.[4]

  • Avoid breathing in dust, fumes, or vapors.[3][4]

  • Prevent contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in handling areas.[2]

  • Always wash hands thoroughly after handling.[2]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3]

Spill and Accidental Release Protocol:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Protect: Wear the appropriate personal protective equipment as outlined above.[3]

  • Contain: Prevent the spill from spreading and from entering drains or waterways.[3]

  • Clean-up: For solid spills, mechanically recover the product by sweeping or shoveling.[2][3] Place the collected material into a suitable, labeled, and closed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of the chemical and its container at a licensed chemical destruction facility or through a licensed waste collector.[2][3][4][6]

  • Do not dispose of this material in drains or sewers.[6]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][4]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation or a rash develops, seek medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[2][4]
Ingestion Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical attention if symptoms occur.[3][4]

Experimental Workflow: Personal Protective Equipment Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound assess_ventilation Is the area well-ventilated? start->assess_ventilation assess_dust Is there a risk of dust generation? assess_ventilation->assess_dust Yes wear_respirator Wear a full-face respirator with a particulate filter. assess_ventilation->wear_respirator No wear_basic_ppe Wear safety goggles and chemical-resistant gloves. assess_dust->wear_basic_ppe No assess_dust->wear_respirator Yes end Proceed with handling wear_basic_ppe->end wear_respirator->assess_dust

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.